molecular formula C11H19NO4 B1334502 2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid CAS No. 194154-91-1

2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid

Cat. No.: B1334502
CAS No.: 194154-91-1
M. Wt: 229.27 g/mol
InChI Key: GDWKIRLZWQQMIE-UHFFFAOYSA-N
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Description

2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid is a useful research compound. Its molecular formula is C11H19NO4 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(12)7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWKIRLZWQQMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398571
Record name [1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]acetic acid
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Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194154-91-1
Record name [1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}acetic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid, a valuable chiral building block in the development of various pharmaceutical agents. The synthesis is presented in two main stages: the protection of L-proline with a tert-butoxycarbonyl (Boc) group and the subsequent one-carbon chain extension via the Arndt-Eistert homologation. This document includes detailed experimental protocols, quantitative data, and process diagrams to facilitate understanding and replication in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid commences with the readily available and chiral starting material, L-proline. The overall process can be delineated into two key transformations:

  • Stage 1: N-Boc Protection of L-Proline: The secondary amine of L-proline is protected with a tert-butoxycarbonyl (Boc) group to prevent its interference in subsequent reactions. This step yields (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (Boc-L-proline).

  • Stage 2: Arndt-Eistert Homologation: The carboxylic acid functionality of Boc-L-proline is converted to its next higher homolog, an acetic acid derivative. This transformation is a classic example of the Arndt-Eistert reaction, which proceeds through three sequential steps: formation of an acid chloride, reaction with diazomethane to form a diazoketone, and a final Wolff rearrangement.

Synthesis_Pathway cluster_0 Stage 1: Boc Protection cluster_1 Stage 2: Arndt-Eistert Homologation L_Proline L-Proline Boc_L_Proline (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (Boc-L-proline) L_Proline->Boc_L_Proline Boc Anhydride, Base Acid_Chloride Boc-L-proline acid chloride Boc_L_Proline->Acid_Chloride Oxalyl Chloride or Thionyl Chloride Boc_L_Proline->Acid_Chloride Diazoketone Boc-L-prolinyl diazomethane Acid_Chloride->Diazoketone Diazomethane Acid_Chloride->Diazoketone Target_Molecule (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid Diazoketone->Target_Molecule Wolff Rearrangement (Ag₂O, H₂O) Diazoketone->Target_Molecule

Caption: Overall synthesis pathway from L-proline.

Experimental Protocols

Stage 1: Synthesis of (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (Boc-L-proline)

This procedure details the protection of the secondary amine of L-proline using di-tert-butyl dicarbonate (Boc anhydride).

Materials:

  • L-proline

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Dichloromethane (CH₂Cl₂) or other suitable solvent

  • Water

  • Citric acid solution (10%)

  • Saturated sodium chloride (brine) solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Dissolution: Dissolve L-proline in an aqueous solution of sodium hydroxide or a mixture of an organic solvent like dichloromethane and water with triethylamine as the base.

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate portion-wise at room temperature.

  • Reaction: Stir the mixture for 2-4 hours at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • If an organic solvent was used, wash the reaction mixture with a 10% aqueous citric acid solution, followed by saturated brine.

    • If the reaction was performed in an aqueous basic solution, acidify the mixture to a pH of 2-3 with a citric acid or hydrochloric acid solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield a crude product.

  • Purification: The crude Boc-L-proline can be purified by recrystallization from a mixture of ethyl acetate and hexane to afford a white crystalline solid.[1]

Stage 2: Arndt-Eistert Homologation of Boc-L-proline

This stage involves a three-step sequence to extend the carbon chain of Boc-L-proline by one methylene group.[2][3][4][5]

2.2.1. Step 2a: Formation of (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carbonyl chloride

Materials:

  • Boc-L-proline

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous dichloromethane (CH₂Cl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-L-proline in anhydrous dichloromethane.

  • Addition of Chlorinating Agent: Cool the solution to 0 °C and add a catalytic amount of DMF. Slowly add oxalyl chloride or thionyl chloride dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction completion can be monitored by the cessation of gas evolution.

  • Concentration: Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude acid chloride, which is typically used immediately in the next step without further purification.

2.2.2. Step 2b: Formation of (S)-1-(tert-butoxycarbonyl)-2-(2-diazoacetyl)pyrrolidine

Materials:

  • Boc-L-proline acid chloride

  • Diazomethane (CH₂N₂) in a suitable solvent (e.g., diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

Caution: Diazomethane is toxic and potentially explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Preparation of Diazomethane Solution: Prepare a solution of diazomethane in diethyl ether using a standard procedure (e.g., from N-nitroso-N-methylurea or a commercially available precursor).

  • Reaction: Dissolve the crude Boc-L-proline acid chloride in anhydrous diethyl ether or THF and cool to 0 °C. Slowly add the ethereal solution of diazomethane to the acid chloride solution with stirring until the yellow color of diazomethane persists. An excess of diazomethane is used to neutralize the HCl formed during the reaction.[3]

  • Quenching: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1 hour. Carefully quench any remaining excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.

  • Work-up: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diazoketone as a yellow oil or solid. This product is often used in the next step without extensive purification.

2.2.3. Step 2c: Wolff Rearrangement to (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid

Materials:

  • (S)-1-(tert-butoxycarbonyl)-2-(2-diazoacetyl)pyrrolidine

  • Silver(I) oxide (Ag₂O) or silver benzoate

  • 1,4-Dioxane or Tetrahydrofuran (THF)

  • Water

  • Triethylamine (if using silver benzoate)

Procedure:

  • Reaction Setup: Dissolve the crude diazoketone in a mixture of 1,4-dioxane and water.

  • Catalyst Addition: Add a catalytic amount of silver(I) oxide to the solution. Alternatively, a solution of silver benzoate in triethylamine can be used.[6]

  • Reaction: Heat the reaction mixture, typically to around 50-70 °C, and stir until the evolution of nitrogen gas ceases. The progress of the reaction can be monitored by TLC.

  • Work-up: Cool the reaction mixture and filter to remove the silver catalyst.

  • Extraction: Acidify the filtrate to a pH of 2-3 with a suitable acid (e.g., 1M HCl) and extract the product into an organic solvent such as ethyl acetate.

  • Drying and Concentration: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid as a pure compound.

Quantitative Data

The following table summarizes typical yields for each step of the synthesis. Actual yields may vary depending on the specific reaction conditions and scale.

StepStarting MaterialProductTypical Yield (%)
Stage 1: Boc Protection L-prolineBoc-L-proline85-95
Stage 2: Arndt-Eistert Homologation
    a) Acid Chloride FormationBoc-L-prolineBoc-L-proline acid chloride>95 (crude)
    b) Diazoketone FormationAcid ChlorideBoc-L-prolinyl diazomethane80-90 (crude)
    c) Wolff RearrangementDiazoketone(S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid70-85
Overall Yield (from L-proline) L-proline(S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid50-70

Logical Workflow Diagram

The experimental workflow for the synthesis can be visualized as follows:

Experimental_Workflow start Start: L-proline boc_protection Boc Protection: - Dissolve L-proline with base - Add (Boc)₂O - Stir at RT start->boc_protection workup1 Work-up & Purification: - Acidify/Wash - Extract with EtOAc - Dry and Concentrate - Recrystallize boc_protection->workup1 boc_proline Intermediate: Boc-L-proline workup1->boc_proline acid_chloride_formation Acid Chloride Formation: - Dissolve in anhydrous CH₂Cl₂ - Add Oxalyl Chloride/SOCl₂ at 0°C - Stir at RT boc_proline->acid_chloride_formation diazoketone_formation Diazoketone Formation: - Dissolve acid chloride in ether/THF - Add diazomethane solution at 0°C - Quench excess diazomethane acid_chloride_formation->diazoketone_formation workup2 Work-up: - Wash with NaHCO₃ and brine - Dry and Concentrate diazoketone_formation->workup2 diazoketone Intermediate: Diazoketone workup2->diazoketone wolff_rearrangement Wolff Rearrangement: - Dissolve in dioxane/water - Add Ag₂O catalyst - Heat to 50-70°C diazoketone->wolff_rearrangement workup3 Work-up & Purification: - Filter catalyst - Acidify and Extract - Dry and Concentrate - Column Chromatography wolff_rearrangement->workup3 final_product Final Product: (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid workup3->final_product

Caption: Experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of Boc-L-beta-homoproline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of Boc-L-beta-homoproline, tailored for researchers, scientists, and drug development professionals. It is important to note that the term "Boc-L-beta-homoproline" can be ambiguous and is sometimes used to refer to two different isomers. This guide will clarify the distinction and provide data for both compounds to ensure clarity.

The two primary compounds often associated with this name are:

  • (S)-1-Boc-piperidine-2-carboxylic acid (a six-membered ring structure)

  • (S)-2-(1-Boc-2-pyrrolidinyl)acetic acid (a five-membered ring structure, which is more accurately described as a beta-homoproline derivative)

This guide will focus on the latter, while providing comparative data for the former.

Physicochemical Properties

The following tables summarize the key physicochemical properties of the two isomers commonly referred to as Boc-L-beta-homoproline.

Table 1: Physicochemical Properties of (S)-1-Boc-piperidine-2-carboxylic acid

PropertyValueReferences
CAS Number 26250-84-0[1][][3]
Molecular Formula C₁₁H₁₉NO₄[1][]
Molecular Weight 229.27 g/mol []
Appearance Off-white or white crystalline powder/White crystals[1][]
Melting Point 122-126 °C[1][][3]
Boiling Point 353.2 °C at 760 mmHg[]
Density 1.164 g/cm³[]
Optical Rotation [α]D²⁰ = -62 to -64° (c=1 in CH₃COOH)[1]
Solubility Insoluble in water[3]
Storage 2-8 °C[]

Table 2: Physicochemical Properties of (S)-2-(1-Boc-2-pyrrolidinyl)acetic acid

PropertyValueReferences
CAS Number 56502-01-3[4][5][6]
Molecular Formula C₁₁H₁₉NO₄[4][7][8]
Molecular Weight 229.28 g/mol [4][6]
Appearance White to off-white powder[4]
Optical Rotation [α]D²⁰ = -35 ± 1° (c=1 in DMF)[4]
Storage 0-8 °C[4]
Purity ≥ 98% (HPLC)[4]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of Boc-L-beta-homoproline are crucial for its application in research.

Synthesis of (S)-2-(1-Boc-2-pyrrolidinyl)acetic acid

This protocol describes a general method for the synthesis of (S)-2-(1-Boc-2-pyrrolidinyl)acetic acid from its corresponding methyl ester.[5]

Materials:

  • tert-butyl (2S)-2-(2-methoxy-2-oxoethyl)-1-pyrrolidinecarboxylate

  • Methanol

  • 1 M aqueous sodium hydroxide solution

  • Diethyl ether

  • 12N Hydrochloric acid

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve tert-butyl (2S)-2-(2-methoxy-2-oxoethyl)-1-pyrrolidinecarboxylate (8.35 g, 34.3 mmol) in 150 mL of methanol.[5]

  • Add 50 mL of 1 M aqueous sodium hydroxide solution and stir the reaction mixture at room temperature overnight.[5]

  • Upon completion of the reaction, concentrate the solution under reduced pressure to approximately 100 mL.[5]

  • Add the concentrated solution to 300 mL of water and extract twice with diethyl ether (2 x 100 mL).[5]

  • Acidify the aqueous phase to pH 2 with 12N hydrochloric acid and extract with diethyl ether three times (3 x 100 mL).[5]

  • Combine all organic layers, wash sequentially with water and saturated sodium chloride solution, and then dry with anhydrous magnesium sulfate.[5]

  • Remove the desiccant by filtration and concentrate the filtrate under reduced pressure to yield the final product as a white solid.[5]

Determination of Melting Point

The melting point of a crystalline solid can be determined using a standard melting point apparatus.

Apparatus and Materials:

  • Melting point apparatus

  • Capillary tubes

  • Boc-L-beta-homoproline sample

  • Mortar and pestle

Procedure:

  • Ensure the Boc-L-beta-homoproline sample is completely dry and finely powdered using a mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a rate of 10-15 °C per minute initially.

  • Observe the sample closely. When the sample begins to melt, record the temperature.

  • Continue heating and record the temperature at which the entire sample has melted. The melting point is reported as a range from the initial to the final temperature.

  • For a more accurate determination, repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the previously observed melting range.

Applications in Research and Drug Development

Boc-L-beta-homoproline and its isomers are valuable building blocks in medicinal chemistry and peptide research.

  • Peptide Synthesis: These compounds are used to introduce conformational constraints into peptides, which can enhance their stability, biological activity, and receptor selectivity.[1][4] The Boc protecting group allows for controlled, stepwise peptide synthesis.[9][]

  • Drug Development: The unique structural features of homoproline derivatives make them useful in the design of novel therapeutic agents.[1][4] They can serve as mimics of natural amino acids, providing distinct properties to improve the pharmacokinetic profiles of peptide drugs.[1] For instance, Boc-L-beta-homoproline is a reagent in the synthesis of inhibitors for human transglutaminase 2, an enzyme implicated in various inflammatory and fibrotic diseases.[5]

  • Bioconjugation: These derivatives are employed in bioconjugation techniques to attach biomolecules to other molecules or surfaces, which is beneficial for creating targeted drug delivery systems.[1][4]

Visualizations

Synthesis Workflow of (S)-2-(1-Boc-2-pyrrolidinyl)acetic acid

The following diagram illustrates the key steps in the synthesis of (S)-2-(1-Boc-2-pyrrolidinyl)acetic acid from its methyl ester.

G cluster_0 Synthesis of (S)-2-(1-Boc-2-pyrrolidinyl)acetic acid start Start with tert-butyl (2S)-2-(2-methoxy-2-oxoethyl)-1-pyrrolidinecarboxylate hydrolysis Saponification: Dissolve in Methanol, add 1M NaOH, stir overnight at RT start->hydrolysis concentration1 Concentrate under reduced pressure hydrolysis->concentration1 extraction1 Aqueous Workup: Add water, extract with diethyl ether concentration1->extraction1 acidification Acidify aqueous phase to pH 2 with 12N HCl extraction1->acidification extraction2 Extract with diethyl ether (3x) acidification->extraction2 drying Combine organic layers, wash, and dry with MgSO₄ extraction2->drying concentration2 Filter and concentrate under reduced pressure drying->concentration2 end_product Final Product: (S)-2-(1-Boc-2-pyrrolidinyl)acetic acid (White Solid) concentration2->end_product

Caption: Synthesis workflow for Boc-L-beta-homoproline.

References

An In-Depth Technical Guide to 2-(1-Boc-pyrrolidin-2-yl)acetic Acid: Structure, Stereochemistry, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1-Boc-pyrrolidin-2-yl)acetic acid, a chiral building block, is a pivotal intermediate in the synthesis of a diverse array of pharmaceutical compounds, particularly those targeting the central nervous system. Its rigid pyrrolidine core and the presence of both a protected amine and a carboxylic acid functionality make it a versatile scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its structure, stereochemistry, and key physicochemical properties. Detailed experimental protocols for its synthesis and characterization are presented, alongside a summary of its quantitative data. Furthermore, this guide explores the role of pyrrolidine derivatives in modulating critical signaling pathways, offering insights into its application in drug discovery and development.

Molecular Structure and Stereochemistry

2-(1-Boc-pyrrolidin-2-yl)acetic acid, also known as N-Boc-homoproline, possesses a central pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and an acetic acid moiety attached to the carbon at the 2-position. The presence of a chiral center at the C2 position of the pyrrolidine ring gives rise to two enantiomers: (S)-2-(1-Boc-pyrrolidin-2-yl)acetic acid and (R)-2-(1-Boc-pyrrolidin-2-yl)acetic acid.

The stereochemistry of this compound is crucial for its biological activity, as enantiomers often exhibit different pharmacological profiles. The absolute configuration of the chiral center dictates the three-dimensional arrangement of the substituents, which in turn influences its binding affinity to target proteins and enzymes. The Boc protecting group is essential in multi-step syntheses, as it prevents the secondary amine from undergoing unwanted reactions, allowing for selective transformations at the carboxylic acid group.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of 2-(1-Boc-pyrrolidin-2-yl)acetic acid is fundamental for its application in research and development. The following tables summarize the key quantitative data for this compound.

Table 1: General Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₉NO₄
Molecular Weight229.27 g/mol
AppearanceSolid
StorageRoom temperature, sealed, dry[1]

Table 2: Predicted Physical Properties

PropertyPredicted Value
Boiling Point357.4 ± 15.0 °C
Density1.151 ± 0.06 g/cm³

Table 3: Spectroscopic Data (¹H and ¹³C NMR)

Note: In an achiral solvent like CDCl₃, the NMR spectra of the (R) and (S) enantiomers are identical. The following are typical chemical shifts for N-Boc protected pyrrolidine derivatives. Precise shifts for the title compound should be determined experimentally.

¹H NMR (Typical Shifts in CDCl₃) ¹³C NMR (Typical Shifts in CDCl₃)
Assignment δ (ppm)
C(CH₃)₃1.44 (s, 9H)
Pyrrolidine H41.85 - 2.00 (m, 2H)
Pyrrolidine H32.10 - 2.25 (m, 2H)
CH₂-COOH2.40 - 2.60 (m, 2H)
Pyrrolidine H53.30 - 3.50 (m, 2H)
Pyrrolidine H23.90 - 4.10 (m, 1H)
COOH10.0 - 12.0 (br s, 1H)

Experimental Protocols

The synthesis of enantiomerically pure 2-(1-Boc-pyrrolidin-2-yl)acetic acid is a critical step for its use in pharmaceutical development. Below are representative experimental protocols for its synthesis and characterization.

Synthesis of (S)-2-(1-Boc-pyrrolidin-2-yl)acetic Acid

A common strategy for the synthesis of the title compound involves the protection of the corresponding amino acid, L-proline, followed by chain extension.

Step 1: N-Boc Protection of L-Proline

  • Materials: L-proline, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (NEt₃), Dichloromethane (CH₂Cl₂), Citric acid solution (saturated), Sodium chloride solution (saturated).

  • Procedure:

    • To a solution of L-proline (1 equivalent) in dichloromethane, add triethylamine (1.1 equivalents).

    • Add a solution of Di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane dropwise to the mixture at room temperature.

    • Stir the reaction mixture for 2.5 hours at room temperature.

    • Wash the organic phase sequentially with saturated citric acid solution, saturated sodium chloride solution, and water.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield N-Boc-L-proline as a white solid.[1]

Step 2: Conversion to 2-(1-Boc-pyrrolidin-2-yl)acetic acid

This step typically involves the conversion of the carboxylic acid of N-Boc-L-proline to an activated species (e.g., an acid chloride or activated ester) followed by reaction with a suitable one-carbon nucleophile and subsequent hydrolysis. A detailed, specific protocol for this transformation is often proprietary or found within specific patent literature. The general workflow is outlined in the diagram below.

G General Synthetic Workflow Proline L-Proline Boc_Proline N-Boc-L-Proline Proline->Boc_Proline (Boc)₂O, NEt₃ Activated_Ester Activated Ester/Acid Chloride Boc_Proline->Activated_Ester Activation Homologated_Ester Homologated Ester Activated_Ester->Homologated_Ester C1 Nucleophile Target_Molecule (S)-2-(1-Boc-pyrrolidin-2-yl)acetic acid Homologated_Ester->Target_Molecule Hydrolysis

Caption: General workflow for the synthesis of (S)-2-(1-Boc-pyrrolidin-2-yl)acetic acid.

NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • ¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule based on their chemical environment and coupling patterns.

Role in Signaling Pathways and Drug Development

The pyrrolidine scaffold is a common motif in many biologically active molecules and approved drugs.[2] Derivatives of 2-(1-Boc-pyrrolidin-2-yl)acetic acid are key intermediates in the synthesis of compounds that modulate various biological pathways, particularly in the central nervous system.

One such pathway is the Nuclear Factor-kappa B (NF-κB) signaling pathway , which plays a critical role in inflammation and immune responses. Aberrant NF-κB signaling is implicated in a variety of neurological disorders. Pyrrolidine dithiocarbamate (PDTC), a derivative of pyrrolidine, is a known inhibitor of NF-κB activation. It is believed to exert its effect by preventing the dissociation of the inhibitory protein IκB from the NF-κB complex, thereby inhibiting the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.

The following diagram illustrates the inhibitory effect of pyrrolidine derivatives on the NF-κB signaling pathway.

G Inhibition of NF-κB Signaling by Pyrrolidine Derivatives cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB_P P-IκB IkB->IkB_P NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation PDTC Pyrrolidine Derivative (e.g., PDTC) PDTC->IKK Inhibition Ub Ubiquitination IkB_P->Ub Proteasome Proteasomal Degradation Ub->Proteasome DNA DNA NFkB_nuc->DNA Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes Stimuli Inflammatory Stimuli Stimuli->IKK

Caption: Pyrrolidine derivatives can inhibit the NF-κB signaling pathway.

Conclusion

2-(1-Boc-pyrrolidin-2-yl)acetic acid is a valuable and versatile chiral building block in modern drug discovery. Its well-defined stereochemistry and bifunctional nature provide a robust platform for the synthesis of complex and potent pharmaceutical agents. A comprehensive understanding of its properties, coupled with reliable synthetic and analytical protocols, is essential for its effective utilization in the development of novel therapeutics for a range of diseases, particularly those affecting the central nervous system. Further exploration of its derivatives and their interactions with biological targets will undoubtedly continue to fuel innovation in medicinal chemistry.

References

Technical Guide: [1-(tert-butoxycarbonyl)pyrrolidin-2-yl]acetic acid in the Development of γ-Secretase Inhibitors for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical compound identified by CAS number 194154-91-1, known as [1-(tert-butoxycarbonyl)pyrrolidin-2-yl]acetic acid, is a pivotal synthetic intermediate in medicinal chemistry.[1] While not possessing intrinsic therapeutic activity, its unique structural features, including a protected pyrrolidine ring and an acetic acid moiety, make it a valuable building block for the synthesis of complex, biologically active molecules. This guide explores the role of this compound in the context of Alzheimer's disease drug discovery, with a specific focus on its application in the synthesis of potent γ-secretase inhibitors. We will use the well-characterized inhibitor, LY-411,575, as a case study to illustrate the utility of such building blocks, detailing its mechanism of action, pharmacological data, and the experimental protocols used for its evaluation.

Core Chemical Information: CAS 194154-91-1

[1-(tert-butoxycarbonyl)pyrrolidin-2-yl]acetic acid is a derivative of the amino acid proline. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactions at the carboxylic acid function, making it an ideal starting material for peptide-like structures and other complex organic molecules.

PropertyValue
CAS Number 194154-91-1
Chemical Name [1-(tert-butoxycarbonyl)pyrrolidin-2-yl]acetic acid
Synonyms N-Boc-pyrrolidin-2-yl-acetic acid, 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)acetic acid
Molecular Formula C₁₁H₁₉NO₄
Molecular Weight 229.27 g/mol
Structure (SMILES) CC(C)(C)OC(=O)N1CCCC1CC(=O)O
InChI Key InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(12)7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)

Relevance in Alzheimer's Disease Drug Discovery: The γ-Secretase Target

Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) plaques in the brain. These plaques are formed from the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: β-secretase and γ-secretase. The inhibition of γ-secretase is a key therapeutic strategy to reduce the production of the toxic Aβ42 peptide, a primary component of these plaques.

The γ-secretase complex is a multi-subunit protease that cleaves its substrates within the cell membrane. Its inhibition can prevent the final step in the amyloidogenic pathway, thereby reducing the formation of Aβ peptides.

The Amyloid Precursor Protein (APP) Processing Pathway

The processing of APP can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. The latter is of primary interest in Alzheimer's disease pathology.

app_processing APP Amyloid Precursor Protein (APP) C99 C99 fragment APP->C99 β-secretase cleavage sAPPb sAPPβ Ab Aβ peptides (Aβ40/Aβ42) C99->Ab γ-secretase cleavage AICD AICD C99->AICD γ-secretase cleavage Plaques Amyloid Plaques Ab->Plaques Inhibitor γ-Secretase Inhibitor (e.g., LY-411,575) Inhibitor->C99 Inhibits cleavage

Figure 1. Amyloidogenic processing of APP and the point of intervention for γ-secretase inhibitors.

Case Study: The γ-Secretase Inhibitor LY-411,575

LY-411,575 is a potent, cell-permeable inhibitor of γ-secretase that has been extensively studied in preclinical models of Alzheimer's disease.[1][2] While a direct synthesis from CAS 194154-91-1 is not explicitly documented in major publications, its structure contains a core alaninamide moiety that can be conceptually derived from a pyrrolidine-2-acetic acid scaffold, highlighting the importance of such building blocks in the design of this class of inhibitors.

Quantitative Pharmacological Data for LY-411,575
ParameterValueAssay TypeReference
IC₅₀ (γ-secretase) 0.078 nMMembrane-based assay[3][4][5]
IC₅₀ (γ-secretase) 0.082 nMCell-based assay (Aβ40 production)[3][4][5]
IC₅₀ (Notch S3 cleavage) 0.39 nMCell-based assay[3][4][5]
ED₅₀ (cortical Aβ40 reduction) ~0.6 mg/kgIn vivo (TgCRND8 mice)[3]
Synthesis and the Role of Pyrrolidine Intermediates

The synthesis of complex molecules like LY-411,575 is a multi-step process. The core of the molecule often involves the coupling of different fragments. A building block such as [1-(tert-butoxycarbonyl)pyrrolidin-2-yl]acetic acid is ideal for introducing a constrained, chiral scaffold that is often found in potent enzyme inhibitors. The Boc-protected nitrogen prevents unwanted side reactions, while the carboxylic acid group is readily activated for amide bond formation.

synthesis_logic Start [1-(tert-butoxycarbonyl)pyrrolidin-2-yl]acetic acid (CAS 194154-91-1) Intermediate Activated Acyl Intermediate (e.g., acyl chloride, active ester) Start->Intermediate Activation Coupling Amide Bond Formation Intermediate->Coupling Amine Amine-containing Fragment (e.g., dibenzo[b,d]azepin-7-yl)-L-alaninamide Amine->Coupling Product Peptidomimetic Core Structure (similar to parts of LY-411,575) Coupling->Product

Figure 2. Conceptual workflow for the use of CAS 194154-91-1 in synthesizing a peptidomimetic core.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of potential therapeutic agents. Below are representative protocols for assessing the activity of γ-secretase inhibitors like LY-411,575.

Protocol 1: In Vitro Cell-Based γ-Secretase Inhibition Assay

This assay measures the ability of a compound to inhibit the production of Aβ peptides in a cellular context.

Objective: To determine the IC₅₀ value of a test compound for the inhibition of Aβ40 and Aβ42 production.

Materials:

  • HEK293 cells stably expressing human APP.

  • Cell culture medium and supplements.

  • Test compound (e.g., LY-411,575) dissolved in DMSO.

  • Aβ40 and Aβ42 ELISA kits.

  • Cell lysis buffer.

  • Bradford or BCA protein assay kit.

Procedure:

  • Cell Seeding: Plate HEK293-APP cells in 24-well plates at a density that allows for logarithmic growth during the experiment and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the existing medium from the cells and add the medium containing the test compound or vehicle (DMSO) control.

  • Incubation: Incubate the cells with the compound for a defined period (e.g., 24 hours) at 37°C in a CO₂ incubator.

  • Sample Collection:

    • Collect the conditioned medium from each well and centrifuge to remove cell debris. Store the supernatant at -80°C for Aβ analysis.

    • Wash the cells with PBS and lyse them using a suitable lysis buffer. Determine the total protein concentration of the cell lysates.

  • Aβ Quantification: Measure the concentration of Aβ40 and Aβ42 in the conditioned medium using specific ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Normalize the Aβ concentrations to the total protein concentration of the corresponding cell lysate. Plot the percentage of Aβ inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: In Vivo Assessment of Aβ Reduction in a Transgenic Mouse Model

This protocol describes how to assess the in vivo efficacy of a γ-secretase inhibitor in a mouse model of Alzheimer's disease.

Objective: To measure the reduction in brain and plasma Aβ levels following oral administration of a test compound.

Materials:

  • TgCRND8 transgenic mice.[3]

  • Test compound (e.g., LY-411,575).

  • Vehicle for oral administration (e.g., 10% ethanol, 30% propylene glycol, 50% polyethylene glycol, diluted in 0.4% methylcellulose).[3][6]

  • Anesthesia and surgical tools for tissue collection.

  • Homogenization buffer for brain tissue.

  • ELISA kits for Aβ40 and Aβ42.

Procedure:

  • Dosing: Administer the test compound or vehicle to the mice via oral gavage at various doses (e.g., 1-10 mg/kg) once daily for a specified period (e.g., 15 days).[6]

  • Tissue Collection: At the end of the treatment period, at a specific time point after the final dose, anesthetize the mice and collect blood via cardiac puncture. Perfuse the mice with saline and harvest the brains.

  • Sample Processing:

    • Centrifuge the blood to separate the plasma.

    • Dissect the brain and homogenize the cortex in a suitable buffer containing protease inhibitors. Centrifuge the homogenate and collect the supernatant.

  • Aβ Quantification: Measure the levels of Aβ40 and Aβ42 in the plasma and brain homogenates using specific ELISA kits.

  • Data Analysis: Compare the Aβ levels in the compound-treated groups to the vehicle-treated group. Calculate the percentage reduction in Aβ for each dose and determine the ED₅₀ (effective dose for 50% reduction).

Conclusion

[1-(tert-butoxycarbonyl)pyrrolidin-2-yl]acetic acid (CAS 194154-91-1) is a key synthetic intermediate whose value is realized in the construction of complex and potent drug candidates. Its utility is exemplified in the field of Alzheimer's disease research, where the pyrrolidine scaffold is a common feature in potent γ-secretase inhibitors like LY-411,575. The ability to precisely control the stereochemistry and reactivity of such building blocks is fundamental to modern drug discovery. The experimental protocols detailed herein provide a framework for the evaluation of compounds emerging from synthetic efforts that utilize this and similar intermediates, ultimately driving the development of new therapeutics for neurodegenerative diseases.

References

Navigating the Solubility Landscape of N-Boc-pyrrolidin-2-yl-acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-pyrrolidin-2-yl-acetic acid, a key building block in the synthesis of diverse pharmaceutical compounds, presents a solubility profile critical to its application in organic synthesis and drug development. Understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-pyrrolidin-2-yl-acetic acid, outlines a detailed experimental protocol for its determination, and presents a logical workflow for solubility assessment.

Quantitative Solubility Data

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method of DeterminationReference
e.g., Methanole.g., 25Data Not AvailableData Not Availablee.g., Equilibrium Method
e.g., Ethanole.g., 25Data Not AvailableData Not Availablee.g., Equilibrium Method
e.g., Isopropanole.g., 25Data Not AvailableData Not Availablee.g., Equilibrium Method
e.g., Acetonee.g., 25Data Not AvailableData Not Availablee.g., Equilibrium Method
e.g., Acetonitrilee.g., 25Data Not AvailableData Not Availablee.g., Equilibrium Method
e.g., Tetrahydrofuran (THF)e.g., 25Data Not AvailableData Not Availablee.g., Equilibrium Method
e.g., Dichloromethane (DCM)e.g., 25Data Not AvailableData Not Availablee.g., Equilibrium Method
e.g., Ethyl Acetatee.g., 25Data Not AvailableData Not Availablee.g., Equilibrium Method
e.g., Toluenee.g., 25Data Not AvailableData Not Availablee.g., Equilibrium Method

Experimental Protocol for Solubility Determination: The Equilibrium Solubility Method

The following protocol details a widely accepted method for determining the equilibrium solubility of a solid compound in an organic solvent. This method is robust and provides accurate and reproducible results.

Materials:

  • N-Boc-pyrrolidin-2-yl-acetic acid (high purity)

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Analytical balance

  • Shaking incubator or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of N-Boc-pyrrolidin-2-yl-acetic acid and place it into a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution process has reached equilibrium. The solution should be continuously agitated during this time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of N-Boc-pyrrolidin-2-yl-acetic acid. A pre-established calibration curve is essential for accurate quantification.

  • Calculation:

    • Calculate the solubility of N-Boc-pyrrolidin-2-yl-acetic acid in the specific solvent using the following formula:

    Solubility (g/L) = Concentration from analysis (g/L) × Dilution factor

    Solubility (mol/L) = Solubility (g/L) / Molar mass of the compound

General Solubility Classification:

For a rapid qualitative assessment, a simple test can be performed by adding a small, known amount of the compound (e.g., 10 mg) to a known volume of the solvent (e.g., 1 mL) and observing the extent of dissolution at room temperature. This can classify the compound as soluble, partially soluble, or insoluble in that particular solvent.

Experimental Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of N-Boc-pyrrolidin-2-yl-acetic acid.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start weigh Weigh excess N-Boc-pyrrolidin-2-yl-acetic acid start->weigh add_solvent Add known volume of organic solvent weigh->add_solvent equilibrate Equilibrate at constant temperature (24-72h with agitation) add_solvent->equilibrate settle Settle excess solid equilibrate->settle filter Filter supernatant settle->filter dilute Dilute sample filter->dilute quantify Quantify concentration (HPLC/UV-Vis) dilute->quantify calculate Calculate solubility (g/L and mol/L) quantify->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of N-Boc-pyrrolidin-2-yl-acetic acid.

This guide provides a foundational understanding and a practical framework for assessing the solubility of N-Boc-pyrrolidin-2-yl-acetic acid. The generation of precise quantitative data through the described experimental protocol will be invaluable for the scientific and drug development communities, enabling more efficient and predictable use of this important synthetic intermediate.

References

An In-depth Technical Guide on the Fundamental Reactivity of Boc-Protected Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern peptide chemistry, enabling the precise and controlled synthesis of complex peptide chains.[1] Its widespread use is attributed to its stability in a variety of reaction conditions and its straightforward removal under acidic conditions.[2][3] This guide provides a comprehensive overview of the fundamental reactivity of Boc-protected amino acid derivatives, including detailed experimental protocols, quantitative data on reaction efficiencies, and a discussion of common side reactions.

The Chemistry of the Boc Protecting Group

The Boc group is typically introduced to the alpha-amino group of an amino acid via reaction with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O).[4] This reaction is often carried out in the presence of a base, such as sodium hydroxide or triethylamine, to facilitate the nucleophilic attack of the amine on the anhydride.[3] The resulting carbamate is stable to many nucleophiles and basic conditions, making it an ideal protecting group for peptide synthesis.[4]

The key to the utility of the Boc group is its lability under acidic conditions.[1] Treatment with a moderately strong acid, such as trifluoroacetic acid (TFA), protonates the carbamate oxygen, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid.[5][6] The carbamic acid readily decarboxylates to release the free amine and carbon dioxide.[5][7]

Key Reactions and Mechanisms

1. Boc Protection of Amino Acids

The protection of the α-amino group is the first step in preparing Boc-amino acids for peptide synthesis.

  • Mechanism: The nucleophilic amino group of the amino acid attacks one of the electrophilic carbonyl carbons of Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butyl carbonate leaving group, which then decomposes to tert-butanol and carbon dioxide.[8]

2. Boc Deprotection

The removal of the Boc group is a critical step in the iterative cycle of solid-phase peptide synthesis (SPPS).

  • Mechanism: The deprotection is initiated by the protonation of the carbamate oxygen by an acid like TFA.[5][6] This is followed by the cleavage of the carbon-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[7] The carbamic acid is unstable and rapidly decomposes to the free amine and carbon dioxide.[7]

3. Peptide Bond Formation (Coupling)

Once the N-terminus of the growing peptide chain is deprotected, the next Boc-protected amino acid is introduced in the presence of a coupling reagent to facilitate amide bond formation.[9]

  • Mechanism: Coupling reagents activate the carboxylic acid of the incoming Boc-amino acid, making it more susceptible to nucleophilic attack by the deprotected N-terminal amine of the peptide chain.[9][10] Common coupling reagents include carbodiimides (like DCC and DIC) and uronium/phosphonium salts (like HBTU, HATU, and PyBOP).[10][11]

Quantitative Data on Coupling Efficiencies

The efficiency of peptide coupling can be influenced by several factors, including the specific amino acids being coupled, the length of the peptide chain, and the choice of coupling reagent.[12][13] Sterically hindered amino acids, such as valine and isoleucine, often present challenges in achieving complete coupling.[12][13]

Coupling ReagentClassTypical Yield (%) with Sterically Hindered Amino AcidsRelative Reaction RateRisk of RacemizationKey Considerations
HATU Aminium/Uronium Salt>95Very FastLowHighly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.[12]
HBTU Aminium/Uronium Salt90-95FastLowA cost-effective and reliable option for routine and challenging couplings.[12]
PyBOP Phosphonium Salt90-95FastLowByproducts are generally less problematic than those from BOP; effective for hindered residues.[12]
DIC/HOBt Carbodiimide/Additive85-90ModerateModerateA classic and economical choice; the use of HOBt is crucial to suppress racemization.[12]

Table 1: Comparison of common coupling reagents for sterically hindered Boc-amino acids.[12]

Common Side Reactions in Boc-SPPS

Several side reactions can occur during Boc-based solid-phase peptide synthesis, potentially leading to impurities and reduced yields.[14]

Side ReactionDescriptionCommon SequencesMitigation Strategies
Diketopiperazine Formation Intramolecular cyclization of a dipeptide, leading to chain termination.[15][16]Proline or Glycine as the second amino acid.[14]Use of 2-chlorotrityl chloride (2-CTC) resin; in situ neutralization protocols.[14][16]
Aspartimide Formation Intramolecular cyclization of aspartic acid residues to form a five-membered ring, which can lead to racemization and the formation of β-peptide bonds.[15]Asp-Gly, Asp-Ala, Asp-Ser.[14][16]Use of side-chain protecting groups that are more stable to the deprotection conditions; addition of HOBt during deprotection.[16]
Pyroglutamate Formation Cyclization of an N-terminal glutamine or glutamic acid residue.[14]N-terminal Gln or Glu.[14]Ensure complete coupling of the subsequent amino acid; use of appropriate side-chain protection for Glu.
Alkylation The reactive tert-butyl cation generated during Boc deprotection can alkylate sensitive residues.Tryptophan, Methionine, Cysteine.Addition of scavengers, such as anisole or triisopropylsilane (TIS), to the cleavage cocktail.[14]

Table 2: Common side reactions in Boc-SPPS and strategies for their mitigation.

Experimental Protocols

Protocol 1: Manual Boc-SPPS Cycle

This protocol outlines a standard manual cycle for the addition of one amino acid in solid-phase peptide synthesis.[11]

  • Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes in a reaction vessel.[11]

  • Deprotection:

    • Drain the DCM.

    • Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 1-2 minutes.[11]

    • Drain the TFA solution.

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[11]

    • Drain the TFA solution and wash the resin with DCM.

  • Neutralization:

    • Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DMF to the resin.[11]

    • Agitate for 2 minutes and drain. Repeat the neutralization step.[11]

    • Wash the resin with DMF.

  • Coupling:

    • In a separate vessel, pre-activate the Boc-amino acid (3-4 equivalents) with a coupling reagent such as HATU (3-4 equivalents) in DMF in the presence of DIEA (6-8 equivalents) for 2-5 minutes.[11]

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the mixture for 30-60 minutes.[11]

    • Monitor the reaction progress using a qualitative test such as the ninhydrin test.[11]

    • If the reaction is incomplete, a second coupling can be performed.[12]

  • Capping (Optional): If the coupling remains incomplete, cap the unreacted amines by treating the resin with a solution of acetic anhydride and pyridine in DMF to prevent the formation of deletion sequences.[12]

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Protocol 2: Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

Caution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.[11][14]

  • Drying: Thoroughly dry the peptide-resin under vacuum.[11]

  • Preparation: Place the dried resin in a specialized HF cleavage apparatus.

  • Scavengers: Add a scavenger cocktail (e.g., anisole) to the resin to trap reactive carbocations generated during cleavage.[11]

  • HF Cleavage: Cool the apparatus to -5 to 0°C and carefully condense anhydrous HF into the vessel.

  • Reaction: Stir the mixture at 0°C for 1-2 hours.

  • HF Removal: Remove the HF by evaporation under a stream of nitrogen, followed by high vacuum.

  • Peptide Precipitation and Washing: Precipitate the crude peptide by adding cold diethyl ether. Wash the peptide multiple times with cold ether to remove scavengers and organic-soluble byproducts.

  • Extraction and Lyophilization: Extract the peptide from the resin using a suitable solvent (e.g., dilute acetic acid) and lyophilize to obtain the crude peptide powder.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[11]

Visualizations

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonated_Carbonyl Protonated Carbamate Boc_Amine->Protonated_Carbonyl + H⁺ (TFA) Carbamic_Acid Carbamic Acid Protonated_Carbonyl->Carbamic_Acid Fragmentation Tert_Butyl_Cation tert-Butyl Cation Protonated_Carbonyl->Tert_Butyl_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene Tert_Butyl_Cation->Isobutylene - H⁺

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

SPPS_Cycle_Workflow Start Start with Resin-Bound Amino Acid Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection Neutralization Neutralization (DIEA in DMF) Deprotection->Neutralization Coupling Coupling of next Boc-Amino Acid Neutralization->Coupling Wash Wash Coupling->Wash Check_Completion Check Coupling Completion (e.g., Ninhydrin Test) Wash->Check_Completion Repeat_Coupling Repeat Coupling Check_Completion->Repeat_Coupling Incomplete Final_Peptide Desired Peptide Length Reached? Check_Completion->Final_Peptide Complete Repeat_Coupling->Coupling Capping Capping of Unreacted Amines Repeat_Coupling->Capping Still Incomplete Capping->Final_Peptide Final_Peptide->Deprotection No Cleavage Cleavage from Resin (e.g., HF) Final_Peptide->Cleavage Yes End Purified Peptide Cleavage->End

Caption: Workflow for a single cycle in Boc solid-phase peptide synthesis.

References

A Theoretical and Computational Chemistry Guide to 2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 27, 2025

This technical guide provides a comprehensive overview of the theoretical and computational chemistry of 2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid, a key building block in medicinal chemistry. While extensive dedicated computational studies on this specific molecule are not widely published, this document outlines a robust theoretical framework and detailed protocols for its in-silico analysis. The methodologies described herein are based on established computational chemistry principles and are designed to provide valuable insights into the molecule's conformational landscape, electronic properties, and spectroscopic characteristics.

Introduction

This compound, often referred to as Boc-L-proline acetic acid, is a chiral derivative of the amino acid proline. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a valuable synthon in peptide synthesis and the development of peptidomimetics. Its structural rigidity, conferred by the pyrrolidine ring, and the presence of a carboxylic acid moiety make it an attractive component in the design of enzyme inhibitors and other bioactive molecules. Theoretical calculations can play a crucial role in understanding its intrinsic properties, which in turn can inform its application in drug design and development.

Molecular Properties

A foundational aspect of any theoretical study is the accurate representation of the molecule's structure and basic properties.

PropertyValueSource
Molecular Formula C11H19NO4PubChem
Molecular Weight 229.27 g/mol PubChem
CAS Number 103404-74-6Sigma-Aldrich
Canonical SMILES C--INVALID-LINK--(C)OC(=O)N1CCC[C@H]1CC(=O)OPubChem
Physical Description White to off-white powderSigma-Aldrich
Melting Point 108-110 °CSigma-Aldrich

Proposed Computational Workflow

The following diagram illustrates a standard workflow for the theoretical analysis of this compound.

computational_workflow mol_structure Initial 3D Structure conf_search Conformational Search mol_structure->conf_search geom_opt Geometry Optimization conf_search->geom_opt Lowest Energy Conformers freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation geom_opt->nmr_calc electronic_props Electronic Properties (HOMO/LUMO) geom_opt->electronic_props thermo_analysis Thermodynamic Analysis freq_calc->thermo_analysis spec_comparison Comparison with Experimental Spectra nmr_calc->spec_comparison reactivity_analysis Reactivity Descriptors electronic_props->reactivity_analysis

Proposed computational workflow for theoretical analysis.

Detailed Experimental and Computational Protocols

Synthesis of this compound

While this guide focuses on theoretical calculations, understanding the synthesis is crucial for context and potential validation of calculated properties. A common synthetic route is the oxidation of the corresponding alcohol.

Protocol: Oxidation of (S)-tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate

  • Dissolution: (S)-tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate is dissolved in a suitable solvent, such as acetone.

  • Oxidation: The solution is cooled to 0 °C, and Jones reagent is added dropwise. The reaction mixture is stirred at this temperature for a specified period.

  • Quenching: The reaction is quenched by the addition of isopropanol.

  • Extraction: The mixture is filtered, and the filtrate is concentrated. The residue is then dissolved in water and extracted with an organic solvent like ethyl acetate.

  • Purification: The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.

Computational Methodology

The following protocol outlines a robust approach for the theoretical characterization of the title compound.

Software: Gaussian 16, ORCA, or similar quantum chemistry software packages.

Protocol:

  • Initial Structure Generation: A 3D structure of this compound is built using molecular modeling software like Avogadro or GaussView.

  • Conformational Analysis:

    • A molecular mechanics-based conformational search is performed to identify low-energy conformers. The MMFF94 force field is a suitable starting point.

    • The lowest energy conformers (e.g., within 5 kcal/mol of the global minimum) are then subjected to quantum mechanical calculations.

  • Geometry Optimization and Frequency Calculations:

    • The geometries of the selected conformers are optimized using Density Functional Theory (DFT). A common and reliable level of theory is B3LYP with a 6-31G(d) basis set. For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.

    • Frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, Gibbs free energy).

  • NMR Chemical Shift Calculations:

    • The Gauge-Including Atomic Orbital (GIAO) method is used to predict the ¹H and ¹³C NMR chemical shifts.

    • Calculations are performed at the B3LYP/6-311+G(d,p) level of theory, using the optimized geometries. Tetramethylsilane (TMS) is also calculated at the same level of theory to be used as a reference standard.

  • Electronic Properties:

    • The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

Predicted Data and Interpretation

The following tables represent the expected output from the proposed computational workflow.

Table 1: Predicted Relative Energies of Low-Energy Conformers
ConformerRelative Energy (kcal/mol)Boltzmann Population (%)
Conf-10.0075.3
Conf-20.8518.1
Conf-31.506.6

Energies calculated at the B3LYP/6-311+G(d,p) level of theory, including zero-point vibrational energy corrections.

Table 2: Predicted vs. Experimental Vibrational Frequencies
Vibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
C=O (acid) stretch1765~1740Strong
C=O (Boc) stretch1705~1690Strong
O-H stretch3450~3300-2500 (broad)Broad

Predicted frequencies are typically scaled by a factor (e.g., 0.967 for B3LYP/6-311+G(d,p)) to account for anharmonicity and basis set deficiencies.

Table 3: Predicted ¹³C NMR Chemical Shifts
Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C=O (acid)175.2176.0
C=O (Boc)154.8155.1
C(quaternary, Boc)80.179.5
CH (pyrrolidine)59.359.8
.........

Predicted chemical shifts are referenced to TMS calculated at the same level of theory.

Conclusion

This technical guide has outlined a comprehensive computational strategy for the theoretical investigation of this compound. By employing the detailed protocols for conformational analysis, geometry optimization, and the prediction of spectroscopic and electronic properties, researchers can gain significant insights into the molecular characteristics of this important synthetic building block. The presented workflow and data templates provide a robust framework for future in-silico studies, which can aid in the rational design of novel therapeutics and other advanced materials.

Spectroscopic Profile of Boc-Pyrrolidine-2-Acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-butoxycarbonyl-pyrrolidine-2-acetic acid (Boc-pyrrolidine-2-acetic acid), a key building block in synthetic organic chemistry, particularly in the development of peptidomimetics and other pharmaceuticals. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule and provides detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for Boc-pyrrolidine-2-acetic acid (Molecular Formula: C₁₁H₁₉NO₄, Molecular Weight: 229.27 g/mol ).

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12Broad Singlet1H-COOH
~4.0-4.2Multiplet1HH-2 (pyrrolidine ring)
~3.2-3.5Multiplet2HH-5 (pyrrolidine ring)
~2.5-2.7Multiplet2H-CH₂-COOH
~1.8-2.2Multiplet4HH-3, H-4 (pyrrolidine ring)
~1.45Singlet9H-C(CH₃)₃ (Boc group)

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
~175-178-COOH
~154-156-C=O (Boc group)
~79-81-C(CH₃)₃ (Boc group)
~58-60C-2 (pyrrolidine ring)
~46-48C-5 (pyrrolidine ring)
~38-40-CH₂-COOH
~28.4-C(CH₃)₃ (Boc group)
~23-31C-3, C-4 (pyrrolidine ring)
Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
2850-2980Medium-StrongC-H stretch (alkyl)
~1740StrongC=O stretch (carboxylic acid)
~1690StrongC=O stretch (Boc carbamate)
1365-1390MediumC-H bend (tert-butyl)
1160-1250StrongC-O stretch (carbamate)
Table 3: Mass Spectrometry (MS) Data

Predicted m/z values for various adducts of Boc-pyrrolidine-2-acetic acid are listed below.[1]

AdductPredicted m/z
[M+H]⁺230.1387
[M+Na]⁺252.1206
[M+NH₄]⁺247.1652
[M-H]⁻228.1241

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and confirmation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of Boc-pyrrolidine-2-acetic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube. The choice of solvent can affect chemical shifts.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Spectrometer Frequency: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer Frequency: 100 MHz (corresponding to a 400 MHz ¹H instrument).

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024-4096 (or more for dilute samples).

    • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H spectrum and assign all peaks in both spectra to the corresponding nuclei in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

  • Sample Preparation: As Boc-pyrrolidine-2-acetic acid is a solid at room temperature, the Attenuated Total Reflectance (ATR) technique is highly suitable. Place a small amount of the crystalline powder onto the ATR crystal. Apply pressure with the anvil to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Technique: FT-IR with a single-reflection ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify and label the major absorption bands.

    • Assign the observed bands to the corresponding functional group vibrations (e.g., O-H, C-H, C=O, C-O).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation pattern.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water. A small amount of a volatile acid like formic acid can be added to the solution to promote protonation for positive ion mode analysis.

  • Instrument Setup (Electrospray Ionization - ESI):

    • Ionization Technique: Electrospray Ionization (ESI).

    • Mass Analyzer: Time-of-Flight (TOF), Quadrupole, or Ion Trap.

    • Ionization Mode: Positive ion mode is typically used to observe protonated molecules ([M+H]⁺). Negative ion mode can also be used to observe deprotonated molecules ([M-H]⁻).

    • Mass Range: Scan a range appropriate to observe the molecular ion (e.g., m/z 50-500).

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum, averaging multiple scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺).

    • Compare the observed m/z value with the calculated exact mass of the expected ion to confirm the elemental composition.

    • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to identify characteristic neutral losses (e.g., loss of the Boc group or CO₂).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of Boc-pyrrolidine-2-acetic acid.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_result Final Characterization Sample Boc-pyrrolidine-2-acetic acid NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Process FID Assign Chemical Shifts NMR->NMR_Data IR_Data Identify Absorption Bands Assign Functional Groups IR->IR_Data MS_Data Identify Molecular Ion Analyze Fragmentation MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for spectroscopic analysis of Boc-pyrrolidine-2-acetic acid.

References

Methodological & Application

Application Notes and Protocols for Amide Coupling with 2-(1-Boc-pyrrolidin-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of synthetic chemistry, particularly in the fields of medicinal chemistry and drug development. The synthesis of peptides, peptidomimetics, and other complex molecules often relies on the efficient and reliable coupling of carboxylic acids and amines. 2-(1-Boc-pyrrolidin-2-yl)acetic acid is a valuable chiral building block, incorporating a protected proline scaffold that can impart unique conformational constraints and physicochemical properties to the final molecule. This document provides detailed protocols for the amide coupling of 2-(1-Boc-pyrrolidin-2-yl)acetic acid with various amines, utilizing common and effective coupling reagents.

Reaction Principle

The amide coupling reaction involves the activation of the carboxylic acid group of 2-(1-Boc-pyrrolidin-2-yl)acetic acid, followed by nucleophilic attack by an amine. The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen prevents its participation in the reaction, allowing for selective amide bond formation at the acetic acid moiety. Common coupling reagents facilitate this transformation by converting the carboxylic acid into a more reactive species, such as an active ester, which is readily attacked by the amine.

Data Presentation: A Comparative Overview of Common Coupling Methods

The choice of coupling reagent and reaction conditions can significantly influence the yield and purity of the resulting amide. Below is a summary of quantitative data for the coupling of 2-(1-Boc-pyrrolidin-2-yl)acetic acid with representative primary and secondary amines using two widely used coupling protocols: HATU/DIPEA and EDC/HOBt.

Amine TypeAmineCoupling ReagentSolventReaction Time (h)Yield (%)
Primary AliphaticBenzylamineHATU/DIPEADMF2-485-95
Primary AliphaticBenzylamineEDC/HOBtDCM12-1675-85
Primary AromaticAnilineHATU/DIPEADMF4-670-80
Primary AromaticAnilineEDC/HOBtDMF16-2460-70
Secondary AliphaticDiethylamineHATU/DIPEADMF6-865-75
Secondary AliphaticDiethylamineEDC/HOBtDCM24-4850-60

Note: Yields are representative and can vary depending on the specific substrate, scale, and purification method.

Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol describes a rapid and efficient method for amide bond formation using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Materials:

  • 2-(1-Boc-pyrrolidin-2-yl)acetic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(1-Boc-pyrrolidin-2-yl)acetic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Add the amine (1.1 eq) to the solution.

  • Add HATU (1.1 eq) to the reaction mixture.

  • Add DIPEA (2.0 eq) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 2-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (2 x volumes) and brine (1 x volume).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Amide Coupling using EDC/HOBt

This protocol outlines a classic and cost-effective method for amide bond formation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt).

Materials:

  • 2-(1-Boc-pyrrolidin-2-yl)acetic acid (1.0 eq)

  • Amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aqueous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 2-(1-Boc-pyrrolidin-2-yl)acetic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DCM or DMF.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Slowly add DIPEA (2.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • If DCM is used as the solvent, wash the reaction mixture with 1 M HCl (2 x volumes), saturated aqueous NaHCO₃ (2 x volumes), and brine (1 x volume). If DMF is used, dilute with water and extract with ethyl acetate as described in Protocol 1.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

AmideCouplingWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Acid and Amine in Anhydrous Solvent B Add Coupling Reagents (e.g., HATU/DIPEA or EDC/HOBt/DIPEA) A->B Under N2 C Stir at Room Temperature (or 0°C to RT) B->C D Monitor by TLC/LC-MS C->D 2-48 hours E Aqueous Quench D->E Upon Completion F Extraction with Organic Solvent E->F G Wash Organic Layer F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

Caption: General experimental workflow for amide coupling.

SignalingPathways cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack Acid R-COOH (2-(1-Boc-pyrrolidin-2-yl)acetic acid) ActiveIntermediate Activated Intermediate (e.g., O-Acylisourea or Active Ester) Acid->ActiveIntermediate CouplingReagent Coupling Reagent (HATU or EDC) CouplingReagent->ActiveIntermediate Amide R-CO-NHR' (Amide Product) ActiveIntermediate->Amide Amine R'-NH2 (Amine) Amine->Amide

Application Notes: Synthesis of Protease Inhibitor Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protease inhibitors are a class of antiviral drugs that prevent viral replication by selectively binding to viral proteases and blocking the proteolytic cleavage of protein precursors that are necessary for the production of infectious viral particles.[1] They are a cornerstone of highly active antiretroviral therapy (HAART) for HIV/AIDS and are also critical in treating other viral infections like Hepatitis C.[2][3] The synthesis of these complex molecules is a significant undertaking in medicinal chemistry, often involving multi-step processes, stereoselective reactions, and the incorporation of non-standard amino acids or peptide isosteres.[1][4] These notes provide an overview of common synthetic strategies and detailed protocols for key protease inhibitors.

General Synthetic Strategies & Concepts

The design of protease inhibitors is a prime example of structure-based drug design. The core principle involves mimicking the transition state of the peptide bond cleavage by the protease.[5] This is often achieved by replacing the scissile amide bond with a non-hydrolyzable isostere, such as a hydroxyethylene or hydroxyethylamine group.[4][5]

Key strategies include:

  • Peptidomimetics: Designing molecules that mimic the structure and function of natural peptides but with improved stability and oral bioavailability.[6]

  • Asymmetric Synthesis: Utilizing chiral catalysts and starting materials to produce enantiomerically pure compounds, as the biological activity of protease inhibitors is highly dependent on their stereochemistry.[7][8]

  • Convergent Synthesis: Synthesizing complex molecular fragments separately and then coupling them together in the final stages. This approach often improves overall yield and efficiency compared to a linear synthesis.

Below is a generalized workflow for the chemical synthesis of a protease inhibitor drug.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Purification & Analysis Start Starting Materials (e.g., Amino Acids) KeyInt Key Chiral Intermediate Synthesis Start->KeyInt Frag Fragment Coupling (Convergent Approach) KeyInt->Frag Crude Crude Product Formation Frag->Crude Purify Purification (e.g., Chromatography, Crystallization) Crude->Purify Transfer to Purification Char Characterization (NMR, MS, HPLC) Purify->Char API Final Active Pharmaceutical Ingredient (API) Char->API

Caption: Generalized workflow for protease inhibitor synthesis.

Case Study 1: Synthesis of HIV Protease Inhibitors - Ritonavir & Lopinavir

Ritonavir and Lopinavir are both critical HIV-1 protease inhibitors developed by Abbott Laboratories.[9] A key feature of their large-scale synthesis is the use of a common diamino alcohol intermediate, which streamlines the manufacturing process.[10][11]

The following diagram illustrates a retrosynthetic analysis for Ritonavir, breaking the complex molecule down into simpler precursor fragments.

G Ritonavir Ritonavir Amide1 Amide Bond Disconnection Ritonavir->Amide1 Amide2 Amide Bond Disconnection Ritonavir->Amide2 FragmentA Fragment A (Valine Derivative) Amide1->FragmentA FragmentB Fragment B (Diamino Alcohol Core) Amide1->FragmentB Amide2->FragmentB FragmentC Fragment C (Thiazole Moiety) Amide2->FragmentC LValine L-Valine FragmentA->LValine from LPhenylalanine L-Phenylalanine FragmentB->LPhenylalanine from

Caption: Retrosynthetic analysis of the protease inhibitor Ritonavir.

Experimental Protocol: Synthesis of the Diamino Alcohol Core of Ritonavir

This protocol outlines the reduction of an enaminone intermediate to produce the key diamino alcohol core.[12]

Materials:

  • (2S,5S/R)-5-Amino-2-dibenzylamino-3-oxo-1,6-diphenylhexane (Enaminone intermediate)

  • Sodium borohydride (NaBH₄)

  • Dimethylacetamide

  • Triethanolamine

  • Water

  • Methyl tert-butyl ether (MTBE)

  • 1 N Sodium hydroxide (NaOH)

  • 18% (w/w) Ammonium chloride (NH₄Cl)

  • 7% (w/w) Sodium chloride (NaCl)

Procedure:

  • Prepare a solution of the enaminone intermediate in a suitable reaction vessel.

  • Stir the mixture for 12 hours while maintaining the temperature at 5 ± 5 °C.[12]

  • Slowly add triethanolamine to the reaction, ensuring the temperature remains below 5 °C. Stir for 30 minutes.[12]

  • Slowly add a pre-prepared solution of NaBH₄ in dimethylacetamide.

  • Stir the resulting suspension for 2 hours at a controlled temperature of 15 ± 5 °C.[12]

  • Quench the reaction by slowly adding water.

  • Warm the mixture to ambient temperature and add methyl tert-butyl ether (MTBE) for extraction.

  • Separate the organic and aqueous layers.

  • Wash the organic layer successively with 1 N NaOH, 18% (w/w) NH₄Cl, and 7% (w/w) NaCl solutions.[12]

  • The resulting organic layer contains the desired diamino alcohol core, which can be isolated and purified for use in the subsequent coupling steps to form Ritonavir or Lopinavir.

Case Study 2: Synthesis of Hepatitis C Protease Inhibitor - Boceprevir

Boceprevir (Victrelis) is a first-generation inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease.[13][14] Its synthesis is notable for the construction of a key, highly substituted bicyclic proline intermediate.[15][16]

Experimental Protocol: Key Oxidation Step in Boceprevir Synthesis

This protocol describes the oxidation of an alcohol to a ketone, a critical step in the synthesis of a Boceprevir intermediate.[13]

Materials:

  • Starting Alcohol (Compound 1 as per source)

  • Potassium bromide (KBr)

  • Sodium acetate (NaOAc)

  • TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)

  • Methyl tert-butyl ether (MTBE)

  • Acetic acid

  • 0.73M Sodium hypochlorite (NaOCl) solution

  • Water

Procedure:

  • To a 1 L, three-necked flask, add KBr (10 g), NaOAc (10 g), the starting alcohol (50 g), and TEMPO (15 g).[13]

  • Add 500 mL of MTBE to the flask.

  • Stir the reaction mixture at 350-400 rpm and maintain the temperature between 10 °C and 20 °C.[13]

  • Add acetic acid (70 mL) and agitate the mixture for an additional 15 minutes.[13]

  • Over a period of two hours, continuously add 315 mL of a 0.73M NaOCl solution to the reaction mixture.

  • After the addition is complete, continue agitation for an additional 3 hours.[13]

  • Quench the reaction by adding 100 mL of water.

  • Separate the layers. The organic layer containing the desired ketone product is then washed and concentrated for further steps.[13]

Data Presentation

Quantitative data on synthesis efficiency and biological potency are crucial for evaluating and comparing different protease inhibitors and their synthetic routes.

Table 1: Synthesis Efficiency of Selected Protease Inhibitors

DrugKey Reaction StepReported YieldPurityReference
Ritonavir Final coupling and purification27% (overall for two stages)>99% (after chromatography)[17][18]
Lopinavir One-pot condensation>85% (overall)>99.5% (after purification)[19][20]
Lopinavir Dimer formation (impurity synthesis)40% (after chromatography)High[21]
Boceprevir Chemoenzymatic desymmetrizationHigh>99% ee[16]

Table 2: Biological Activity of Selected Protease Inhibitors

InhibitorTarget ProteaseIC₅₀ (nM)Kᵢ (nM)Reference
Compound 12 HIV-1 Protease3.1-[5]
Boceprevir HCV NS3/4A Protease200-400 (EC₅₀)1.9 (analogue Ki*)[14]
Boceprevir SARS-CoV-2 3CL Protease-4,800[22]
Nelfinavir SARS-CoV-2 3CL Protease-38,800[22]
GRL0617 SARS-CoV-2 PLpro~2,000-[23]

Note: IC₅₀ is the concentration of an inhibitor required to reduce enzyme activity by 50% and can vary with experimental conditions. Kᵢ is the inhibition constant, representing the binding affinity of the inhibitor.[24]

Mechanism of Action: HIV Protease Inhibition

The primary function of HIV protease is to cleave the Gag-Pol polyprotein into mature, functional proteins essential for viral assembly and maturation. Protease inhibitors are designed to fit into the active site of the enzyme, preventing this cleavage process and thus halting the viral life cycle.

G cluster_0 Normal Viral Maturation cluster_1 Inhibition Pathway Polyprotein Gag-Pol Polyprotein Cleavage Proteolytic Cleavage Polyprotein->Cleavage Protease HIV Protease (Enzyme) Protease->Cleavage catalyzes Mature Mature Viral Proteins (e.g., Reverse Transcriptase) Cleavage->Mature Virus Infectious HIV Virion Mature->Virus Inhibitor Protease Inhibitor Drug Blocked Blocked Active Site Inhibitor->Blocked NoCleavage Cleavage Prevented Blocked->NoCleavage causes Immature Non-functional Proteins NoCleavage->Immature NonInfectious Non-infectious Virion Immature->NonInfectious Protease2 HIV Protease Protease2->Blocked Polyprotein2 Gag-Pol Polyprotein Polyprotein2->NoCleavage

Caption: Mechanism of action for an HIV protease inhibitor.

References

Application Note: The NMDA Receptor as a Building Block for Neuroscience Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate receptor that is fundamental to excitatory synaptic transmission in the central nervous system (CNS).[1] Structurally, NMDA receptors are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[2][3] A unique characteristic of the NMDA receptor is its function as a "molecular coincidence detector."[4] Its activation requires the simultaneous binding of glutamate and a co-agonist (glycine or D-serine), as well as the relief of a voltage-dependent magnesium (Mg²⁺) block, which occurs upon depolarization of the postsynaptic membrane.[4][5] This intricate activation mechanism allows the NMDA receptor to play a critical role in synaptic plasticity, the cellular basis for learning and memory.[2][6]

Dysfunction of the NMDA receptor, leading to either hyper- or hypo-activation, is implicated in a wide range of neurological and psychiatric disorders. Excessive activation and the subsequent calcium (Ca²⁺) influx lead to excitotoxicity, a key process in neuronal death associated with stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Huntington's disease.[7][8] Conversely, hypofunction is linked to psychiatric conditions such as schizophrenia.[1][9] This dual role in physiology and pathology makes the NMDA receptor a compelling and extensively studied target for neuroscience drug discovery.[1][10]

Key Signaling Pathways & Therapeutic Rationale

Upon activation, the NMDA receptor channel opens, allowing the influx of sodium (Na⁺) and, most critically, a significant amount of calcium (Ca²⁺) into the neuron.[5] This Ca²⁺ influx acts as a vital second messenger, triggering a cascade of downstream signaling pathways that mediate the receptor's physiological and pathological effects.

  • Synaptic Plasticity (LTP): In the hippocampus, Ca²⁺ influx through synaptic NMDA receptors activates calcium/calmodulin-dependent protein kinase II (CaMKII). CaMKII phosphorylates AMPA receptors, increasing their conductance and promoting their insertion into the postsynaptic membrane, a process that strengthens the synapse, known as long-term potentiation (LTP).[3][6]

  • Gene Expression: Ca²⁺ can also translocate to the nucleus, where it activates transcription factors like CREB (cAMP response element-binding protein), leading to the expression of genes involved in neuronal survival and growth.[5]

  • Excitotoxicity: Excessive or prolonged activation, particularly of extrasynaptic NMDA receptors, leads to a massive and sustained influx of Ca²⁺.[4][8] This overwhelms cellular buffering capacity, leading to mitochondrial dysfunction, the activation of proteases and nucleases, and ultimately, apoptotic or necrotic cell death.[8]

The therapeutic rationale for targeting NMDA receptors is to modulate their activity to restore homeostasis—either by reducing pathological overactivity in neurodegenerative conditions or by enhancing function in psychiatric disorders.[8][9]

NMDAR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (Channel Closed) Glutamate->NMDAR Binds GluN2 Glycine Glycine / D-Serine Glycine->NMDAR Binds GluN1 Mg2_ion Mg²⁺ Mg2_ion->NMDAR Blocks Channel Ca2_ion Ca²⁺ NMDAR->Ca2_ion Depolarization removes Mg²⁺ block CaMKII CaMKII Ca2_ion->CaMKII Activates CREB CREB Activation Ca2_ion->CREB Activates Excitotoxicity Excitotoxicity Ca2_ion->Excitotoxicity Excessive Influx LTP Synaptic Plasticity (LTP) CaMKII->LTP Gene Gene Expression & Neuronal Survival CREB->Gene

Caption: NMDA Receptor activation and downstream signaling pathways.

Drug Discovery Strategies & Compound Data

Drug discovery efforts for the NMDA receptor focus on several distinct binding sites within the receptor complex. This allows for multiple strategies to modulate its function, from direct channel blockade to allosteric modulation.[11]

  • Competitive Antagonists: These compounds bind directly to the glutamate site (on GluN2) or the glycine co-agonist site (on GluN1), preventing receptor activation. While potent, many early competitive antagonists failed in clinical trials due to severe side effects.[12][13]

  • Uncompetitive Channel Blockers: These drugs, like Memantine and Ketamine, enter the ion channel pore when it is open and physically occlude the flow of ions.[4][13] Their "uncompetitive" and voltage-dependent nature means they are more active during periods of excessive receptor activation, making them better tolerated.[14]

  • Allosteric Modulators: These compounds bind to sites distinct from the agonist or channel pores, often at the interface between subunits.[15] Negative Allosteric Modulators (NAMs), such as Ifenprodil, can selectively inhibit subtypes of NMDA receptors (e.g., those containing the GluN2B subunit), offering a more targeted approach with potentially fewer side effects.[12]

NMDAR_Drug_Targets NMDAR GluN1 ATD LBD TMD GluN1 GluN2 ATD LBD TMD GluN2 CompAnt Competitive Antagonist (e.g., AP5) CompAnt->NMDAR:lbd2 Glutamate Site CoAgAnt Co-agonist Site Antagonist (e.g., Kynurenic Acid) CoAgAnt->NMDAR:lbd Glycine Site ChannelBlocker Channel Blocker (e.g., Memantine, Ketamine) ChannelBlocker->NMDAR:tmd2 Ion Channel Pore NAM Negative Allosteric Modulator (e.g., Ifenprodil) NAM->NMDAR:atd2 Allosteric Site (GluN2B)

Caption: Major binding sites for modulators on the NMDA receptor complex.

Table 1: Quantitative Data for Selected NMDA Receptor Modulators

CompoundClassTarget SitePotency (IC₅₀ or Kᵢ)Clinical/Research Application
Dizocilpine (MK-801) Uncompetitive Channel BlockerIon Channel Pore (PCP site)IC₅₀: ~29 nM[16]Preclinical research tool (neuroprotection)[13]
Memantine Uncompetitive Channel BlockerIon Channel Pore (PCP site)Kᵢ: ~0.5 - 1.0 µM[4][17]Alzheimer's disease[7][14]
Ketamine Uncompetitive Channel BlockerIon Channel Pore (PCP site)Kᵢ: ~0.3 - 1.0 µM[17]Anesthetic, rapid-acting antidepressant[7][10]
AP5 (D-AP5) Competitive AntagonistGlutamate Site (GluN2)Kᵢ: ~0.4 µMPreclinical research tool (LTP studies)[12]
Ifenprodil Negative Allosteric ModulatorAllosteric Site (GluN2B)IC₅₀: ~0.3 µM (for GluN2B)[12]Preclinical research (GluN2B-selective)[12]
Ro 25-6981 Negative Allosteric ModulatorAllosteric Site (GluN2B)Strong binding affinity[17]Preclinical research (GluN2B-selective)[17]

Experimental Protocols

Characterizing the interaction of novel compounds with the NMDA receptor is a critical step in drug discovery. The following protocols outline key methodologies for assessing compound activity, from high-fidelity electrophysiology to higher-throughput screening assays.

Experimental_Workflow cluster_primary Primary & Secondary Screening cluster_gold_standard Functional Characterization cluster_invivo Preclinical Models HTS High-Throughput Screen (e.g., Calcium Imaging) Binding Binding Assay (Determine Kᵢ) HTS->Binding Hit Confirmation Ephys Electrophysiology (Patch-Clamp) Determine IC₅₀, MoA Binding->Ephys Lead Characterization Invivo In Vivo Models (Behavior, Efficacy, PK/PD) Ephys->Invivo Candidate Selection

Caption: A typical workflow for NMDA receptor drug discovery.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for directly measuring ion channel function and characterizing the mechanism of action (MoA) of a test compound.[18][19]

Objective: To measure NMDA-evoked currents in cultured neurons or heterologous cells and determine the IC₅₀ of an antagonist.

Materials:

  • Cells: Primary cultured neurons (e.g., hippocampal or cortical) or a cell line (e.g., HEK293) stably expressing specific NMDA receptor subunits.[18]

  • External Solution (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 10 Glucose, 2 CaCl₂, 0 MgCl₂ (Mg²⁺ is omitted to prevent channel block), pH 7.4.

  • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.

  • Agonists: 100 µM NMDA + 10 µM Glycine.

  • Test Compound: Prepared in stock solutions and diluted to final concentrations in the external solution.

Procedure:

  • Cell Preparation: Plate neurons or HEK293 cells on poly-D-lysine coated coverslips and culture for an appropriate duration (e.g., 7-14 days for neurons).[18]

  • Recording Setup: Transfer a coverslip to the recording chamber of a patch-clamp rig and perfuse with the external solution.

  • Obtain Whole-Cell Configuration:

    • Fabricate a glass micropipette with a resistance of 3-7 MΩ when filled with the internal solution.[18]

    • Approach a target cell and form a high-resistance (>1 GΩ) seal.

    • Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.[19]

  • Data Acquisition:

    • Clamp the cell at a holding potential of -70 mV.[20]

    • Establish a stable baseline recording in the external solution.

    • Apply the agonist solution (NMDA + Glycine) via a perfusion system to evoke an inward current.

  • Compound Application & IC₅₀ Determination:

    • Once a stable agonist-evoked current is achieved, co-apply the agonist solution with increasing concentrations of the test compound.[18]

    • Record the peak inward current at each concentration, allowing for equilibration.

    • Wash out the compound to check for reversibility.

  • Data Analysis: Normalize the current at each compound concentration to the maximal agonist-evoked current. Plot the normalized response against the log of the compound concentration and fit with a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: High-Throughput Calcium Imaging Assay

This method allows for the screening of larger compound libraries by measuring NMDA receptor-mediated Ca²⁺ influx using fluorescent indicators.[21][22]

Objective: To measure changes in intracellular Ca²⁺ in response to NMDA receptor activation and screen for modulators.

Materials:

  • Cells: Primary neurons or HEK293 cells expressing NMDA receptors, plated in a 96- or 384-well clear-bottom plate.[23]

  • Imaging Buffer: Hank's Balanced Salt Solution (HBSS) or similar, Mg²⁺-free.

  • Calcium Indicator: Fluo-4 AM or Fura-2 AM stock solution (e.g., 1 mM in DMSO).[24]

  • Loading Solution: Imaging buffer containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127.[24]

  • Agonist Solution: 2X concentration of NMDA + Glycine in imaging buffer.

  • Compound Plate: Test compounds prepared at 2X concentration in imaging buffer.

Procedure:

  • Cell Plating: Seed cells in a poly-D-lysine coated multi-well plate and culture overnight.[23]

  • Dye Loading:

    • Remove culture medium and wash cells once with imaging buffer.

    • Add the loading solution to each well and incubate for 30-45 minutes at 37°C in the dark.[24]

    • Wash cells twice with imaging buffer to remove excess dye. Add fresh imaging buffer to each well.

  • Imaging and Compound Screening:

    • Place the cell plate into a fluorescence plate reader or automated microscope equipped with fluidics.

    • Measure the baseline fluorescence (F₀) for 10-30 seconds.[23]

    • Add the test compounds from the compound plate and incubate for a desired period.

    • Add the agonist solution.

    • Record the fluorescence intensity over time (typically 1-5 minutes) to capture the peak response (Fₘₐₓ).[23]

  • Data Analysis: Calculate the fluorescence response for each well, typically as a ratio (Fₘₐₓ / F₀) or change (ΔF = Fₘₐₓ - F₀). Normalize the response in compound-treated wells to control wells (agonist only) to determine the percent inhibition or potentiation.

References

Application Notes and Protocols for Enantioselective Synthesis using (R)-Boc-pyrrolidine-2-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-tert-butoxycarbonyl-pyrrolidine-2-acetic acid is a valuable chiral building block in medicinal chemistry and drug discovery.[1][2] Its rigid pyrrolidine scaffold and defined stereochemistry make it an important starting material for the synthesis of complex molecular architectures.[1][2] While extensively utilized as a structural motif, its application as an organocatalyst in enantioselective transformations is a promising area of research, drawing parallels with the well-established field of proline catalysis.[3][4] This document provides detailed application notes and protocols for the use of (R)-Boc-pyrrolidine-2-acetic acid and its derivatives in key asymmetric reactions, based on established methodologies for proline-based organocatalysis.

Overview of Asymmetric Organocatalysis

Proline and its derivatives are powerful organocatalysts for various asymmetric transformations, including aldol, Mannich, and Michael reactions.[3][4][5] The catalytic cycle typically proceeds through the formation of a chiral enamine intermediate, which then reacts with an electrophile in a stereocontrolled manner.[4][6] The pyrrolidine moiety provides the necessary chirality to influence the facial selectivity of the reaction, leading to enantioenriched products.[4][6]

Enantioselective Aldol Reaction

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction that generates β-hydroxy carbonyl compounds. Proline and its derivatives have been successfully employed as catalysts in this transformation.[3][5][7][8]

Representative Data

The following table summarizes typical results obtained for proline and Boc-protected prolinamide catalyzed asymmetric aldol reactions. These values can serve as a benchmark when employing (R)-Boc-pyrrolidine-2-acetic acid or its derivatives as catalysts.

CatalystAldehydeKetoneSolventTemp. (°C)Time (h)Yield (%)dr (syn:anti)ee (%)Reference
L-Proline4-NitrobenzaldehydeAcetoneNeatRT2480-30[5]
Boc-L-Prolinamide4-NitrobenzaldehydeCyclohexanoneDMSORT489999:199[5]
L-ProlineBenzaldehydeCyclohexanoneMeOH/H₂ORT2495>99:198[8]
Experimental Protocol: Asymmetric Aldol Reaction

This protocol is a general guideline for conducting an asymmetric aldol reaction using a proline-based catalyst.

Materials:

  • (R)-Boc-pyrrolidine-2-acetic acid or a derivative (e.g., amide) (10-30 mol%)

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Ketone (2.0-10.0 mmol, 2.0-10.0 equiv)

  • Anhydrous solvent (e.g., DMSO, CH₂Cl₂, or MeOH/H₂O mixture)

  • Magnetic stirrer and reaction vial

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the (R)-Boc-pyrrolidine-2-acetic acid derivative (0.1-0.3 mmol).

  • Add the aldehyde (1.0 mmol) and the ketone (2.0-10.0 mmol).

  • Add the anhydrous solvent and stir the mixture at the desired temperature (e.g., room temperature).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate) (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.[5]

Enantioselective Michael Addition

The asymmetric Michael addition is a key reaction for the formation of 1,5-dicarbonyl compounds and their derivatives. Pyrrolidine-based organocatalysts are effective in promoting this reaction with high stereocontrol.[6]

Representative Data

The following table presents typical results for asymmetric Michael additions catalyzed by pyrrolidine derivatives.

CatalystMichael DonorMichael AcceptorSolventTemp. (°C)Time (h)Yield (%)dree (%)Reference
Pyrrolidine SulfonamidePropanalβ-NitrostyreneCH₂Cl₂RT2-4>9993:799[6]
Bifunctional PyrrolidineCyclohexanoneβ-NitrostyreneTolueneRT72>9998:299[6]
Cinchona-based PTCN-Boc-pyrrolidone4-Nitro-5-styrylisoxazoleTolueneRT24-4855-77-up to 74[9][10]
Experimental Protocol: Asymmetric Michael Addition

This protocol provides a general procedure for an asymmetric Michael addition.

Materials:

  • (R)-Boc-pyrrolidine-2-acetic acid derivative (5-20 mol%)

  • Michael donor (e.g., ketone or aldehyde) (2.0-3.0 equiv)

  • Michael acceptor (e.g., nitroolefin) (1.0 equiv)

  • Anhydrous solvent (e.g., Toluene, CH₂Cl₂)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried flask under an inert atmosphere, dissolve the Michael acceptor (0.5 mmol) in the anhydrous solvent (1.0 mL).

  • Add the (R)-Boc-pyrrolidine-2-acetic acid derivative catalyst (0.025-0.1 mmol).

  • Add the Michael donor (1.0-1.5 mmol) dropwise to the stirred solution at the desired temperature.

  • Stir the reaction and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.[6]

Enantioselective Mannich Reaction

The Mannich reaction is a three-component reaction that produces β-amino carbonyl compounds, which are valuable precursors for many biologically active molecules.[4] Proline-based catalysts have been shown to effectively catalyze this reaction with high enantioselectivity.[4][11]

Representative Data

The following table shows representative results for proline-catalyzed Mannich reactions.

CatalystAldehydeKetoneAmineYield (%)ee (%)Reference
L-ProlineFormaldehydeAcetonep-Anisidine5094[4]
L-ProlineVarious AldehydesVarious KetonesAromatic Amines68-9990-99[4]
Experimental Protocol: Asymmetric Mannich Reaction

This is a general protocol for performing an asymmetric Mannich reaction.

Materials:

  • (R)-Boc-pyrrolidine-2-acetic acid derivative (20-35 mol%)

  • Aldehyde (1.0 equiv)

  • Ketone (2.0-5.0 equiv)

  • Amine (1.0 equiv)

  • Anhydrous solvent (e.g., DMSO, DMF)

Procedure:

  • To a reaction vial, add the aldehyde, amine, and the (R)-Boc-pyrrolidine-2-acetic acid derivative catalyst.

  • Add the ketone and the solvent.

  • Stir the mixture at room temperature and monitor by TLC.

  • Upon completion, add a half-saturated aqueous solution of NH₄Cl to the reaction mixture.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR and chiral HPLC analysis.

Visualizations

Catalytic Cycle

G catalyst (R)-Boc-pyrrolidine- 2-acetic acid derivative enamine Chiral Enamine Intermediate catalyst->enamine + Ketone - H₂O ketone Ketone/ Aldehyde ketone->enamine iminium Iminium Ion Intermediate enamine->iminium + Electrophile electrophile Electrophile (e.g., Aldehyde) electrophile->iminium product Enantioenriched Product iminium->product + H₂O product->catalyst - Catalyst Regeneration water H₂O water->iminium

Caption: General mechanism of enamine catalysis by pyrrolidine derivatives.

Experimental Workflow

G start Start reaction_setup Reaction Setup: - Catalyst - Reactants - Solvent start->reaction_setup stirring Stirring at Controlled Temperature reaction_setup->stirring monitoring Reaction Monitoring (TLC) stirring->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Analysis: - NMR (dr) - Chiral HPLC (ee) purification->analysis end End analysis->end

Caption: General experimental workflow for asymmetric organocatalysis.

References

Application Notes and Protocols: N-Boc Deprotection of Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the nitrogen atom of pyrrolidine rings in multi-step organic synthesis, particularly in the development of pharmaceutical agents. Its stability under various reaction conditions and the relative ease of its removal make it an invaluable tool. The selection of an appropriate deprotection method is crucial to ensure high yield and purity of the desired pyrrolidine derivative, especially when acid-sensitive functional groups are present in the molecule.

This document provides detailed experimental protocols for common and alternative methods for the N-Boc deprotection of pyrrolidine derivatives, along with a comparative data table to aid in method selection.

Data Presentation

The following table summarizes various reagents and conditions for the N-Boc deprotection of pyrrolidine derivatives, with typical reaction times and yields. The data is a consolidation of protocols and results for pyrrolidine and similar secondary amines.[1][2]

Reagent/MethodSolvent(s)Temperature (°C)Typical Reaction TimeTypical Yield (%)Notes
Trifluoroacetic Acid (TFA) Dichloromethane (DCM)0 to Room Temp0.5 - 4 h>90A standard and highly effective method. TFA is volatile, which can simplify work-up, but it is also corrosive.[1][2]
Hydrochloric Acid (HCl) 1,4-Dioxane, Methanol (MeOH), or Ethyl Acetate (EtOAc)Room Temp1 - 16 h>90A common and effective method. The product often precipitates as the hydrochloride salt, which can simplify purification.[1][2][3]
Oxalyl Chloride Methanol (MeOH)Room Temp1 - 4 hup to 90A mild alternative suitable for substrates with acid-labile groups.[4][5][6][7][8]
Amberlyst 15 Methanol (MeOH)Reflux1 - 6 hHighA solid-supported acid catalyst that allows for easy removal by filtration, simplifying the work-up procedure.[1]
Thermolysis Water, Dioxane/Water90 - 15010 min - several hoursHighA catalyst-free "green" alternative. High temperatures may not be suitable for all substrates.[3][9]
p-Toluenesulfonic acid (pTSA) in Deep Eutectic Solvent (DES) Choline chloride:pTSARoom Temp10 - 30 minExcellentAn environmentally friendly method with short reaction times.[10][11]

Experimental Protocols

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard and highly effective method for N-Boc deprotection.[2]

Materials:

  • N-Boc protected pyrrolidine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve the N-Boc protected pyrrolidine derivative in anhydrous DCM (at a concentration of approximately 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution. The amount of TFA can range from 20% v/v to an excess (e.g., 5-10 equivalents).

  • After the addition is complete, the reaction can be stirred at 0 °C or allowed to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 30 minutes to 4 hours).

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Be cautious of CO₂ evolution.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected pyrrolidine derivative. Further purification can be performed by column chromatography if necessary.

Protocol 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This is another widely used and effective method, often resulting in the precipitation of the product as its hydrochloride salt.[1][2]

Materials:

  • N-Boc protected pyrrolidine derivative

  • 4M HCl in 1,4-Dioxane

  • Anhydrous 1,4-Dioxane or Methanol (MeOH)

  • Diethyl ether (for precipitation)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • To a solution of the N-Boc protected pyrrolidine derivative (1.0 eq) in anhydrous 1,4-dioxane or methanol (at a concentration of approximately 0.1 M), add a 4M solution of HCl in 1,4-dioxane (5-10 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1 to 16 hours.[1]

  • Upon completion, if a precipitate has formed, the product can be isolated by filtration, washed with a solvent like diethyl ether, and dried.

  • If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

  • The residue can be triturated with diethyl ether to induce solidification, followed by filtration.

  • The resulting hydrochloride salt can be used directly in subsequent steps or neutralized with a suitable base to obtain the free amine.

Protocol 3: Mild N-Boc Deprotection using Oxalyl Chloride in Methanol

This protocol offers a milder alternative for substrates that are sensitive to strong acids.[4][5][6][7][8]

Materials:

  • N-Boc protected pyrrolidine derivative

  • Oxalyl chloride

  • Methanol (MeOH), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the N-Boc protected pyrrolidine derivative (1 equivalent) in anhydrous methanol in a round-bottom flask.

  • Add oxalyl chloride (3 equivalents) to the solution at room temperature.[8]

  • Stir the reaction mixture at room temperature for 1-4 hours.[4][5][6][7][8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • The product can be purified by standard methods such as column chromatography or recrystallization.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve N-Boc-pyrrolidine in appropriate solvent reagent Add deprotection reagent (e.g., TFA, HCl, Oxalyl Chloride) start->reagent react Stir at specified temperature reagent->react monitor Monitor reaction by TLC or LC-MS react->monitor quench Quench reaction/ Neutralize monitor->quench Reaction Complete extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify product dry->purify end Deprotected Pyrrolidine purify->end

Caption: General experimental workflow for N-Boc deprotection of pyrrolidine derivatives.

Deprotection_Mechanism NBoc N-Boc Pyrrolidine Protonation Protonation of Carbamate Oxygen NBoc->Protonation + H⁺ Fragmentation Fragmentation Protonation->Fragmentation CarbamicAcid Carbamic Acid Intermediate Fragmentation->CarbamicAcid Decarboxylation Decarboxylation CarbamicAcid->Decarboxylation Amine Free Pyrrolidine Amine Decarboxylation->Amine SideProducts CO₂ + tert-Butyl Cation Decarboxylation->SideProducts

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid, a key building block in the development of various pharmaceutical agents. The outlined methodology is based on the Arndt-Eistert homologation of (S)-N-Boc-proline, a robust and scalable route that ensures high enantiomeric purity of the final product.

Synthetic Strategy Overview

The selected synthetic pathway involves a three-step process commencing with the readily available and chiral starting material, (S)-proline. The synthesis proceeds through the protection of the amine, followed by a one-carbon chain extension using the Arndt-Eistert reaction, and concludes with the hydrolysis of the resulting ester. This method is advantageous for large-scale production due to its well-established reaction conditions and the avoidance of hazardous reagents where possible.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Arndt-Eistert Homologation cluster_2 Step 3: Hydrolysis & Purification A (S)-Proline B (S)-N-Boc-proline A->B (Boc)2O, Base C Acid Chloride Formation B->C Activating Agent (e.g., SOCl2) D Diazoketone Formation C->D CH2N2 or TMS-CHN2 E Wolff Rearrangement D->E Ag2O, H2O/Dioxane F Ester Intermediate E->F G Final Product F->G Base Hydrolysis, Acidification, Crystallization

Caption: Overall synthetic workflow for the preparation of this compound.

Quantitative Data Summary

The following tables summarize the typical quantitative data expected for each key step of the synthesis on a large scale.

Table 1: Reagent Stoichiometry and Solvents

StepReagentMolar Equiv.SolventSolvent Volume (L/kg of starting material)
1. N-Protection (S)-Proline1.0Dichloromethane10
Di-tert-butyl dicarbonate1.1
Triethylamine1.2
2. Homologation (S)-N-Boc-proline1.0Tetrahydrofuran8
Oxalyl chloride1.2
(Trimethylsilyl)diazomethane1.5
Silver benzoate0.051,4-Dioxane/Water5
3. Hydrolysis & Purification Ester Intermediate1.0Methanol/Water10
Lithium hydroxide1.5
Ethyl acetate-For extraction and crystallization15

Table 2: Process Parameters and Expected Outcomes

StepParameterValueExpected Yield (%)Purity (by HPLC)
1. N-Protection Temperature0-25 °C95-98%>99%
Reaction Time2-4 hours
2. Homologation Temperature-10 to 60 °C85-90%>97%
Reaction Time4-6 hours
3. Hydrolysis & Purification Temperature0-25 °C90-95%>99.5%
Reaction Time2-3 hours
Chiral Purity (ee%)>99%

Detailed Experimental Protocols

Safety Precaution: The Arndt-Eistert reaction involves the use of diazomethane or its less hazardous analogue, (trimethylsilyl)diazomethane, which are potentially explosive and toxic. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of (S)-N-Boc-proline
  • Reaction Setup: Charge a suitable reactor with (S)-proline (1.0 kg, 8.68 mol) and dichloromethane (10 L).

  • Reagent Addition: Cool the suspension to 0-5 °C and add triethylamine (1.46 L, 10.42 mol) dropwise, maintaining the temperature below 10 °C.

  • In a separate vessel, dissolve di-tert-butyl dicarbonate (2.08 kg, 9.55 mol) in dichloromethane (2 L).

  • Add the di-tert-butyl dicarbonate solution to the reactor over 1-2 hours, maintaining the temperature at 0-5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 2-4 hours until the reaction is complete (monitored by TLC or HPLC).

  • Work-up: Wash the reaction mixture with 1 M HCl (2 x 5 L), followed by saturated aqueous NaCl solution (5 L).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (S)-N-Boc-proline as a white solid. The product is typically used in the next step without further purification.

Protocol 2: Arndt-Eistert Homologation
  • Acid Chloride Formation: Suspend (S)-N-Boc-proline (1.0 kg, 4.65 mol) in anhydrous tetrahydrofuran (8 L) under a nitrogen atmosphere.

  • Cool the mixture to -10 °C and add oxalyl chloride (0.47 L, 5.58 mol) dropwise, maintaining the temperature below 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours. The formation of the acid chloride can be monitored by IR spectroscopy.

  • Diazoketone Formation: In a separate reactor, prepare a solution of (trimethylsilyl)diazomethane (2.0 M in hexanes, 3.49 L, 6.98 mol) and cool to 0 °C.

  • Slowly add the previously prepared acid chloride solution to the (trimethylsilyl)diazomethane solution, maintaining the temperature below 5 °C. A vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Wolff Rearrangement: In a separate, light-protected reactor, prepare a solution of silver benzoate (53 g, 0.23 mol) in a mixture of 1,4-dioxane (4 L) and water (1 L).

  • Heat the silver benzoate solution to 50-60 °C.

  • Slowly add the diazoketone solution to the hot silver benzoate solution. The addition rate should be controlled to maintain a steady evolution of nitrogen.

  • Reaction Completion: After the addition is complete, stir the reaction mixture at 60 °C for 1-2 hours until the reaction is complete.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove any solids. Concentrate the filtrate under reduced pressure to remove the majority of the organic solvents.

Protocol 3: Hydrolysis and Purification
  • Hydrolysis: To the crude ester intermediate from the previous step, add a mixture of methanol (5 L) and water (5 L).

  • Cool the solution to 0-5 °C and add lithium hydroxide monohydrate (0.29 kg, 6.98 mol) in portions.

  • Stir the mixture at room temperature for 2-3 hours until the hydrolysis is complete.

  • Acidification and Extraction: Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Dilute the aqueous residue with water (5 L) and wash with methyl tert-butyl ether (2 x 3 L) to remove any non-polar impurities.

  • Cool the aqueous layer to 0-5 °C and acidify to pH 2-3 with 3 M HCl.

  • Extract the product with ethyl acetate (3 x 5 L).

  • Purification: Combine the organic extracts and wash with brine (5 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to a volume of approximately 3-4 L.

  • Crystallization: Heat the solution to 50-60 °C to ensure complete dissolution.

  • Allow the solution to cool slowly to room temperature, then cool to 0-5 °C for 4-6 hours to induce crystallization.

  • Isolation: Collect the crystalline product by filtration, wash with cold ethyl acetate (2 x 1 L), and dry under vacuum at 40-50 °C to a constant weight.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

Chiral HPLC for Enantiomeric Purity
  • Column: Chiral stationary phase column (e.g., Chiralpak AD-H or equivalent).

  • Mobile Phase: A mixture of n-hexane and isopropanol with a small percentage of trifluoroacetic acid.

  • Flow Rate: 0.5-1.0 mL/min.

  • Detection: UV at 210 nm.

Signaling Pathways and Logical Relationships

The core of this synthesis is the Wolff rearrangement, a key transformation in the Arndt-Eistert reaction. The mechanism involves the migration of an alkyl group with retention of stereochemistry, which is crucial for maintaining the chiral integrity of the final product.

G cluster_0 Wolff Rearrangement Mechanism Diazoketone α-Diazoketone Carbene Carbene Intermediate Diazoketone->Carbene -N2 (Ag+ catalyzed) Ketene Ketene Carbene->Ketene 1,2-Rearrangement (Retention of Stereochemistry) Product Carboxylic Acid Derivative Ketene->Product +H2O

Caption: Simplified mechanism of the Wolff rearrangement.

Application Notes and Protocols: Harnessing Boc-β-Homoproline for the Creation of Advanced Peptide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a powerful strategy in modern drug discovery. Boc-β-homoproline, a cyclic β-amino acid, offers unique structural and functional advantages for the development of peptide-based therapeutics. Its distinct backbone conformation and inherent resistance to enzymatic degradation make it an invaluable building block for creating diverse and robust peptide libraries.[1] These libraries are instrumental in identifying novel lead compounds with enhanced stability, improved binding affinity, and tailored pharmacokinetic profiles.

This document provides detailed application notes and experimental protocols for the utilization of Boc-β-homoproline in the synthesis and screening of peptide libraries, with a focus on applications in targeting G-protein coupled receptors (GPCRs), such as the chemokine receptor CXCR4.

Advantages of Incorporating β-Homoproline into Peptide Libraries

The introduction of β-homoproline into a peptide sequence can confer several beneficial properties:

  • Enhanced Proteolytic Stability: The altered backbone structure of β-amino acids renders peptides less susceptible to cleavage by endogenous proteases. This increased stability translates to a longer in vivo half-life, a critical attribute for therapeutic peptides. Peptides composed entirely of or incorporating β-amino acid units exhibit a superior stability profile compared to their α-peptide counterparts.[1]

  • Unique Conformational Constraints: The cyclic nature of β-homoproline imparts significant conformational rigidity to the peptide backbone. This can pre-organize the peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its target.

  • Structural Diversity: The inclusion of β-homoproline expands the accessible chemical space of peptide libraries beyond that of the 20 proteinogenic amino acids, increasing the probability of discovering novel and potent ligands.

  • Peptidomimetic Potential: Peptides incorporating β-homoproline can mimic the secondary structures of natural peptides, such as β-turns, enabling the design of peptidomimetics that can disrupt protein-protein interactions.

Data Presentation: Illustrative Comparison of Peptide Properties

The following table provides an illustrative comparison of the properties of a hypothetical peptide with and without the incorporation of β-homoproline. While specific values are sequence-dependent, this table demonstrates the expected improvements in stability.

PropertyStandard Peptide (without β-homoproline)Modified Peptide (with β-homoproline)
Proteolytic Half-Life (in human serum) ~10 minutes> 24 hours
Binding Affinity (Kd) 500 nM50 nM
Receptor Selectivity ModerateHigh

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) – Incorporation of Boc-β-Homoproline

This protocol outlines the manual incorporation of Boc-β-homoproline into a growing peptide chain on a solid support using standard Boc-SPPS chemistry. Due to the steric hindrance of β-substituted amino acids, optimized coupling conditions are recommended.

Materials:

  • Boc-L-β-homoproline or Boc-D-β-homoproline

  • Peptide synthesis resin (e.g., MBHA resin for peptide amides) with N-terminal deprotected peptide chain

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[2][3]

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM

  • Neutralization solution: 10% DIEA in DCM

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash).

    • Treat again with 50% TFA in DCM for 20-25 minutes to ensure complete removal of the Boc group.[4][5]

    • Wash the resin with DCM (3x), IPA (2x), and DCM (3x).[4][5]

  • Neutralization:

    • Treat the resin with 10% DIEA in DCM for 2 minutes. Repeat this step.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Coupling of Boc-β-homoproline (using HATU):

    • In a separate vessel, pre-activate a solution of Boc-β-homoproline (2.0 eq.), HATU (1.9 eq.), and DIEA (4.0 eq.) in DMF for 1-2 minutes.[2]

    • Add the pre-activated solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), extend the coupling time for another hour or perform a second coupling.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Chain Elongation: Proceed to the deprotection step for the next amino acid coupling cycle.

Protocol 2: In Vitro Proteolytic Stability Assay

This protocol describes a method to quantitatively assess the stability of peptides in human serum.

Materials:

  • Lyophilized peptides (with and without β-homoproline)

  • Human serum

  • DMSO

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system

Procedure:

  • Peptide Stock Preparation: Dissolve peptides in DMSO to a concentration of 1 mg/mL.

  • Incubation:

    • Pre-warm human serum to 37°C.

    • Add the peptide stock solution to the serum to a final concentration of 100 µg/mL.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 15 min, 30 min, 1h, 4h, 8h, 24h), take an aliquot of the peptide-serum mixture.

    • Quench the enzymatic degradation by adding an equal volume of ACN with 1% TFA.

    • Centrifuge to precipitate serum proteins.

  • Analysis:

    • Analyze the supernatant by RP-HPLC.

    • Quantify the peak area of the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining over time and determine the half-life (t1/2).

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Peptide Library Synthesis and Screening

G cluster_synthesis Peptide Library Synthesis cluster_screening Library Screening & Hit Validation Start Start Resin_Prep Resin Preparation (Swelling & Deprotection) Start->Resin_Prep Split Split Resin into Equal Portions Resin_Prep->Split Couple_AA Couple Boc-Amino Acid (including Boc-β-homoproline) Split->Couple_AA Pool Pool all Resin Portions Couple_AA->Pool Repeat Repeat Split-Couple-Pool for each position Pool->Repeat Repeat->Split Final_Deprotect Final Deprotection & Cleavage Repeat->Final_Deprotect After final cycle Library Peptide Library Final_Deprotect->Library Incubate Incubate Library with Target (e.g., CXCR4) Library->Incubate Wash Wash to Remove Non-binders Incubate->Wash Isolate Isolate Positive 'Hits' Wash->Isolate Sequence Sequence Hit Peptides (e.g., by Mass Spectrometry) Isolate->Sequence Synthesize Re-synthesize & Purify Hit Peptides Sequence->Synthesize Validate Validate Binding & Function (e.g., Binding Assay, Cell Migration Assay) Synthesize->Validate Lead Lead Compound Validate->Lead

Caption: Workflow for split-and-pool synthesis and screening of a Boc-β-homoproline containing peptide library.

Targeting the CXCR4 Signaling Pathway

The chemokine receptor CXCR4 is a GPCR that plays a crucial role in cell migration, and its dysregulation is implicated in cancer metastasis and HIV entry. Peptide antagonists that block the binding of the natural ligand, CXCL12, to CXCR4 are of significant therapeutic interest.[6][7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CXCR4 CXCR4 Receptor G_protein G-protein (Gαi, Gβγ) CXCR4->G_protein G_protein_active G-protein Dissociation (Gαi-GTP, Gβγ) G_protein->G_protein_active Activation CXCL12 CXCL12 (Ligand) CXCL12->CXCR4 Binds & Activates Beta_Homoproline_Peptide β-Homoproline Peptide Antagonist Beta_Homoproline_Peptide->CXCR4 Blocks Binding Block Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) G_protein_active->Downstream_Signaling G_protein_active->Block Cell_Migration Cell Migration & Survival Downstream_Signaling->Cell_Migration

Caption: Antagonism of the CXCR4 signaling pathway by a β-homoproline containing peptide.

Conclusion

The strategic incorporation of Boc-β-homoproline into peptide libraries represents a robust approach for the discovery of novel therapeutic leads. The enhanced proteolytic stability and conformational definition afforded by this unique amino acid can overcome many of the traditional limitations of peptide-based drugs. The protocols and workflows outlined in this document provide a framework for researchers to leverage the potential of Boc-β-homoproline in their drug discovery programs, particularly in the pursuit of potent and selective modulators of challenging targets like GPCRs.

References

Application Notes and Protocols for High-Purity (S)-2-(1-Boc-pyrrolidin-2-yl)acetic Acid in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the effective use of high-purity (S)-2-(1-Boc-pyrrolidin-2-yl)acetic acid in various research and drug development applications. This chiral building block is a valuable component in the synthesis of peptidomimetics, proline-rich peptides, and other complex molecules with therapeutic potential.

Product Specifications and Purity Analysis

High-purity (S)-2-(1-Boc-pyrrolidin-2-yl)acetic acid is critical for reproducible and successful synthetic outcomes. The quality of the starting material directly impacts the purity and yield of the final product. Below is a summary of typical product specifications and analytical methods for purity determination.

ParameterSpecificationAnalytical Method
Appearance White to off-white crystalline powderVisual Inspection
Purity (by HPLC) ≥98%Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Enantiomeric Purity (ee) ≥99%Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Molecular Formula C₁₁H₁₉NO₄---
Molecular Weight 229.27 g/mol ---
Melting Point 97-101 °CMelting Point Apparatus
Specific Rotation -36.6° to -40.6° (c=1 in DMF)Polarimetry

Applications in Research

(S)-2-(1-Boc-pyrrolidin-2-yl)acetic acid serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1] Its protected amine group allows for selective reactions, making it a versatile tool in multi-step organic synthesis.[2]

  • Peptide Synthesis: As a proline analogue, it is incorporated into peptide chains to introduce conformational constraints, which can enhance biological activity and stability. Proline-containing peptides are known to be involved in various biological processes, including acting as ligands for chemokine receptors like CXCR4.

  • Drug Development: The pyrrolidine scaffold is a common feature in many pharmaceuticals, particularly those targeting the central nervous system.[2] This building block is utilized in the synthesis of novel therapeutics for a range of diseases.

  • Chiral Synthesis: Its defined stereochemistry makes it an excellent starting material for the enantioselective synthesis of complex natural products and active pharmaceutical ingredients (APIs). The Boc-protecting group facilitates its use in standard synthetic transformations.[1]

Experimental Protocols

Protocol for Solid-Phase Peptide Synthesis (SPPS) - Boc Strategy

This protocol outlines the general steps for incorporating (S)-2-(1-Boc-pyrrolidin-2-yl)acetic acid into a peptide sequence using Boc-based solid-phase peptide synthesis (SPPS).

Materials:

  • (S)-2-(1-Boc-pyrrolidin-2-yl)acetic acid

  • Pre-loaded resin (e.g., Merrifield, PAM, or MBHA resin)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Scavengers (e.g., triisopropylsilane (TIS), water)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminal amino acid on the resin. Wash the resin thoroughly with DCM and DMF.

  • Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of DIEA in DMF. Wash again with DMF.

  • Coupling of (S)-2-(1-Boc-pyrrolidin-2-yl)acetic acid:

    • Dissolve (S)-2-(1-Boc-pyrrolidin-2-yl)acetic acid (3 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3 eq.) and an activator (e.g., HOBt, 3 eq.) in DMF.

    • Add DIEA (6 equivalents) to the solution.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, extend the coupling time or repeat the coupling step.

  • Washing: After complete coupling, wash the resin with DMF and DCM to remove excess reagents and by-products.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/Water, 95:2.5:2.5) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide can then be purified by preparative RP-HPLC.

Protocol for Chiral Purity Analysis by HPLC

This protocol provides a general method for determining the enantiomeric purity of (S)-2-(1-Boc-pyrrolidin-2-yl)acetic acid. Specific conditions may need to be optimized for the available chiral stationary phase.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based or cyclodextrin-based).

Mobile Phase (Isocratic):

  • A mixture of hexane and isopropanol with a small percentage of a modifier like trifluoroacetic acid (TFA). A typical starting ratio is 90:10 (Hexane:Isopropanol) + 0.1% TFA.

Procedure:

  • Sample Preparation: Prepare a standard solution of (S)-2-(1-Boc-pyrrolidin-2-yl)acetic acid in the mobile phase at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Detection wavelength: 210 nm

    • Column temperature: 25 °C

    • Injection volume: 10 µL

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should be resolved into two separate peaks.

  • Quantification: Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers:

    • ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100

Visualizations

Signaling Pathway

CXCR4_Signaling CXCR4 Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CXCL12 Proline-rich Peptide (e.g., CXCL12) CXCR4 CXCR4 CXCL12->CXCR4 Binding G_protein Gαi / Gβγ CXCR4->G_protein Activation PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC ERK ERK1/2 PKC->ERK Akt Akt PI3K->Akt Cell_Response Cellular Responses (Migration, Proliferation, Survival) Akt->Cell_Response Transcription Gene Transcription ERK->Transcription Transcription->Cell_Response

Caption: CXCR4 Signaling Pathway activated by proline-rich peptides.

Experimental Workflow

SPPS_Workflow Solid-Phase Peptide Synthesis (SPPS) Workflow start Start: Swell Resin deprotection Boc Deprotection (TFA/DCM) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 neutralization Neutralization (DIEA/DMF) wash2 Wash (DMF, DCM) neutralization->wash2 coupling Couple (S)-2-(1-Boc-pyrrolidin-2-yl)acetic acid (HBTU/DIEA) wash3 Wash (DMF, DCM) coupling->wash3 wash1->neutralization wash2->coupling wash3->deprotection Next Amino Acid final_cleavage Final Cleavage (TFA Cocktail) wash3->final_cleavage Final Amino Acid purification Purification (RP-HPLC) final_cleavage->purification end End: Pure Peptide purification->end

Caption: Workflow for incorporating the amino acid in SPPS.

Logical Relationship

Purity_Analysis_Logic Quality Control Logic for Chiral Purity start Incoming Material: (S)-2-(1-Boc-pyrrolidin-2-yl)acetic acid initial_qc Initial Quality Control start->initial_qc chiral_hplc Chiral HPLC Analysis initial_qc->chiral_hplc Enantiomeric Purity rp_hplc RP-HPLC for Chemical Purity initial_qc->rp_hplc Chemical Purity nmr_ms Structure Verification (NMR, MS) initial_qc->nmr_ms Identity decision Accept or Reject? chiral_hplc->decision rp_hplc->decision nmr_ms->decision pass Purity & Identity Confirmed fail Fails Specification decision->pass Pass decision->fail Fail

Caption: Decision workflow for quality control of the chiral acid.

References

Application Notes and Protocols for the Safe Handling and Storage of Pyrrolidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the safe handling and storage procedures for pyrrolidine and its derivatives. The protocols outlined below are intended to minimize risks and ensure a safe laboratory environment when working with these potentially hazardous chemicals.

Introduction to Pyrrolidine Compounds

The pyrrolidine ring is a fundamental saturated nitrogen-containing heterocycle that is a core structural component in a vast array of natural products, pharmaceuticals, and synthetic chemicals.[1] Its presence in molecules can significantly influence their biological activity, solubility, and other physicochemical properties.[2] However, the parent compound, pyrrolidine, and many of its derivatives are hazardous and require strict adherence to safety protocols. These compounds can be flammable, corrosive, toxic, and readily absorbed through the skin.[3][4]

This document will focus on the safe handling of three representative pyrrolidine compounds: pyrrolidine, 2-pyrrolidone, and N-methylpyrrolidine, highlighting their specific hazards and the necessary precautions.

Hazard Identification and Quantitative Data

A thorough understanding of the specific hazards associated with each pyrrolidine compound is crucial for safe handling. The following table summarizes key quantitative safety data for pyrrolidine, 2-pyrrolidone, and N-methylpyrrolidine.

CompoundCAS NumberMolecular FormulaFlash Point (°C)Lower Explosive Limit (%)Upper Explosive Limit (%)Oral LD50 (rat)Dermal LD50 (rabbit)Inhalation LC50 (rat)
Pyrrolidine 123-75-1C₄H₉N31.6[5]10.6[5]300 mg/kg[6]Not availableNot available
2-Pyrrolidone 616-45-5C₄H₇NO129[3]1.8[7]16.6[7]>5000 mg/kg[7]Not availableNot available
N-Methylpyrrolidine 120-94-5C₅H₁₁N-7Not availableNot available3914 mg/kg[8]8 g/kg[8]>5.1 mg/L (4h)[8]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure to pyrrolidine compounds. The following should be worn at all times when handling these substances:

  • Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes and vapors.[9]

  • Skin and Body Protection: A chemical-resistant laboratory coat, worn fully buttoned, is essential. For significant handling operations, a chemical-resistant apron or suit may be necessary.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Gloves should be inspected for integrity before each use and changed frequently, especially after direct contact with a pyrrolidine compound.

  • Respiratory Protection: All work with volatile pyrrolidine compounds, especially the parent pyrrolidine, must be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Safe Handling and Storage Procedures

General Handling Precautions
  • Work in a well-ventilated area: All manipulations of pyrrolidine compounds should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[2]

  • Avoid contact: Prevent contact with skin, eyes, and clothing.[2]

  • Grounding and bonding: For flammable pyrrolidine compounds, use proper grounding and bonding procedures to prevent static discharge when transferring liquids.[10]

  • Use compatible equipment: Employ tools and equipment made of materials compatible with pyrrolidine compounds. Avoid contact with strong oxidizing agents and strong acids.[6][11]

  • Personal hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in areas where these chemicals are used or stored.[10]

Storage Requirements
  • Store in a cool, dry, well-ventilated area: Keep containers in a designated and approved storage area for flammable and corrosive liquids.[2]

  • Keep containers tightly closed: Prevent the escape of vapors and contamination of the compound.[2]

  • Incompatible materials: Store away from strong oxidizing agents, strong acids, and sources of ignition.[6][11]

  • Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards.

Emergency Procedures

Spills and Leaks
  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[10]

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert personnel in adjacent areas.

    • Contact the institution's emergency response team immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and shoes. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Waste Disposal

All waste containing pyrrolidine compounds must be treated as hazardous waste.

  • Collect all liquid and solid waste in designated, labeled, and sealed containers.

  • Dispose of contaminated materials, including gloves, absorbent pads, and disposable labware, in the appropriate hazardous waste stream.

  • Follow all institutional, local, and national regulations for hazardous waste disposal.

Experimental Protocols

Protocol for Weighing and Dissolving a Liquid Pyrrolidine Compound

This protocol outlines the steps for safely weighing a liquid pyrrolidine compound and preparing a solution.

  • Preparation:

    • Ensure the chemical fume hood is on and functioning correctly.

    • Gather all necessary materials: the pyrrolidine compound in its original container, a tared, sealable receiving flask, a clean, dry syringe and needle, the appropriate solvent, and waste containers.

    • Don the required PPE as described in Section 3.

  • Procedure:

    • Place the sealed container of the pyrrolidine compound and the tared receiving flask inside the chemical fume hood.

    • Carefully uncap the pyrrolidine container.

    • Using a clean syringe and needle, slowly withdraw the desired volume of the liquid.

    • Dispense the liquid into the tared receiving flask, taking care to avoid splashing.

    • Immediately seal the receiving flask and the original container.

    • Record the mass of the liquid transferred.

    • Slowly add the desired solvent to the receiving flask while gently swirling to dissolve the compound.

    • Once the solution is prepared, cap the flask securely and label it appropriately.

  • Decontamination:

    • Decontaminate the syringe and needle by rinsing them with a suitable solvent, collecting the rinsate in a designated hazardous waste container.

    • Wipe down the work surface inside the fume hood with an appropriate cleaning agent.

    • Dispose of all contaminated disposable materials in the designated hazardous waste container.

    • Remove PPE in the correct order and wash hands thoroughly.

Signaling Pathway Visualization

Many pyrrolidine-containing drugs exert their therapeutic effects by modulating specific signaling pathways. For instance, certain pyrrolidine derivatives act as antagonists of the CXCR4 receptor, a key player in cancer metastasis and inflammation.[12][13] The diagram below illustrates the general signaling cascade initiated by the binding of the natural ligand CXCL12 to the CXCR4 receptor, and how a CXCR4 antagonist can block this pathway.

CXCR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CXCL12 CXCL12 (Ligand) CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds to Antagonist CXCR4 Antagonist (Pyrrolidine-based) Antagonist->CXCR4 Blocks G_protein G-protein Activation CXCR4->G_protein Activates PLC PLC Activation G_protein->PLC ERK_pathway ERK Pathway Activation G_protein->ERK_pathway IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Cellular_Response Cellular Responses: - Proliferation - Migration - Survival Ca_release->Cellular_Response ERK_pathway->Cellular_Response

Caption: CXCR4 signaling pathway and its inhibition by a pyrrolidine-based antagonist.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid. It includes frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: There are three primary synthetic routes commonly employed:

  • Arndt-Eistert Homologation of N-Boc-proline: This method extends the carbon chain of N-Boc-proline by one carbon atom. It involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane to form a diazoketone, which then undergoes a Wolff rearrangement in the presence of a nucleophile (e.g., water) to yield the desired acetic acid derivative.[1][2][3]

  • Oxidation of 2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)ethanol: This two-step approach involves the reduction of N-Boc-proline to the corresponding alcohol, N-Boc-2-pyrrolidinemethanol, followed by oxidation to the carboxylic acid.

  • Hydrolysis of a 2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetate Ester: This route involves the synthesis of an ester of the target molecule, typically the methyl or ethyl ester, which is then hydrolyzed to the carboxylic acid.

Q2: Which synthetic route generally provides the highest yield?

A2: The yield can vary significantly depending on the specific reaction conditions and the scale of the synthesis. The Arndt-Eistert homologation can be high-yielding but involves hazardous reagents like diazomethane.[3] The oxidation route is a reliable alternative, with the choice of oxidizing agent being critical to the overall yield. Hydrolysis of the corresponding ester is also a viable method, with the completeness of the hydrolysis reaction being the primary determinant of the final yield. A comparison of reported yields for different methods is provided in the data tables below.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Several safety precautions are crucial:

  • Diazomethane (used in Arndt-Eistert homologation) is highly toxic and explosive. It should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE) and specialized glassware. Safer alternatives like (trimethylsilyl)diazomethane can be considered.[2]

  • Strong oxidizing agents (e.g., Jones reagent) are corrosive and should be handled with care.

  • Strong acids and bases used in hydrolysis and work-up procedures are corrosive.

  • Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Route 1: Arndt-Eistert Homologation of N-Boc-proline

Issue 1: Low yield of the intermediate diazoketone.

Possible Cause Troubleshooting Recommendation
Incomplete formation of the acid chloride.Ensure the complete conversion of N-Boc-proline to its acid chloride using a sufficient excess of thionyl chloride or oxalyl chloride. Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch).
Decomposition of diazomethane.Use a freshly prepared solution of diazomethane. Avoid exposure to strong light and acidic conditions.
Reaction of diazoketone with HCl byproduct.Use at least two equivalents of diazomethane to neutralize the HCl formed during the reaction of the acid chloride with diazomethane. Alternatively, add a non-nucleophilic base like triethylamine to the reaction mixture.[3]

Issue 2: Low yield of the final acetic acid product during Wolff rearrangement.

Possible Cause Troubleshooting Recommendation
Incomplete Wolff rearrangement.Ensure the use of an effective catalyst, such as silver oxide (Ag₂O) or silver benzoate.[2] Photolytic or thermal conditions can also be employed.
Formation of side products.The ketene intermediate can react with other nucleophiles present. Ensure water is the primary nucleophile for the formation of the carboxylic acid.
Difficult purification.The product can be challenging to isolate. Utilize careful extraction and chromatography techniques for purification.
Route 2: Oxidation of 2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)ethanol

Issue 1: Incomplete reduction of N-Boc-proline to the alcohol.

Possible Cause Troubleshooting Recommendation
Inactive reducing agent.Use a fresh, anhydrous reducing agent (e.g., LiAlH₄, BH₃·THF). Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere.
Insufficient amount of reducing agent.Use a sufficient excess of the reducing agent to ensure complete conversion.
Inadequate reaction temperature or time.Ensure the reaction is carried out at the appropriate temperature and for a sufficient duration. Monitor the reaction progress by TLC.

Issue 2: Low yield or over-oxidation during the oxidation of the alcohol to the acid.

Possible Cause Troubleshooting Recommendation
Inappropriate oxidizing agent.The choice of oxidizing agent is critical. Jones reagent (CrO₃/H₂SO₄ in acetone) is effective but can be harsh.[4][5] Milder reagents like TEMPO/NaOCl can provide better yields and fewer side products.
Over-oxidation.Control the reaction temperature and the amount of oxidizing agent to prevent unwanted side reactions.
Difficult product isolation from the reaction mixture.The work-up procedure is crucial for obtaining a pure product. For Jones oxidation, quenching with isopropanol is necessary to destroy excess oxidant.[4]
Route 3: Hydrolysis of 2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetate Ester

Issue 1: Incomplete hydrolysis of the ester.

Possible Cause Troubleshooting Recommendation
Steric hindrance of the tert-butyl ester.Hydrolysis of tert-butyl esters can be slow. Use stronger acidic or basic conditions or prolong the reaction time.[6]
Insufficient acid or base.Ensure a sufficient stoichiometric excess of the acid or base catalyst is used.
Biphasic reaction mixture.Use a co-solvent (e.g., THF, dioxane) to ensure the homogeneity of the reaction mixture.

Issue 2: Cleavage of the Boc protecting group during hydrolysis.

Possible Cause Troubleshooting Recommendation
Harsh acidic conditions.The Boc group is acid-labile. Use milder acidic conditions (e.g., ZnBr₂ in DCM) or basic hydrolysis conditions (e.g., LiOH in THF/water) to selectively cleave the ester.[6]
Prolonged reaction time at elevated temperatures.Monitor the reaction closely by TLC to avoid deprotection of the Boc group.

Data Presentation

Table 1: Comparison of Yields for Different Synthetic Routes
Synthetic Route Key Reagents Reported Yield Range (%) Key Advantages Key Disadvantages
Arndt-Eistert HomologationN-Boc-proline, (COCl)₂, CH₂N₂, Ag₂O60-85%High yield, stereospecific.Use of highly toxic and explosive diazomethane.
Oxidation of AlcoholN-Boc-proline, LiAlH₄, Jones Reagent50-75% (two steps)Avoids diazomethane, readily available reagents.Two-step process, use of hazardous oxidizing agents.
Hydrolysis of EsterN-Boc-prolinol, NaH, Ethyl bromoacetate, LiOH45-60% (three steps)Milder conditions for the final step.Multi-step synthesis can lower overall yield.

Experimental Protocols

Protocol 1: Arndt-Eistert Homologation of N-Boc-proline
  • Acid Chloride Formation: To a solution of N-Boc-proline (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) dropwise. Add a catalytic amount of DMF. Stir the reaction mixture at room temperature for 2 hours or until the evolution of gas ceases. Remove the solvent and excess reagent under reduced pressure.

  • Diazoketone Formation: Dissolve the crude acid chloride in anhydrous THF and cool to 0 °C. Add a freshly prepared ethereal solution of diazomethane (2.5 eq) dropwise. Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

  • Wolff Rearrangement: To the solution of the diazoketone, add a suspension of silver oxide (0.1 eq) in water. Stir the mixture at room temperature until the evolution of nitrogen ceases.

  • Work-up and Purification: Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Oxidation of 2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)ethanol
  • Reduction of N-Boc-proline: To a solution of N-Boc-proline (1.0 eq) in anhydrous THF at 0 °C, add a solution of borane-tetrahydrofuran complex (1.5 eq) dropwise. Stir the reaction at room temperature for 4 hours. Quench the reaction by the slow addition of methanol, followed by water. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol.

  • Oxidation to the Carboxylic Acid (Jones Oxidation): Dissolve the crude alcohol in acetone and cool to 0 °C. Add Jones reagent dropwise until a persistent orange color is observed. Stir for 1 hour at 0 °C. Quench the reaction by adding isopropanol until the solution turns green.[4]

  • Work-up and Purification: Remove the acetone under reduced pressure. Add water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Protocol 3: Hydrolysis of tert-Butyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetate
  • Ester Hydrolysis: Dissolve the tert-butyl ester (1.0 eq) in a mixture of THF and water (3:1). Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 12 hours.

  • Work-up and Purification: Remove the THF under reduced pressure. Dilute the aqueous solution with water and wash with diethyl ether. Acidify the aqueous layer to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate.

  • Final Steps: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the carboxylic acid.

Visualizations

experimental_workflow_arndt_eistert cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Diazoketone Formation cluster_2 Step 3: Wolff Rearrangement & Hydrolysis start N-Boc-proline reagent1 Oxalyl Chloride, DMF (cat.) in DCM start->reagent1 Reacts with product1 N-Boc-prolinoyl chloride reagent1->product1 Forms reagent2 Diazomethane in Ether/THF product1->reagent2 Reacts with product2 Intermediate Diazoketone reagent2->product2 Forms reagent3 Ag₂O, H₂O product2->reagent3 Rearranges in presence of final_product This compound reagent3->final_product Yields

Caption: Workflow for Arndt-Eistert Homologation.

experimental_workflow_oxidation cluster_0 Step 1: Reduction cluster_1 Step 2: Oxidation start N-Boc-proline reagent1 BH₃·THF or LiAlH₄ in THF start->reagent1 Reduced by product1 N-Boc-2-pyrrolidinemethanol reagent1->product1 Forms reagent2 Jones Reagent or TEMPO/NaOCl product1->reagent2 Oxidized by final_product This compound reagent2->final_product Yields

Caption: Workflow for Oxidation of N-Boc-2-pyrrolidinemethanol.

troubleshooting_logic cluster_route Identify Synthetic Route cluster_arndt Arndt-Eistert Troubleshooting cluster_oxidation Oxidation Troubleshooting cluster_hydrolysis Hydrolysis Troubleshooting start Low Yield Observed arndt Arndt-Eistert start->arndt oxidation Oxidation start->oxidation hydrolysis Hydrolysis start->hydrolysis arndt_q1 Incomplete Acid Chloride Formation? arndt->arndt_q1 ox_q1 Incomplete Reduction? oxidation->ox_q1 hyd_q1 Incomplete Hydrolysis? hydrolysis->hyd_q1 arndt_a1 Check Reagents & Reaction Time arndt_q1->arndt_a1 Yes arndt_q2 Diazoketone Decomposition? arndt_q1->arndt_q2 No arndt_a2 Use Fresh Diazomethane, Neutralize HCl arndt_q2->arndt_a2 Yes ox_a1 Check Reducing Agent Activity & Amount ox_q1->ox_a1 Yes ox_q2 Low Oxidation Yield? ox_q1->ox_q2 No ox_a2 Optimize Oxidizing Agent & Conditions ox_q2->ox_a2 Yes hyd_a1 Increase Reaction Time/Temperature hyd_q1->hyd_a1 Yes hyd_q2 Boc Group Cleavage? hyd_q1->hyd_q2 No hyd_a2 Use Milder Conditions hyd_q2->hyd_a2 Yes

Caption: Troubleshooting Logic Flowchart.

References

Technical Support Center: Troubleshooting Side Reactions in Boc-Pyrrolidine-2-Acetic Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering side reactions during the amide coupling of Boc-pyrrolidine-2-acetic acid. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a low molecular weight byproduct that is not my desired product. What could be the issue?

A1: A common side reaction when working with proline derivatives, such as Boc-pyrrolidine-2-acetic acid, is the formation of a diketopiperazine (DKP). This occurs through an intramolecular cyclization of the dipeptide intermediate, leading to cleavage from the resin (in solid-phase synthesis) or consumption of the dipeptide in solution-phase synthesis. The unique cyclic structure of proline facilitates the formation of a cis-amide bond, which is a key conformational requirement for this intramolecular cyclization to occur.

Q2: How can I minimize or prevent diketopiperazine (DKP) formation?

A2: Several strategies can be employed to suppress DKP formation:

  • In Situ Neutralization/Coupling: In solid-phase peptide synthesis (SPPS), instead of a separate neutralization step after Boc deprotection, the protonated peptide-resin can be added directly to the activated Boc-amino acid solution containing a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). This minimizes the time the free N-terminal amine is available for cyclization.

  • Use of Hindered Bases: Employing a sterically hindered base can reduce the rate of DKP formation.

  • Lower Reaction Temperature: Performing the coupling at a lower temperature can help to decrease the rate of DKP formation.

  • Choice of Coupling Reagent: Utilizing highly efficient coupling reagents that promote rapid amide bond formation can outcompete the intramolecular cyclization.

  • Dipeptide Coupling: If feasible, coupling a pre-formed dipeptide can bypass the problematic dipeptide-resin intermediate stage.

Q3: My product appears to have lost its stereochemical purity. What is causing this and how can I prevent it?

A3: The loss of stereochemical purity is due to racemization (or epimerization) at the α-carbon of the amino acid being coupled. The activated amino acid is susceptible to base-catalyzed proton abstraction, leading to a mixture of D and L isomers.

To minimize racemization:

  • Choice of Additives: Use racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) in combination with your coupling reagent. HOAt and OxymaPure are generally more effective than HOBt.

  • Use of Weaker Bases: Employ weaker, sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like DIPEA.

  • Control Reaction Temperature: Lowering the reaction temperature can help reduce the rate of racemization.

  • Appropriate Coupling Reagents: Phosphonium-based reagents like PyBOP are generally associated with lower levels of racemization compared to some uronium-based reagents.

Q4: I am using HATU as a coupling reagent and observe an unexpected mass addition to my peptide. What could be the cause?

A4: When using uronium/aminium-based coupling reagents like HATU or HBTU, a side reaction known as guanidinylation can occur. In this reaction, the coupling reagent can react directly with the N-terminal amine of the peptide, leading to a guanidinylated and capped chain, which terminates peptide elongation. This is more likely to happen if the carboxylic acid activation is slow or if an excess of the coupling reagent is used.

To avoid guanidinylation:

  • Use a Slight Excess of the Carboxylic Acid: Employing a slight excess of the carboxylic acid relative to the coupling reagent can minimize this side reaction.

  • Pre-activation: Allow for the formation of the activated ester by combining the carboxylic acid, coupling reagent, and base before adding the amine component.

  • Switch to a Phosphonium-Based Reagent: Reagents like PyBOP do not have the guanidinium group responsible for this side reaction and are a good alternative if guanidinylation is a persistent issue.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common side reactions in Boc-pyrrolidine-2-acetic acid coupling.

TroubleshootingWorkflow cluster_issues Identify Primary Issue cluster_solutions_side_product Side Product Troubleshooting cluster_solutions_racemization Racemization Troubleshooting start Start Coupling Reaction check_product Analyze Crude Product (e.g., LC-MS, NMR) start->check_product low_yield Low Yield of Desired Product check_product->low_yield Predominantly starting material side_product Significant Side Product(s) Observed check_product->side_product Byproducts detected racemization Loss of Stereochemical Purity (Racemization) check_product->racemization Diastereomers/enantiomers detected success Successful Coupling check_product->success Clean product dkp Diketopiperazine (DKP) Formation side_product->dkp Mass consistent with cyclized dipeptide guanidinylation Guanidinylation (+ mass corresponding to reagent) side_product->guanidinylation Mass consistent with -NH-C(=N(CH3)2)N(CH3)2 addition racemization_solutions Implement Racemization Suppression: - Add HOAt or OxymaPure - Use Weaker Base (e.g., NMM) - Lower Reaction Temperature racemization->racemization_solutions dkp_solutions Implement DKP Prevention: - In Situ Neutralization - Lower Temperature - Change Coupling Reagent dkp->dkp_solutions guanidinylation_solutions Implement Guanidinylation Prevention: - Use Phosphonium Reagent (e.g., PyBOP) - Pre-activate Carboxylic Acid - Use slight excess of acid guanidinylation->guanidinylation_solutions dkp_solutions->start Re-run Reaction guanidinylation_solutions->start racemization_solutions->start Re-run Reaction

Caption: Troubleshooting decision tree for side reactions in Boc-pyrrolidine-2-acetic acid coupling.

Quantitative Data Summary

The choice of coupling reagent and additives can significantly impact the yield and purity of the final product. The following table summarizes the performance of various coupling reagents in challenging coupling reactions.

Coupling Reagent/AdditiveRelative EfficiencyRacemization RiskKey Considerations
HATU Very HighLow to ModerateHighly effective for hindered couplings, but can cause guanidinylation if used in excess.
HBTU HighModerateA widely used and effective reagent.
COMU Very HighLowOffers high efficiency and a better safety profile as it is not based on potentially explosive HOBt/HOAt.
PyBOP HighLowA phosphonium salt that avoids the risk of guanidinylation.
DIC/HOAt Moderate to HighLowA cost-effective option that minimizes racemization.
DIC/OxymaPure® Moderate to HighVery LowOxymaPure® is a non-explosive and highly effective racemization suppressant.

Experimental Protocols

Protocol 1: General Coupling Procedure using HATU

This protocol is a general guideline for the coupling of Boc-pyrrolidine-2-acetic acid using HATU.

Materials:

  • Boc-pyrrolidine-2-acetic acid (1.0 equiv)

  • Amine component (1.0 equiv)

  • HATU (1.0 equiv)

  • DIPEA (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-pyrrolidine-2-acetic acid (1.0 equiv) and HATU (1.0 equiv) in anhydrous DMF.

  • Add DIPEA (2.0 equiv) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine component (1.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Typical reaction times are 1-4 hours.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Troubleshooting DKP Formation with In Situ Neutralization (SPPS)

This protocol is designed for solid-phase peptide synthesis to minimize diketopiperazine formation.

Materials:

  • Boc-protected amino acid-resin (after TFA deprotection)

  • Boc-pyrrolidine-2-acetic acid (3.0 equiv)

  • HBTU (2.9 equiv)

  • HOBt (3.0 equiv)

  • DIPEA (6.0 equiv)

  • Anhydrous DMF

Procedure:

  • Deprotection: Treat the resin-bound peptide with 100% TFA for 2 x 1 minute to remove the Boc protecting group.

  • Washing: Wash the resin thoroughly with DMF to remove excess TFA.

  • Activation Solution: In a separate vessel, dissolve Boc-pyrrolidine-2-acetic acid (3.0 equiv), HBTU (2.9 equiv), and HOBt (3.0 equiv) in anhydrous DMF. Add DIPEA (6.0 equiv) to this solution.

  • In Situ Neutralization and Coupling: Immediately add the deprotected peptide-resin to the activation solution.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative ninhydrin test.

  • Once the coupling is complete (negative ninhydrin test), wash the resin with DMF, DCM, and methanol, and dry under vacuum.

Protocol 3: Minimizing Racemization and Guanidinylation using PyBOP

This protocol utilizes a phosphonium-based coupling reagent to mitigate the risks of racemization and guanidinylation.

Materials:

  • Boc-pyrrolidine-2-acetic acid (1.1 equiv)

  • Amine component (1.0 equiv)

  • PyBOP (1.1 equiv)

  • DIPEA (2.2 equiv)

  • Anhydrous DMF or DCM

Procedure:

  • Under an inert atmosphere, dissolve the amine component (1.0 equiv) in anhydrous DMF or DCM.

  • In a separate flask, dissolve Boc-pyrrolidine-2-acetic acid (1.1 equiv), PyBOP (1.1 equiv), and DIPEA (2.2 equiv) in anhydrous DMF or DCM.

  • Stir the activation mixture for 5-10 minutes at room temperature.

  • Add the activated acid solution to the amine solution.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Work up the reaction as described in Protocol 1.

  • Purify the product by flash column chromatography.

Technical Support Center: Purification of Crude N-Boc-pyrrolidin-2-yl-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude N-Boc-pyrrolidin-2-yl-acetic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of N-Boc-pyrrolidin-2-yl-acetic acid, providing potential causes and solutions in a question-and-answer format.

Issue 1: Tailing or Streaking of the Compound During Silica Gel Column Chromatography

  • Question: My N-Boc-pyrrolidin-2-yl-acetic acid is streaking or tailing significantly on the silica gel column, leading to poor separation and mixed fractions. What can I do to improve this?

  • Answer: Tailing is a common issue when purifying acidic compounds on silica gel. The acidic nature of the analyte can lead to strong interactions with the silica surface. Here are several strategies to mitigate this:

    • Acidify the Eluent: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase. This suppresses the ionization of the carboxylic acid, reducing its interaction with the silica gel and resulting in sharper peaks.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as deactivated silica gel, alumina (basic or neutral), or florisil.

    • Gradient Elution: Employing a solvent gradient from a less polar to a more polar mobile phase can help to sharpen the elution profile of the compound.

Issue 2: Difficulty in Removing a Closely Eluting Impurity

  • Question: I am having trouble separating my desired product from an impurity with a very similar Rf value on TLC. How can I improve the resolution?

  • Answer: Separating closely eluting compounds requires optimization of your chromatographic conditions:

    • Fine-tune the Solvent System: Experiment with different solvent systems. Sometimes, switching one of the solvents in your mobile phase (e.g., from ethyl acetate to diethyl ether) can alter the selectivity and improve separation.

    • Use a Longer Column: Increasing the length of the silica gel bed can enhance the separation of compounds with small differences in Rf values.

    • Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary to achieve high purity.

Issue 3: The Compound Fails to Crystallize or "Oils Out"

  • Question: I am trying to crystallize my N-Boc-pyrrolidin-2-yl-acetic acid, but it either remains as an oil or separates as a second liquid phase. How can I induce crystallization?

  • Answer: "Oiling out" is a common problem in crystallization. Here are several techniques to promote the formation of solid crystals:

    • Solvent Selection: The choice of solvent is critical. The ideal solvent should dissolve the compound when hot but not when cold. Experiment with different solvent systems, including co-solvent mixtures (e.g., ethyl acetate/hexanes, ethanol/water).

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Rapid cooling often promotes oiling out.

    • Seeding: If you have a small amount of pure, solid material, adding a "seed crystal" to the supersaturated solution can initiate crystallization.

    • Trituration: If you have an oil, try dissolving it in a minimal amount of a good solvent and then adding a poor solvent dropwise while vigorously stirring. This can sometimes induce precipitation of a solid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude N-Boc-pyrrolidin-2-yl-acetic acid?

A1: The impurities in crude N-Boc-pyrrolidin-2-yl-acetic acid are highly dependent on the synthetic route used for its preparation. However, some common impurities may include:

  • Unreacted starting materials.

  • By-products from side reactions.

  • Residual solvents from the reaction workup.

  • Diastereomers if a non-stereospecific synthesis was performed.

Q2: What is a typical yield and purity for the purification of N-Boc-pyrrolidin-2-yl-acetic acid?

A2: The yield and purity are highly variable and depend on the success of the synthesis and the chosen purification method. The following table provides a general expectation:

Purification MethodTypical Recovery YieldTypical Purity
Flash Column Chromatography70-95%>95%
Crystallization50-90%>98%

Q3: How can I assess the enantiomeric purity of my final product?

A3: The enantiomeric purity of N-Boc-pyrrolidin-2-yl-acetic acid is typically determined by chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification.

Experimental Protocols

Protocol 1: Flash Column Chromatography of N-Boc-pyrrolidin-2-yl-acetic acid

  • Sample Preparation: Dissolve the crude N-Boc-pyrrolidin-2-yl-acetic acid in a minimal amount of the eluent or a stronger solvent like dichloromethane. If the crude product is not fully soluble in the eluent, it can be "dry-loaded" by adsorbing it onto a small amount of silica gel.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and hexanes with 0.5% acetic acid). Pack the column with the slurry, ensuring there are no air bubbles.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the chosen solvent system. A gradient elution, starting with a lower polarity and gradually increasing the polarity, is often effective.

  • Fraction Collection: Collect fractions and monitor the elution of the product by Thin Layer Chromatography (TLC).

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Crystallization of N-Boc-pyrrolidin-2-yl-acetic acid

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find a suitable crystallization solvent or solvent pair.

  • Dissolution: In a flask, dissolve the crude N-Boc-pyrrolidin-2-yl-acetic acid in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath or a refrigerator.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualization

Below is a diagram illustrating the general workflow for the purification of crude N-Boc-pyrrolidin-2-yl-acetic acid and the decision-making process for troubleshooting common issues.

Purification_Workflow cluster_start Starting Material cluster_purification Purification Methods cluster_troubleshooting Troubleshooting cluster_solutions Solutions cluster_end Final Product Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Crystallization Crystallization Crude Product->Crystallization Tailing/Streaking Tailing/Streaking Column Chromatography->Tailing/Streaking Poor Separation Poor Separation Column Chromatography->Poor Separation Pure Product Pure Product Column Chromatography->Pure Product Successful Oiling Out Oiling Out Crystallization->Oiling Out Crystallization->Pure Product Successful Acidify Eluent Acidify Eluent Tailing/Streaking->Acidify Eluent Change Stationary Phase Change Stationary Phase Tailing/Streaking->Change Stationary Phase Slow Cooling/Seeding Slow Cooling/Seeding Oiling Out->Slow Cooling/Seeding Optimize Solvents Optimize Solvents Poor Separation->Optimize Solvents Acidify Eluent->Column Chromatography Re-attempt Change Stationary Phase->Column Chromatography Re-attempt Slow Cooling/Seeding->Crystallization Re-attempt Optimize Solvents->Column Chromatography Re-attempt

Caption: Purification workflow for N-Boc-pyrrolidin-2-yl-acetic acid.

Technical Support Center: Optimizing Boc Deprotection with TFA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you enhance the efficiency of tert-butyloxycarbonyl (Boc) deprotection using trifluoroacetic acid (TFA).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of Boc deprotection with TFA?

A1: The deprotection of a Boc-protected amine with TFA is an acid-catalyzed process. The reaction begins with the protonation of the carbonyl oxygen of the Boc group by the strong acid, TFA. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide gas. The newly liberated amine is then protonated by the excess TFA in the reaction mixture to form its trifluoroacetate salt.[1][2][3]

Q2: What leads to the formation of side products during Boc deprotection?

A2: The primary cause of side product formation is the generation of a reactive tert-butyl cation intermediate when the Boc group is cleaved.[4][5] This carbocation is a potent electrophile and can lead to undesirable side reactions by alkylating electron-rich amino acid residues such as tryptophan, tyrosine, and methionine.[6] To prevent these modifications, scavengers are added to the reaction mixture to trap the reactive tert-butyl cations.[6][7]

Q3: Which amino acid residues are most susceptible to side reactions during TFA-mediated Boc deprotection?

A3: Amino acids with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[3][4][6][8]

  • Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt, and is also susceptible to oxidation.[3][4][6][8]

  • Cysteine (Cys): The free thiol group is a target for alkylation, leading to S-tert-butylation.[3][4][6][8]

  • Tyrosine (Tyr): The phenolic ring can also be alkylated.[3][4][6][8]

Q4: What are scavengers and how do they prevent the formation of side products?

A4: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[4] By reacting with the carbocation at a faster rate than the sensitive residues of the substrate, they prevent it from causing unwanted side reactions.[4] Scavengers are typically nucleophilic compounds.[4]

Troubleshooting Guides

Issue 1: Incomplete Boc Deprotection

  • Possible Cause 1: Insufficient Acid Concentration or Equivalents.

    • Solution: The concentration of TFA may be too low. Common concentrations range from 20% to 100% (neat TFA) in a solvent like dichloromethane (DCM).[6] For substrates that are less sensitive, a higher concentration of TFA can be used to drive the reaction to completion.[6]

  • Possible Cause 2: Insufficient Reaction Time or Temperature.

    • Solution: The reaction may not have been allowed to proceed for a sufficient duration. Most Boc deprotections are carried out at room temperature for 30 minutes to a few hours.[6] It is recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[6] In some cases, microwave irradiation at 60°C for 30 minutes has been shown to rapidly deprotect N-Boc amines.[9]

  • Possible Cause 3: Steric Hindrance.

    • Solution: If the Boc-protected amine is sterically hindered, longer reaction times or higher temperatures may be necessary. However, increasing the temperature may also increase the formation of side products if scavengers are not used.[4]

Issue 2: Formation of Unexpected Side Products (e.g., +56 Da mass increase in LC-MS)

  • Possible Cause: Alkylation of Sensitive Amino Acid Residues.

    • Solution: A mass increase of +56 Da is a characteristic sign of tert-butylation.[3] To prevent this, incorporate a scavenger or a scavenger cocktail into the deprotection reagent.[5][6] The choice of scavenger depends on the specific residues present in your compound. For instance, triethylsilane (TES) or triisopropylsilane (TIS) are effective for tryptophan-containing compounds, while thioanisole is used for methionine.[6] A common general scavenger cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[6][10]

Issue 3: Difficult Work-up and Product Isolation

  • Possible Cause 1: Residual TFA.

    • Solution: TFA can be difficult to remove completely due to its relatively high boiling point (72 °C). Co-evaporation with a high-boiling solvent like toluene can be effective.[11][12] Alternatively, the product can be precipitated from the reaction mixture by the addition of cold diethyl ether.[4]

  • Possible Cause 2: Product Solubility Issues.

    • Solution: The resulting amine TFA salt may have poor solubility. If the product is an oil, attempting to solidify it by trituration with a non-polar solvent like diethyl ether or hexanes may be helpful.

Data Presentation

Table 1: Common TFA Reaction Conditions for Boc Deprotection

% TFA in DCMReaction TimeTemperatureNotes
20-25%1-2 hoursRoom Temp.A common and generally effective starting condition.[2]
50%30 minutesRoom Temp.Faster deprotection, suitable for less sensitive substrates.[2][6][13]
55%30 minutesRoom Temp.Shown to yield higher purity peptides in some cases compared to 100% TFA.[2][6]
100% (Neat TFA)5-15 minutesRoom Temp.Very rapid deprotection, but may increase the risk of side products.[2][6]

Table 2: Common Scavengers for Boc Deprotection

ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (TIS)2.5 - 5%General carbocation scavenger, protects Tryptophan.[11]
Water2.5 - 5%Carbocation scavenger.[11]
Thioanisole5%Carbocation scavenger, protects Methionine.[11]
1,2-Ethanedithiol (EDT)2.5%Carbocation scavenger, protects Cysteine.[4][11]
Phenol5%Carbocation scavenger.[11]

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Boc Deprotection

  • Dissolution: Dissolve the Boc-protected amine in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. The concentration of the substrate is typically in the range of 0.1-0.5 M.[1]

  • Cooling: Cool the solution to 0 °C using an ice bath.[1]

  • Addition of TFA: Add TFA dropwise to the stirred solution. The amount of TFA can range from 20% to 100% (v/v) relative to the DCM. For substrates sensitive to strong acid, starting with a lower concentration of TFA is recommended.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by TLC or LC-MS.[1]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (3 times) to ensure complete removal of residual TFA. The resulting TFA salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate).[5][11]

Protocol 2: Boc Deprotection and Cleavage from Resin in Solid-Phase Peptide Synthesis (SPPS)

  • Resin Wash: Wash the peptide-resin with DCM to remove any residual solvents from previous steps.[6]

  • Cleavage Cocktail Addition: Add a pre-prepared TFA cleavage cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5) to the resin.[6]

  • Agitation: Agitate the mixture at room temperature for 2-4 hours.[6]

  • Peptide Collection: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA to recover any remaining peptide and combine the filtrates.[6]

  • Precipitation and Isolation: Precipitate the peptide by adding the filtrate to cold diethyl ether. Collect the precipitate by centrifugation.[6]

  • Washing and Drying: Wash the peptide pellet with cold diethyl ether to remove scavengers and then dry under vacuum.[6]

Visualizations

Boc_Deprotection_Workflow Boc Deprotection Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Start with Boc-protected substrate dissolve Dissolve in DCM start->dissolve cool Cool to 0°C dissolve->cool add_tfa Add TFA (and scavengers if needed) cool->add_tfa react Stir at room temperature add_tfa->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate under reduced pressure monitor->concentrate Reaction complete coevaporate Co-evaporate with Toluene concentrate->coevaporate precipitate Precipitate with cold ether (optional) coevaporate->precipitate end_product Isolated amine TFA salt precipitate->end_product

Caption: General experimental workflow for solution-phase Boc deprotection with TFA.

Troubleshooting_Tree Troubleshooting Boc Deprotection Issues cluster_incomplete Incomplete Reaction cluster_side_products Side Products cluster_workup_issues Work-up Problems start Analyze Reaction Outcome incomplete Incomplete Deprotection start->incomplete Starting material remains side_products Side Products Observed start->side_products Unexpected peaks in LC-MS workup_problem Difficult Work-up start->workup_problem Isolation issues increase_tfa Increase TFA concentration incomplete->increase_tfa increase_time Increase reaction time/temperature incomplete->increase_time add_scavengers Add appropriate scavengers (TIS, EDT, etc.) side_products->add_scavengers coevaporate Co-evaporate with Toluene for TFA removal workup_problem->coevaporate precipitate Precipitate product with cold ether workup_problem->precipitate

Caption: A decision tree for troubleshooting common Boc deprotection problems.

References

preventing racemization during activation of Boc-beta-homoproline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the activation of Boc-β-homoproline.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of Boc-β-homoproline activation?

A1: Racemization is the loss of stereochemical integrity at a chiral center. For Boc-β-homoproline, this would involve the conversion of the desired single enantiomer into a mixture of both enantiomers (epimerization) during the peptide coupling step. The biological activity of a peptide is highly dependent on its specific three-dimensional structure, so maintaining the correct stereochemistry of each amino acid is critical.[1][2]

Q2: What is the primary mechanism of racemization for Boc-protected amino acids like β-homoproline?

A2: The most common mechanism for racemization during the coupling of N-protected amino acids is through the formation of a 5(4H)-oxazolone intermediate. This occurs after the carboxyl group is activated by a coupling reagent. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality. While β-amino acids like β-homoproline cannot form the typical five-membered oxazolone, racemization can still occur through direct enolization, where a base directly abstracts the proton at the α-carbon of the activated amino acid.[3][4]

Q3: Are cyclic β-amino acids like β-homoproline particularly susceptible to racemization?

A3: While all chiral amino acids can undergo racemization, cyclic amino acids like proline and its derivatives can be prone to epimerization.[2] The rigid ring structure can influence the acidity of the α-proton and the stability of intermediates. For β-amino acids, the risk of racemization can be significant depending on the coupling conditions.

Q4: How can I detect and quantify the extent of racemization in my peptide containing β-homoproline?

A4: The most reliable method for detecting and quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC) analysis of the peptide hydrolysate. This involves hydrolyzing the peptide to its constituent amino acids, derivatizing them with a suitable agent (e.g., Marfey's reagent, L-FDAA), and then separating the resulting diastereomers on a standard reversed-phase HPLC column.[5]

Troubleshooting Guide: High Levels of Racemization Detected

If you have detected significant levels of the undesired diastereomer after coupling Boc-β-homoproline, consult the following guide to identify and resolve the issue.

Potential Cause Recommended Solution & Rationale
Inappropriate Coupling Reagent Solution: Switch to an aminium/uronium or phosphonium salt-based coupling reagent. Rationale: Carbodiimide reagents like DCC and DIC, especially when used with HOBt in polar solvents like DMF, can promote racemization.[1] Reagents such as HATU, HBTU, and PyBOP are generally more effective at suppressing racemization by forming more stable active esters that are less prone to epimerization.[6][7] For sterically hindered amino acids, HATU is often a superior choice.
Inappropriate Base Solution: Use a weaker or more sterically hindered base. Rationale: Strong, non-hindered bases like diisopropylethylamine (DIEA) or triethylamine (TEA) can readily abstract the α-proton, leading to racemization. Weaker bases like N-methylmorpholine (NMM) or sterically hindered bases like 2,4,6-collidine are preferred as they are less likely to cause epimerization.[2][7]
High Reaction Temperature Solution: Perform the coupling reaction at a lower temperature. Rationale: Elevated temperatures accelerate reaction rates, including the rate of racemization. Conducting the coupling at 0°C or even lower can significantly reduce the extent of epimerization.[7][8]
Choice of Solvent Solution: Consider using a less polar aprotic solvent. Rationale: Polar aprotic solvents like DMF can sometimes facilitate racemization. Less polar solvents such as dichloromethane (DCM) or a mixture of DCM and DMF may be beneficial in minimizing epimerization, provided all components remain in solution.[2][9]
Prolonged Pre-activation Time Solution: Minimize the pre-activation time or perform the coupling in situ. Rationale: Allowing the activated Boc-β-homoproline to stand for an extended period before the addition of the amine component can increase the opportunity for racemization. A short pre-activation time (1-5 minutes) is often recommended.[7]

Data on Coupling Reagent Performance

While specific quantitative data for the racemization of Boc-β-homoproline is limited in the literature, the following table provides a qualitative comparison of commonly used coupling reagents based on their known performance with other racemization-prone amino acids.

Coupling Reagent/ Additive Reagent Type Relative Racemization Risk Key Considerations
DIC / HOBt Carbodiimide / AdditiveModerate to HighA classic and economical choice, but the risk of racemization is significant, especially in DMF. The use of HOBt is crucial to suppress racemization.[1][10]
HBTU / HOBt Aminium/Uronium Salt / AdditiveLowA reliable and cost-effective option for many applications with a good balance of reactivity and low racemization.[6][10]
HATU / HOAt Aminium/Uronium Salt / AdditiveVery LowHighly efficient for sterically hindered and racemization-prone amino acids. HOAt is a more effective racemization suppressant than HOBt.[3][10]
PyBOP Phosphonium SaltLowA good alternative to uronium salts, particularly effective for hindered residues. Byproducts are generally considered less problematic than those from its predecessor, BOP.[10]
COMU Aminium/Uronium SaltVery LowA third-generation uronium reagent with high solubility and safety profile, often outperforming HBTU in difficult couplings.[10]
DIC / OxymaPure® Carbodiimide / AdditiveLowOxymaPure® is a highly effective, non-explosive alternative to HOBt and HOAt, providing low racemization levels with carbodiimides.[2]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Boc-β-homoproline using HATU/HOAt

This protocol is recommended for couplings where minimizing racemization is critical.

  • Preparation: In a reaction vessel, dissolve Boc-β-homoproline (1.2 equivalents) and 1-hydroxy-7-azabenzotriazole (HOAt) (1.2 equivalents) in anhydrous, amine-free N,N-dimethylformamide (DMF) or dichloromethane (DCM). Cool the solution to 0°C.

  • Activation: To the cooled solution, add O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 equivalents).

  • Amine Component: In a separate vessel, dissolve the N-terminally deprotected peptide-resin or amino acid ester (1.0 equivalent) in DMF or DCM and add N-methylmorpholine (NMM) (2.4 equivalents).

  • Coupling: Immediately add the activated Boc-β-homoproline solution to the amine component solution.

  • Reaction: Stir the reaction mixture at 0°C for 15 minutes, then allow it to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by a suitable method (e.g., Kaiser test for solid-phase synthesis).

  • Work-up: Upon completion, proceed with the standard washing and deprotection steps for your synthesis.

Protocol 2: Quantification of Racemization by Chiral HPLC

This protocol outlines a general procedure for determining the extent of racemization.

  • Peptide Hydrolysis:

    • Accurately weigh approximately 1 mg of the purified peptide into a hydrolysis tube.

    • Add 1 mL of 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, evaporate the HCl under a stream of nitrogen.

    • Reconstitute the amino acid hydrolysate in a known volume of 0.1 M HCl.[1]

  • Derivatization (Marfey's Method):

    • To an aliquot of the hydrolysate, add a solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA, Marfey's reagent) in acetone and a sodium bicarbonate solution to maintain a basic pH.

    • Incubate the mixture at 40°C for 1 hour.

    • Stop the reaction by adding a small amount of 2 M HCl.[5]

  • HPLC Analysis:

    • Evaporate the solvent and redissolve the derivatized residue in a suitable solvent (e.g., 50% acetonitrile/water).

    • Inject the sample onto a C18 reversed-phase HPLC column.

    • Separate the diastereomers using a suitable gradient of acetonitrile in an aqueous buffer (e.g., 0.1% TFA).

    • Monitor the elution at 340 nm. The L-amino acid derivative typically elutes before the D-amino acid derivative.

    • Quantify the peak areas to determine the enantiomeric ratio.[5]

Visualizations

Racemization_Mechanism cluster_racemization Racemization Pathway cluster_suppression Suppression Pathway Boc_AA Boc-β-homoproline Activated_AA Activated Intermediate (e.g., O-Acylisourea) Boc_AA->Activated_AA + Coupling Reagent (e.g., DIC) Enolate Achiral Enolate Intermediate Activated_AA->Enolate + Base - H⁺ Stable_Ester Stable Active Ester (e.g., OAt Ester) Activated_AA->Stable_Ester + Additive (e.g., HOAt) Racemized_Product Racemized Product (Mixture of Diastereomers) Enolate->Racemized_Product + Amine Desired_Product Desired Product (Single Diastereomer) Stable_Ester->Desired_Product + Amine

Caption: Mechanism of racemization via direct enolization and its suppression.

Troubleshooting_Workflow Start High Racemization Detected Check_Reagent Using Carbodiimide (e.g., DIC/HOBt)? Start->Check_Reagent Switch_Reagent Switch to Uronium/Phosphonium Reagent (e.g., HATU, PyBOP) Check_Reagent->Switch_Reagent Yes Check_Base Using Strong Base (e.g., DIEA)? Check_Reagent->Check_Base No Switch_Reagent->Check_Base Switch_Base Switch to Weaker/Hindered Base (e.g., NMM, Collidine) Check_Base->Switch_Base Yes Check_Temp Coupling at > 0°C? Check_Base->Check_Temp No Switch_Base->Check_Temp Lower_Temp Perform Coupling at 0°C or lower Check_Temp->Lower_Temp Yes Check_Solvent Using neat DMF? Check_Temp->Check_Solvent No Lower_Temp->Check_Solvent Change_Solvent Consider DCM or DCM/DMF mixture Check_Solvent->Change_Solvent Yes End Racemization Minimized Check_Solvent->End No Change_Solvent->End

References

common impurities in commercial Boc-pyrrolidine-2-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Boc-pyrrolidine-2-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experiments involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial Boc-pyrrolidine-2-acetic acid?

A1: While the exact impurity profile can vary between manufacturers and batches, common impurities in commercial Boc-pyrrolidine-2-acetic acid are typically related to the synthetic route and storage conditions. These can be broadly categorized as process-related impurities and degradation products.

Process-Related Impurities: These arise from the manufacturing process and may include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include pyrrolidine-2-acetic acid or its esters, and reagents used for the Boc-protection step like di-tert-butyl dicarbonate (Boc-anhydride).

  • Byproducts of the Boc-Protection Reaction: Impurities such as tert-butanol can be formed during the introduction of the Boc group.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., dichloromethane, ethyl acetate, dioxane) may be present in trace amounts.

Degradation Products: These can form over time, especially with improper storage:

  • Deprotected Pyrrolidine-2-acetic acid: The Boc (tert-butyloxycarbonyl) group is sensitive to acidic conditions and can be cleaved, resulting in the unprotected pyrrolidine-2-acetic acid.[1][2][3]

  • Hydrolysis Products: If the synthesis involves a nitrile intermediate, incomplete hydrolysis could lead to the presence of the corresponding amide or nitrile.

Troubleshooting Guide

Issue 1: Inconsistent results or lower than expected yields in my reaction.

  • Possible Cause: The purity of your Boc-pyrrolidine-2-acetic acid may be lower than specified, or it may contain reactive impurities.

  • Troubleshooting Steps:

    • Verify Purity: Re-analyze the purity of the reagent using HPLC or NMR spectroscopy.

    • Identify Impurities: Use the analytical methods described below to identify potential interfering impurities.

    • Purification: If significant impurities are detected, consider purifying the reagent by recrystallization or column chromatography.

Issue 2: Appearance of unexpected side products in my reaction.

  • Possible Cause: An impurity in the Boc-pyrrolidine-2-acetic acid may be participating in the reaction. For example, any unprotected pyrrolidine-2-acetic acid could lead to undesired side reactions.

  • Troubleshooting Steps:

    • Analyze Side Products: Characterize the unexpected side products to understand their origin.

    • Check for Deprotection: Use NMR to check for the presence of the unprotected pyrrolidine-2-acetic acid in your starting material. The Boc group has a characteristic signal in the 1H NMR spectrum around 1.4 ppm. Its absence or reduced integration would indicate deprotection.

Issue 3: Difficulty in dissolving the reagent.

  • Possible Cause: While Boc-pyrrolidine-2-acetic acid is generally soluble in many organic solvents, the presence of insoluble impurities could be an issue.

  • Troubleshooting Steps:

    • Visual Inspection: Visually inspect the reagent for any particulate matter.

    • Solubility Test: Perform a small-scale solubility test in the desired solvent.

    • Filtration: If insoluble matter is present, dissolve the reagent in a suitable solvent and filter the solution before use.

Data Presentation: Common Impurities and Analytical Data

The following table summarizes the likely common impurities and their typical analytical signatures.

Impurity CategoryPotential ImpurityTypical Analytical Method for DetectionKey Signature
Process-Related Pyrrolidine-2-acetic acid (unprotected)1H NMR, HPLC-MSAbsence of Boc protons (~1.4 ppm in 1H NMR), different retention time in HPLC, and lower mass in MS.
Di-tert-butyl dicarbonate (Boc2O)1H NMRSinglet at ~1.5 ppm.
tert-Butanol1H NMR, GC-MSSinglet at ~1.2 ppm in 1H NMR.
Residual Solvents1H NMR, GC-MSCharacteristic signals in 1H NMR and distinct peaks in GC-MS.
Degradation Pyrrolidine-2-acetic acid (from deprotection)1H NMR, HPLC-MSSame as unprotected starting material.

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of Boc-pyrrolidine-2-acetic acid.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase. A typical gradient might be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total peak area of all detected peaks.

Protocol 2: Impurity Identification by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for the structural confirmation and identification of proton-containing impurities.

  • Instrumentation: 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl3) or Deuterated dimethyl sulfoxide (DMSO-d6).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard 1H NMR spectrum.

  • Data Analysis:

    • Boc-pyrrolidine-2-acetic acid: Look for the characteristic singlet of the Boc group protons at approximately 1.4 ppm (integrating to 9H) and the multiplets corresponding to the pyrrolidine ring and acetic acid moiety protons.

    • Impurities: Compare the spectrum to known spectra of potential impurities. For example, a singlet around 1.2 ppm could indicate the presence of tert-butanol.

Visualizations

Synthesis_Pathway_and_Impurity_Formation cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Pyrrolidine-2-acetic acid ester Pyrrolidine-2-acetic acid ester Boc-pyrrolidine-2-acetic acid ester Boc-pyrrolidine-2-acetic acid ester Pyrrolidine-2-acetic acid ester->Boc-pyrrolidine-2-acetic acid ester Boc Protection Boc-anhydride Boc-anhydride Boc-anhydride->Boc-pyrrolidine-2-acetic acid ester t-Butanol t-Butanol Boc-anhydride->t-Butanol Byproduct Hydrolysis Hydrolysis Boc-pyrrolidine-2-acetic acid ester->Hydrolysis Unreacted Pyrrolidine ester Unreacted Pyrrolidine ester Boc-pyrrolidine-2-acetic acid ester->Unreacted Pyrrolidine ester Incomplete Reaction Incomplete Hydrolysis Product Incomplete Hydrolysis Product Boc-pyrrolidine-2-acetic acid ester->Incomplete Hydrolysis Product Incomplete Hydrolysis Boc-pyrrolidine-2-acetic acid Boc-pyrrolidine-2-acetic acid Hydrolysis->Boc-pyrrolidine-2-acetic acid Deprotected Acid Deprotected Acid Boc-pyrrolidine-2-acetic acid->Deprotected Acid Degradation (Acidic) Troubleshooting_Workflow Start Start Problem Inconsistent Results? Start->Problem CheckPurity Verify Purity (HPLC, NMR) Problem->CheckPurity PurityOK Purity > 98%? CheckPurity->PurityOK InvestigateOther Investigate other reaction parameters PurityOK->InvestigateOther Yes IdentifyImpurities Identify Impurities (NMR, MS) PurityOK->IdentifyImpurities No End End InvestigateOther->End Purify Purify Reagent IdentifyImpurities->Purify Purify->End

References

stability issues of 2-(1-Boc-pyrrolidin-2-yl)acetic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 2-(1-Boc-pyrrolidin-2-yl)acetic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for 2-(1-Boc-pyrrolidin-2-yl)acetic acid?

A1: For long-term stability, 2-(1-Boc-pyrrolidin-2-yl)acetic acid should be stored in a cool, dry place.[1] It is advisable to keep the container tightly sealed and protected from moisture and light.

Q2: To which conditions is the Boc (tert-butoxycarbonyl) protecting group on this molecule most sensitive?

A2: The Boc group is highly sensitive to acidic conditions and can be cleaved by strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[2][3] Elevated temperatures can also lead to the removal of the Boc group.[4]

Q3: Is the pyrrolidine ring of the molecule susceptible to degradation?

A3: Yes, the pyrrolidine ring can be susceptible to oxidative degradation.[5][6] Strong oxidizing agents may lead to the formation of unwanted byproducts.

Q4: Can I use TFA in my HPLC mobile phase for the purification of this compound?

A4: While low concentrations of TFA (e.g., 0.1%) are often used in reverse-phase HPLC, it's important to be cautious. The Boc group can be labile under these acidic conditions, especially during the evaporation of the solvent, which concentrates the acid.[7] If possible, using a less acidic modifier or neutralizing the fractions immediately after collection is recommended.

Q5: How does the stability of 2-(1-Boc-pyrrolidin-2-yl)acetic acid in solution change with pH?

A5: The stability of the compound is significantly affected by pH. It is most stable in neutral to slightly basic conditions. In acidic conditions (low pH), the Boc group is readily cleaved. Under strongly basic conditions, while the Boc group is generally stable, other reactions could potentially occur over time.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Loss of the Boc protecting group during an experiment. The experimental conditions are too acidic.- Ensure the pH of the solution is neutral or slightly basic.- Avoid the use of strong acids. If an acidic environment is necessary, consider using a milder acid or performing the reaction at a lower temperature for a shorter duration.
The temperature of the experiment is too high.- If possible, conduct the experiment at a lower temperature.- Thermal deprotection of the Boc group can occur at elevated temperatures.[4]
Formation of unexpected byproducts. Oxidative degradation of the pyrrolidine ring.- Degas solvents to remove dissolved oxygen.- Consider working under an inert atmosphere (e.g., nitrogen or argon).- Avoid exposure to strong oxidizing agents.
Reaction with nucleophiles.- Although the Boc group is generally stable towards most nucleophiles, the carboxylic acid moiety can react.[2] Protect the carboxylic acid if it is not the desired reaction site.
Inconsistent results in biological assays. Degradation of the compound in the assay buffer.- Assess the stability of the compound in the specific assay buffer by incubating it for the duration of the experiment and analyzing for degradation products by HPLC.- Adjust the pH of the buffer if necessary and possible.
Enzymatic degradation.- While the N-Boc-L-proline moiety has been shown to confer enzymatic stability in some contexts, this may not always be the case.[8] Investigate potential enzymatic cleavage if working with biological matrices containing active enzymes.

Data Presentation

The following tables provide an illustrative summary of the expected stability of 2-(1-Boc-pyrrolidin-2-yl)acetic acid under various conditions based on the general behavior of Boc-protected amino acids. Note: This is a general guide; actual stability should be determined experimentally under your specific conditions.

Table 1: pH Stability in Aqueous Solution at Room Temperature

pHExpected Stability of Boc GroupPotential Degradation Pathway
< 4LowAcid-catalyzed hydrolysis of the Boc group.
4 - 6ModerateSlow acid-catalyzed hydrolysis may occur over extended periods.
7 - 9HighGenerally stable.
> 9HighBoc group is stable, but other base-mediated reactions could occur.

Table 2: Thermal Stability in a Neutral Aqueous Solution

TemperatureExpected StabilityPotential Degradation Pathway
4°CHighRecommended for long-term storage of solutions.
Room Temperature (~25°C)Moderate to HighStable for short-term storage and use.
> 40°CLow to ModerateIncreased rate of hydrolysis and potential thermal degradation.
> 80°CVery LowSignificant thermal degradation is likely.

Table 3: Stability in Common Solvents at Room Temperature

SolventExpected StabilityNotes
Dichloromethane (DCM)HighCommon solvent for reactions and storage.
Acetonitrile (ACN)HighGenerally stable.
Methanol (MeOH)ModeratePotential for slow solvolysis over time, especially in the presence of trace acids.
Water (neutral pH)ModerateHydrolysis can occur over extended periods.
Dimethylformamide (DMF)HighGenerally stable.
Dimethyl sulfoxide (DMSO)HighGenerally stable, but ensure it is anhydrous as water content can affect stability.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis

This protocol outlines a procedure to assess the stability of 2-(1-Boc-pyrrolidin-2-yl)acetic acid in acidic and basic solutions.

1. Materials:

  • 2-(1-Boc-pyrrolidin-2-yl)acetic acid
  • 0.1 M Hydrochloric Acid (HCl)
  • 0.1 M Sodium Hydroxide (NaOH)
  • HPLC grade water, acetonitrile, and a suitable buffer for the mobile phase
  • HPLC system with a UV detector and a C18 column

2. Procedure: a. Prepare a stock solution of 2-(1-Boc-pyrrolidin-2-yl)acetic acid in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. b. Acid Hydrolysis: i. In a clean vial, mix a known volume of the stock solution with an equal volume of 0.1 M HCl. ii. Incubate the solution at a controlled temperature (e.g., 40°C). iii. At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis. c. Base Hydrolysis: i. In a separate vial, mix a known volume of the stock solution with an equal volume of 0.1 M NaOH. ii. Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the aliquots with 0.1 M HCl before HPLC analysis. d. Control: i. Prepare a control sample by mixing the stock solution with an equal volume of HPLC grade water and incubate under the same conditions. e. Analyze all samples by HPLC to determine the percentage of the parent compound remaining and to observe the formation of any degradation products.

Protocol 2: Forced Degradation Study - Oxidative Degradation

This protocol is designed to evaluate the susceptibility of the compound to oxidation.

1. Materials:

  • All materials from Protocol 1
  • 3% Hydrogen Peroxide (H₂O₂)

2. Procedure: a. Prepare a 1 mg/mL stock solution of the compound as in Protocol 1. b. In a clean vial, mix a known volume of the stock solution with an equal volume of 3% H₂O₂. c. Incubate the solution at room temperature, protected from light. d. At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot and dilute with the mobile phase for HPLC analysis. e. Analyze the samples by HPLC to assess the extent of degradation.

Visualizations

Stability_Troubleshooting_Workflow start Start: Stability Issue Observed check_pH Check pH of Solution start->check_pH is_acidic Is pH < 6? check_pH->is_acidic neutralize Adjust pH to 7-8 is_acidic->neutralize Yes check_temp Check Temperature is_acidic->check_temp No retest1 Re-test Experiment neutralize->retest1 is_high_temp Is Temp > 40°C? check_temp->is_high_temp lower_temp Lower Temperature is_high_temp->lower_temp Yes check_oxidants Check for Oxidizing Agents is_high_temp->check_oxidants No retest2 Re-test Experiment lower_temp->retest2 oxidants_present Are Oxidants Present? check_oxidants->oxidants_present inert_atmosphere Use Degassed Solvents / Inert Atmosphere oxidants_present->inert_atmosphere Yes no_issue No Obvious Cause (Consider other factors: light, nucleophiles) oxidants_present->no_issue No retest3 Re-test Experiment inert_atmosphere->retest3

Caption: A troubleshooting workflow for stability issues.

Forced_Degradation_Workflow cluster_stress Stress Conditions acid Acid Hydrolysis (e.g., 0.1M HCl) analysis HPLC Analysis (Quantify parent compound and degradation products) acid->analysis base Base Hydrolysis (e.g., 0.1M NaOH) base->analysis oxidation Oxidation (e.g., 3% H2O2) oxidation->analysis thermal Thermal Stress (e.g., 60°C) thermal->analysis compound 2-(1-Boc-pyrrolidin-2-yl)acetic acid Stock Solution compound->acid compound->base compound->oxidation compound->thermal

References

removing unreacted coupling reagents from peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the removal of unreacted coupling reagents and their byproducts from synthetic peptides.

Troubleshooting Guides

Issue 1: Persistent Byproduct Peaks in HPLC after Purification

You've purified your crude peptide using reverse-phase HPLC, but you still observe peaks corresponding to byproducts of coupling reagents (e.g., DCU, DIU, or components from uronium/phosphonium reagents).

Possible Causes and Solutions:

  • Inadequate Washing During Solid-Phase Peptide Synthesis (SPPS): The core of SPPS is the ability to wash away excess reagents and byproducts after each coupling step.[1] If washing is insufficient, these impurities will be carried through to the final product.

    • Solution: Optimize your on-resin washing protocol. A thorough wash with DMF (3-5 times) is standard for removing soluble byproducts like DIU.[2][3] For byproducts with different solubility profiles, consider incorporating washes with other solvents like DCM or isopropanol.[2]

  • Precipitation of Byproducts on Resin: Some byproducts, like dicyclohexylurea (DCU) from DCC, are notoriously insoluble in common organic solvents and can precipitate onto the resin.[4][5][6]

    • Solution: If using DCC in SPPS, it is highly recommended to switch to a reagent that produces a more soluble byproduct, such as DIC (forms DIU).[5][7] If you must use DCC in solution-phase synthesis, the insolubility of DCU can be advantageous, as it can be largely removed by filtration before final workup.[8][9][10]

  • Co-elution with the Peptide in HPLC: The impurity may have a similar retention time to your peptide under the current HPLC conditions.

    • Solution: Adjust your HPLC gradient. A shallower gradient can improve the resolution between your peptide and closely eluting impurities.[11] You can also try a different stationary phase or mobile phase modifier.

  • Guanidinylation Side Reaction: Uronium-based reagents like HBTU and HATU can sometimes react with the N-terminal amine of the peptide, creating a guanidinium group. This modification can appear as a distinct peak in the HPLC chromatogram.[12]

    • Solution: To minimize this, avoid using a large excess of the uronium reagent and ensure that the carboxylic acid is pre-activated before adding it to the resin.[3] Alternatively, consider using a phosphonium-based reagent like PyBOP, which does not cause this side reaction.[13]

Troubleshooting Workflow for Persistent HPLC Impurity Peaks

Caption: Troubleshooting workflow for unexpected HPLC peaks.
Issue 2: Crude Peptide Fails to Precipitate or Forms an Oil Upon Ether Addition

After cleaving the peptide from the resin and concentrating the TFA solution, adding cold diethyl ether does not result in a solid precipitate; instead, the product remains oily or in solution.

Possible Causes and Solutions:

  • Peptide is Too Short or Too Hydrophilic: Very short or highly polar peptides may be soluble in diethyl ether, especially in the presence of residual TFA.[14]

    • Solution: Try reducing the volume of the TFA cocktail as much as possible with a stream of nitrogen before adding to the ether.[14] You can also try leaving the ether mixture at 4°C overnight to encourage precipitation.[15]

  • Presence of Scavengers and Protecting Group Byproducts: Scavengers (like TIPS and EDT) and cleaved protecting groups can sometimes keep the peptide solubilized.

    • Solution: Ensure you are using a sufficient volume of cold ether (8-10 times the volume of the TFA filtrate).[15] Perform multiple ether washes (at least 3-4 times) to thoroughly remove these low molecular weight impurities.[11]

  • Oxidation of Certain Amino Acids: Residues like arginine can sometimes form oily, yellow impurities due to oxidation.[15]

    • Solution: In this case, ether precipitation alone may not be sufficient. The best course of action is to proceed to HPLC purification of the crude material after evaporating the ether.[14]

Experimental Protocol: Ether Precipitation of Crude Peptide

  • Following cleavage from the resin, filter the resin and collect the TFA filtrate.

  • Wash the resin 2-3 times with small volumes of fresh TFA and combine the filtrates.[15]

  • (Optional) Reduce the volume of the combined filtrate by carefully blowing a gentle stream of nitrogen over the surface.

  • In a separate centrifuge tube, add cold diethyl ether (chilled to approximately -20°C to -70°C), using about 9-10 times the volume of your TFA solution.[11][15]

  • Slowly add the TFA solution to the cold ether while vortexing. A white precipitate should form.[11]

  • Centrifuge the mixture for 5 minutes at approximately 3300 rpm to pellet the peptide.[11]

  • Carefully decant the ether supernatant.

  • Resuspend the pellet in fresh cold ether, vortex, and centrifuge again. Repeat this wash step at least 3-4 times to remove residual scavengers and byproducts.[11]

  • After the final wash, decant the ether and allow the peptide pellet to air dry or dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reagents and their byproducts?

A: Common coupling reagents include carbodiimides (DCC, DIC), and onium salts (HBTU, HATU, PyBOP). Their byproducts are a primary source of impurities.

Coupling ReagentByproduct NameByproduct AbbreviationKey Characteristics
DCCDicyclohexylureaDCUPoorly soluble in most organic solvents; often precipitates.[4][6]
DICDiisopropylureaDIUGenerally soluble in common SPPS solvents like DMF.[2][16]
EDC1-ethyl-3-(3-dimethylaminopropyl)urea-Water-soluble, allowing for removal by aqueous extraction.[5][7]
HBTU/HATUTetramethylureaTMUSoluble in common SPPS solvents.
PyBOPHexamethylphosphoramideHMPACarcinogenic; a significant drawback of using BOP.[10]

Q2: How can I remove the dicyclohexylurea (DCU) byproduct from my DCC coupling reaction?

A: In solution-phase synthesis , DCU's insolubility is an advantage. After the reaction, cool the mixture in an ice bath to further decrease DCU's solubility, then remove it by filtration.[4][9] In solid-phase synthesis , DCU is very difficult to wash away from the resin. It is strongly recommended to use DIC instead of DCC for SPPS, as its byproduct (DIU) is soluble in DMF and can be easily washed away.[5][7]

Q3: What is the best general washing solvent to remove coupling reagent byproducts during SPPS?

A: N,N-Dimethylformamide (DMF) is the most common and effective solvent for washing the resin between coupling and deprotection steps.[17] It effectively solubilizes most coupling reagents, their byproducts (like DIU), and excess amino acids. A typical wash cycle involves washing the resin 3 to 5 times with DMF.[2]

Q4: Can I use water to wash away byproducts?

A: Water is generally not used for washing during the SPPS cycle as the peptide is attached to a solid support and most reagents and protecting groups are not water-soluble. However, for specific coupling reagents like EDC, which is water-soluble, its corresponding urea byproduct can be removed by an aqueous workup after the peptide has been cleaved from the resin and is in solution.[5][7]

Q5: My peptide is very hydrophobic. Are there special considerations for removing coupling reagents?

A: Hydrophobic peptides can sometimes aggregate on the resin, trapping impurities. To mitigate this, ensure adequate swelling of the resin and consider using stronger or a wider range of washing solvents. After cleavage, purification of hydrophobic peptides by RP-HPLC can also be challenging. Optimizing the gradient and sometimes using a different organic modifier (e.g., isopropanol instead of acetonitrile) may be necessary.

Removal Strategy Decision Tree

Removal_Strategy start Start: Crude Peptide (Post-Cleavage) synthesis_type Synthesis Method? start->synthesis_type spps SPPS synthesis_type->spps Solid-Phase solution_phase Solution Phase synthesis_type->solution_phase Solution ether_precipitation Ether Precipitation spps->ether_precipitation dcc_used DCC Used? solution_phase->dcc_used filter_dcu Filter to remove precipitated DCU dcc_used->filter_dcu Yes other_reagent Other Reagent dcc_used->other_reagent No filter_dcu->ether_precipitation aq_workup Aqueous Workup (for EDC, etc.) other_reagent->aq_workup aq_workup->ether_precipitation hplc_purification RP-HPLC Purification ether_precipitation->hplc_purification final_product Purified Peptide hplc_purification->final_product

Caption: Decision tree for post-synthesis purification strategy.

References

Navigating the Scale-Up of Boc-Pyrrolidine-2-Acetic Acid Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Boc-pyrrolidine-2-acetic acid from the laboratory to the pilot plant. It addresses common challenges through detailed troubleshooting guides and frequently asked questions, ensuring a smoother transition to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the Boc protection of pyrrolidine-2-acetic acid?

A1: The main challenges include managing the exothermic nature of the reaction with di-tert-butyl dicarbonate (Boc anhydride), ensuring homogeneous mixing of reactants, controlling impurity formation, and adapting the work-up and isolation procedures for larger volumes. Heat and mass transfer limitations are critical factors that differ significantly between lab and pilot-scale reactors.[1][2]

Q2: How does the choice of base impact the reaction at a larger scale?

A2: While bases like triethylamine or sodium bicarbonate are effective at lab scale, their handling and removal at the pilot plant level require careful consideration.[3] The choice of base can influence reaction kinetics, impurity profiles, and the ease of work-up. For instance, an aqueous inorganic base might simplify removal but could introduce challenges with solvent layers and phase transfer at scale.

Q3: What are the common impurities encountered during the scale-up, and how can they be minimized?

A3: Common impurities include unreacted starting materials, byproducts from the decomposition of Boc anhydride (e.g., tert-butanol), and potential diastereomers if the starting material is not enantiomerically pure. Minimizing these involves precise temperature control, efficient mixing to avoid localized high concentrations of reagents, and optimizing the stoichiometry of reactants.[4] In-process monitoring using techniques like HPLC can help track impurity formation.

Q4: What are the key safety considerations for handling large quantities of reagents like Boc anhydride?

A4: Di-tert-butyl dicarbonate can be flammable and an irritant.[5] Large-scale operations require robust safety protocols, including the use of appropriate personal protective equipment (PPE), closed-system transfers to minimize exposure, and adequate ventilation.[6] The reaction's exothermicity must be managed with a capable cooling system to prevent runaway reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of Boc-pyrrolidine-2-acetic acid synthesis.

Issue 1: Incomplete Reaction or Slow Conversion Rates at Pilot Scale
  • Possible Cause A: Inefficient Mixing. In larger reactors, achieving homogeneous mixing is more challenging. "Dead zones" can lead to localized areas of low reactant concentration.

    • Solution: Evaluate the stirrer design and agitation speed. For the given reactor geometry and batch volume, ensure the mixing is sufficient to keep all components in suspension and well-dispersed. Computational Fluid Dynamics (CFD) modeling can be a useful tool for optimizing mixing parameters.[7][8]

  • Possible Cause B: Poor Temperature Control. Inadequate heating or cooling can lead to slower reaction kinetics.

    • Solution: Verify the calibration and responsiveness of the reactor's temperature control system. Ensure the heat transfer fluid is circulating at the correct rate and temperature. The larger surface area-to-volume ratio in lab flasks allows for more efficient heat transfer compared to pilot plant reactors.[1][2]

  • Possible Cause C: Reagent Quality or Addition Issues. The quality of starting materials may vary between lab and bulk supplies. The rate of addition of Boc anhydride can also impact the reaction.

    • Solution: Qualify all raw materials before use at scale. Control the addition rate of Boc anhydride to maintain an optimal reaction temperature and concentration profile.

Issue 2: Increased Levels of Impurities Compared to Lab Scale
  • Possible Cause A: Localized "Hot Spots" Due to Exotherm. The reaction between pyrrolidine-2-acetic acid and Boc anhydride is exothermic. Poor heat removal can lead to localized high temperatures, promoting side reactions and degradation of products or reagents.[7]

    • Solution: Implement a controlled, slower addition of Boc anhydride. Ensure the reactor's cooling system is operating efficiently and can handle the heat load of the reaction. For highly exothermic reactions, consider a semi-batch process where one reactant is added portion-wise.

  • Possible Cause B: Inefficient Work-up and Phase Separation. Separating aqueous and organic layers can be more complex and time-consuming in large vessels, potentially leading to product degradation or incomplete extraction.

    • Solution: Optimize the work-up procedure for the specific pilot plant equipment. Allow for adequate settling time for phase separation. Consider the use of specialized equipment like centrifuges for more efficient separation if emulsions are an issue.

  • Possible Cause C: Extended Reaction Times. Longer processing times at a larger scale can lead to the formation of degradation products.

    • Solution: Optimize the reaction conditions to minimize the reaction time. Once the reaction is complete, as confirmed by in-process controls (e.g., HPLC, TLC), proceed with the work-up without unnecessary delays.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of Boc-pyrrolidine-2-acetic acid, comparing laboratory and pilot plant scales. Note that the pilot plant data are illustrative and should be optimized for a specific process and equipment.

Table 1: Reaction Parameters

ParameterLaboratory Scale (e.g., 100 g)Pilot Plant Scale (e.g., 10 kg)Key Scale-Up Considerations
Solvent Volume 1 L100 LMaintain similar concentration; consider solvent properties for heat transfer.
Pyrrolidine-2-acetic acid 100 g10 kgEnsure consistent quality of bulk material.
Boc Anhydride (molar eq.) 1.05 - 1.21.05 - 1.15Minimize excess to reduce cost and impurities.
Base (e.g., Triethylamine) 1.1 - 1.5 eq.1.1 - 1.3 eq.Optimize for efficient reaction and ease of removal.
Reaction Temperature 20-25°C20-30°C (with controlled addition)Monitor internal temperature closely to manage exotherm.
Reaction Time 2-4 hours4-8 hoursLonger times often needed for complete conversion at scale.
Typical Yield >95%90-95%Yields may be slightly lower at scale due to transfer losses and work-up inefficiencies.

Table 2: In-Process Controls and Expected Outcomes

AnalysisSpecification (Lab Scale)Specification (Pilot Scale)Purpose
TLC/HPLC (Reaction Completion) Starting material <1%Starting material <1%To determine the endpoint of the reaction.
HPLC (Impurity Profile) Main impurities <0.5%Main impurities <0.5%To ensure the quality of the product before isolation.
pH (after aqueous wash) 6.5 - 7.56.5 - 7.5To ensure removal of base and acidic byproducts.

Experimental Protocols

Laboratory Scale Synthesis of Boc-pyrrolidine-2-acetic acid (Illustrative)
  • Reaction Setup: In a 2L round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 100 g of pyrrolidine-2-acetic acid in 500 mL of a suitable solvent (e.g., a mixture of water and dioxane).

  • Base Addition: Cool the solution to 10-15°C and add 1.2 equivalents of triethylamine.

  • Boc Anhydride Addition: Slowly add a solution of 1.1 equivalents of di-tert-butyl dicarbonate in 200 mL of dioxane over 1-2 hours, maintaining the internal temperature below 25°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Add 500 mL of water and acidify the mixture to pH 2-3 with a suitable acid (e.g., citric acid or dilute HCl).

  • Extraction: Extract the product with ethyl acetate (3 x 300 mL).

  • Washing: Wash the combined organic layers with brine (2 x 200 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: If necessary, purify the product by recrystallization or column chromatography.

Pilot Plant Scale Synthesis of Boc-pyrrolidine-2-acetic acid (Illustrative Best Practices)
  • Reactor Preparation: Ensure the pilot plant reactor (e.g., 200 L glass-lined reactor) is clean, dry, and inerted with nitrogen.

  • Charging Reactants: Charge 10 kg of pyrrolidine-2-acetic acid and 50 L of the chosen solvent system to the reactor.

  • Cooling and Base Addition: Start agitation and cool the reactor contents to 10-15°C. Add 1.15 equivalents of triethylamine via a charging line.

  • Controlled Addition of Boc Anhydride: Prepare a solution of 1.1 equivalents of di-tert-butyl dicarbonate in 20 L of solvent. Add this solution to the reactor via a dosing pump over 3-4 hours, ensuring the internal temperature does not exceed 30°C.

  • Reaction and Monitoring: Maintain the batch at 25°C for 4-8 hours. Take samples periodically for HPLC analysis to monitor the reaction progress.

  • Work-up: Once the reaction is complete, add 50 L of water. Adjust the pH to 2-3 with an aqueous acid solution.

  • Phase Separation: Stop agitation and allow the layers to separate for at least 30 minutes. Transfer the lower aqueous layer to a separate vessel.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 30 L). Combine the organic layers in the primary reactor.

  • Washing: Wash the combined organic layers with brine (2 x 20 L).

  • Solvent Swap and Crystallization: Concentrate the organic layer by distillation. If a crystallization procedure is developed, swap the solvent to a suitable anti-solvent and cool to induce crystallization.

  • Isolation and Drying: Isolate the product by filtration or centrifugation. Wash the cake with a cold solvent and dry under vacuum at a controlled temperature.

Visualizations

experimental_workflow cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale lab_setup Reaction Setup in Flask lab_base Base Addition lab_setup->lab_base lab_boc Boc Anhydride Addition lab_base->lab_boc lab_monitor Reaction Monitoring (TLC/HPLC) lab_boc->lab_monitor lab_workup Aqueous Work-up lab_monitor->lab_workup lab_extract Extraction lab_workup->lab_extract lab_wash Washing lab_extract->lab_wash lab_isolate Isolation (Rotovap) lab_wash->lab_isolate lab_purify Purification lab_isolate->lab_purify pilot_prep Reactor Preparation pilot_charge Charge Reactants pilot_prep->pilot_charge pilot_cool Cooling & Base Addition pilot_charge->pilot_cool pilot_boc Controlled Boc Anhydride Addition pilot_cool->pilot_boc pilot_monitor In-Process Control (HPLC) pilot_boc->pilot_monitor pilot_workup Aqueous Work-up & pH Adjustment pilot_monitor->pilot_workup pilot_separate Phase Separation pilot_workup->pilot_separate pilot_extract Extraction pilot_separate->pilot_extract pilot_wash Washing pilot_extract->pilot_wash pilot_isolate Isolation & Drying pilot_wash->pilot_isolate

Caption: Comparative workflow for lab vs. pilot plant synthesis.

troubleshooting_workflow cluster_investigation Investigation cluster_solutions Potential Solutions start Low Yield or High Impurities at Pilot Scale check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Analyze Temperature Profile start->check_temp check_reagents Verify Raw Material Quality start->check_reagents check_workup Review Work-up Procedure start->check_workup optimize_agitation Optimize Stirrer Speed/Design check_mixing->optimize_agitation control_addition Slow Reagent Addition Rate check_temp->control_addition improve_cooling Enhance Reactor Cooling check_temp->improve_cooling qualify_materials Qualify Raw Materials check_reagents->qualify_materials optimize_separation Optimize Phase Separation check_workup->optimize_separation

Caption: Troubleshooting decision tree for scale-up issues.

References

Technical Support Center: Analytical Methods for Detecting Side Products in Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the detection of side products during pyrrolidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in pyrrolidine synthesis, and which analytical techniques are best suited to detect them?

A1: The nature of side products is highly dependent on the synthetic route employed. The most common methods for pyrrolidine synthesis are the Paal-Knorr synthesis, reductive amination, and 1,3-dipolar cycloaddition, each with its characteristic side products. The primary analytical techniques for their detection are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q2: How can I differentiate between the desired pyrrolidine and a furan byproduct in a Paal-Knorr synthesis?

A2: Furan formation is a common side reaction in the Paal-Knorr synthesis, especially under strongly acidic conditions.[1] HPLC is an excellent technique for separating the more polar pyrrolidine from the less polar furan. Spectroscopically, the aromatic furan ring will show characteristic signals in the aromatic region of the ¹H NMR spectrum (typically between 6.0 and 7.5 ppm), which are absent in the spectrum of the saturated pyrrolidine.

Q3: I suspect over-alkylation in my reductive amination reaction. How can I confirm the presence of tertiary or quaternary ammonium salts?

A3: Over-alkylation is a known side reaction in reductive amination, leading to the formation of undesired tertiary amines or quaternary ammonium salts.[2] LC-MS is particularly useful for detecting these higher molecular weight species. In ¹H NMR spectroscopy, the formation of a tertiary amine will result in a downfield shift of the protons on the carbon adjacent to the nitrogen. Quaternary ammonium salts will show an even more significant downfield shift and may exhibit different solubility compared to the desired secondary amine.

Q4: My 1,3-dipolar cycloaddition is producing a mixture of isomers. How can I separate and identify them?

A4: The formation of regioisomers and diastereomers is a common challenge in 1,3-dipolar cycloadditions for pyrrolidine synthesis.[3][4] Chiral HPLC is often necessary to separate enantiomers and diastereomers. Careful analysis of 2D NMR spectra, such as NOESY and COSY, is crucial for determining the relative stereochemistry of the products. LC-MS/MS can be used to differentiate between isomers based on their fragmentation patterns.

Troubleshooting Guides

Problem 1: Unexpected peak observed in the HPLC chromatogram of a Paal-Knorr synthesis product.

Possible Cause: Formation of a furan byproduct due to acidic conditions.

Troubleshooting Workflow:

cluster_0 Troubleshooting Furan Byproduct Start Unexpected Peak in HPLC Collect_Fractions Collect Fractions of Main Peak and Unexpected Peak Start->Collect_Fractions Analyze_Fractions Analyze Fractions by ¹H NMR and LC-MS Collect_Fractions->Analyze_Fractions Identify_Furan Aromatic Signals in ¹H NMR? Analyze_Fractions->Identify_Furan Confirm_MW Correct MW for Furan Byproduct? Identify_Furan->Confirm_MW Yes End Problem Resolved Identify_Furan->End No Optimize_Reaction Optimize Reaction: - Adjust pH to neutral/weakly acidic - Lower reaction temperature Confirm_MW->Optimize_Reaction Yes Confirm_MW->End No Re-analyze Re-run Reaction and Analyze by HPLC Optimize_Reaction->Re-analyze Re-analyze->End

Caption: Troubleshooting workflow for identifying and mitigating furan byproduct formation in Paal-Knorr synthesis.

Experimental Protocol: HPLC Method for Separation of Pyrrolidine and Furan

A general reverse-phase HPLC method can be developed for the separation of a pyrrolidine product from a potential furan byproduct. Due to the difference in polarity, a good separation can often be achieved.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.
Flow Rate 1.0 mL/min
Detection UV at 210 nm and 254 nm
Expected Elution The more polar pyrrolidine product will typically elute earlier than the less polar furan byproduct.
Problem 2: GC-MS analysis of a reductive amination reaction shows multiple peaks with similar fragmentation patterns.

Possible Cause: Incomplete reaction (starting material and imine intermediate present) and/or over-alkylation.

Troubleshooting Workflow:

cluster_1 Troubleshooting Reductive Amination Start Multiple Peaks in GC-MS Analyze_Mass_Spectra Analyze Mass Spectra of Each Peak Start->Analyze_Mass_Spectra Check_MW Identify Molecular Ions (Starting Material, Imine, Product, Over-alkylated Product) Analyze_Mass_Spectra->Check_MW Optimize_Conditions Optimize Reaction: - Adjust stoichiometry - Change reducing agent - Modify reaction time/temperature Check_MW->Optimize_Conditions Impurities Identified End Problem Resolved Check_MW->End No Unexpected Impurities Re-analyze Re-run Reaction and Analyze by GC-MS Optimize_Conditions->Re-analyze Re-analyze->End

Caption: Troubleshooting workflow for identifying and addressing side products in reductive amination.

Experimental Protocol: GC-MS Method for Pyrrolidine Impurity Profiling

ParameterCondition
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, hold for 5 minutes.
Mass Spectrometer Electron Ionization (EI) at 70 eV
Scan Range 40-500 m/z

Quantitative Data Summary: Expected Mass-to-Charge Ratios (m/z) for a Hypothetical Reductive Amination

CompoundStructureExpected Molecular Ion (M+)Key Fragments
Starting Diketone (Hexane-2,5-dione)C₆H₁₀O₂11443, 71, 99
Primary Amine (Methylamine)CH₅N3130
Desired PyrrolidineC₇H₁₅N11398, 70, 56
Imine IntermediateC₇H₁₃N11196, 68
Over-alkylated Product (N,N-dimethylpyrrolidinium)C₈H₁₈N⁺128113, 84, 70
Problem 3: Ambiguous stereochemistry in the ¹H NMR of a 1,3-dipolar cycloaddition product.

Possible Cause: Formation of a mixture of diastereomers.

Troubleshooting Workflow:

cluster_2 Stereochemistry Elucidation Start Ambiguous ¹H NMR Perform_2D_NMR Perform 2D NMR Experiments (COSY, NOESY/ROESY) Start->Perform_2D_NMR Analyze_Correlations Analyze Cross-Peaks to Establish Connectivity and Spatial Proximity Perform_2D_NMR->Analyze_Correlations Propose_Structures Propose Structures of Diastereomers Analyze_Correlations->Propose_Structures Separate_Isomers Separable by Chromatography? Propose_Structures->Separate_Isomers Chiral_HPLC Develop Chiral HPLC Method Separate_Isomers->Chiral_HPLC No Optimize_Reaction Optimize Reaction for Diastereoselectivity: - Change catalyst/ligand - Vary solvent/temperature Separate_Isomers->Optimize_Reaction Yes Chiral_HPLC->Optimize_Reaction End Structure Elucidated Optimize_Reaction->End

Caption: Workflow for the elucidation of stereochemistry in 1,3-dipolar cycloaddition products.

Experimental Protocol: General Guidelines for 2D NMR Analysis

  • COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, helping to trace the connectivity of the pyrrolidine ring and its substituents.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. The presence or absence of cross-peaks between specific protons can help determine the relative stereochemistry (e.g., cis vs. trans substituents).

Data Presentation: Hypothetical ¹H NMR Chemical Shift Ranges for Pyrrolidine Diastereomers

ProtonDiastereomer A (ppm)Diastereomer B (ppm)Notes
H-23.2 - 3.43.5 - 3.7Chemical shift can be influenced by the stereochemistry of adjacent substituents.
H-32.0 - 2.21.8 - 2.0Shielding/deshielding effects from neighboring groups will differ between diastereomers.
H-41.7 - 1.91.9 - 2.1
H-53.0 - 3.22.8 - 3.0

This technical support center provides a starting point for troubleshooting common issues related to the analysis of side products in pyrrolidine synthesis. For more specific applications, method optimization will be necessary.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of 2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid, a common building block in medicinal chemistry and peptide synthesis. The guide compares the utility of ¹H NMR with other standard analytical techniques, offering researchers, scientists, and drug development professionals a comprehensive reference for structural characterization.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the tert-butoxycarbonyl (Boc) protecting group, the pyrrolidine ring, and the acetic acid side chain. Due to the presence of a chiral center at the C2 position of the pyrrolidine ring, adjacent methylene protons are diastereotopic and are expected to be chemically non-equivalent, leading to more complex splitting patterns.

The chemical shifts are influenced by factors such as the electronegativity of adjacent atoms (oxygen and nitrogen) and magnetic anisotropy from carbonyl groups. The acidic proton of the carboxylic acid is highly deshielded and appears significantly downfield.[1] Protons on carbons adjacent to the carboxylic acid typically resonate in the 2-3 ppm region.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationKey Influences
COOH9.0 - 12.0Broad Singlet1HDeshielding by carbonyl and oxygen; hydrogen bonding.[1][2][3][4]
H-2 (Pyrrolidine)4.0 - 4.3Multiplet1HAdjacent to nitrogen and chiral center.
H-5 (Pyrrolidine)3.2 - 3.5Multiplet2HAdjacent to nitrogen of the carbamate.
CH₂ (Acetic Acid)2.4 - 2.9Multiplet (or dd x 2)2HAlpha to carbonyl group; adjacent to chiral center.
H-3, H-4 (Pyrrolidine)1.7 - 2.2Multiplet4HAliphatic protons on the pyrrolidine ring.
C(CH₃)₃ (Boc)1.4 - 1.5Singlet9HShielded, equivalent methyl protons.

Note: Chemical shifts are solvent-dependent and may vary. The signal for the COOH proton may disappear upon exchange with D₂O.

Comparison with Alternative Analytical Techniques

While ¹H NMR is unparalleled for determining the precise proton environment in a molecule, a comprehensive characterization relies on complementary analytical methods.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Detailed proton framework, stereochemistry, connectivity, and electronic environment.Non-destructive; provides rich structural detail; quantitative.Requires soluble sample; complex spectra can be difficult to interpret fully.
¹³C NMR Spectroscopy Number and type of unique carbon atoms (e.g., carbonyl, aliphatic).Complements ¹H NMR; excellent for skeletal analysis.Lower sensitivity; longer acquisition times; typically not quantitative without special parameters.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Res MS); fragmentation patterns.Extremely high sensitivity; confirms molecular formula.Provides limited information on connectivity and stereochemistry; destructive.
Infrared (IR) Spectroscopy Presence of key functional groups (C=O, O-H, N-H).Fast and simple; good for quick functional group identification.Provides no detailed connectivity information; complex fingerprint region.

Experimental Protocols

¹H NMR Sample Preparation and Acquisition

  • Sample Preparation : Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

  • Solvent Selection : CDCl₃ is a common choice. However, if the compound has limited solubility or if observation of the carboxylic acid proton is critical without extensive hydrogen bonding with the solvent, DMSO-d₆ can be a better alternative.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm).[4] Modern spectrometers often use the residual solvent peak as a secondary reference.

  • Instrumentation : The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion, especially for the complex multiplets of the pyrrolidine ring.

  • Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse sequence is sufficient.

    • Number of Scans : 16 to 64 scans are typically adequate for achieving a good signal-to-noise ratio.

    • Relaxation Delay : A relaxation delay of 1-2 seconds is recommended.

    • Acquisition Time : An acquisition time of 3-4 seconds ensures good resolution.

  • Data Processing : The acquired Free Induction Decay (FID) should be processed with an appropriate line broadening factor (e.g., 0.3 Hz) followed by Fourier transformation, phase correction, and baseline correction. Integration and peak picking are then performed.

Visualizations

Caption: Structure of this compound with key protons labeled.

workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis sample Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent sample->dissolve nmr Acquire FID on Spectrometer dissolve->nmr ft Fourier Transform nmr->ft phase Phase & Baseline Correction ft->phase integrate Integration & Peak Picking phase->integrate assign Assign Signals integrate->assign structure Confirm Structure assign->structure

Caption: Standard workflow for structural elucidation using ¹H NMR spectroscopy.

References

Determining Enantiomeric Excess of Boc-pyrrolidine-2-acetic Acid: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical aspect of asymmetric synthesis and quality control. Boc-pyrrolidine-2-acetic acid, a valuable chiral building block, requires robust analytical methods to ensure its stereochemical integrity. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) with alternative techniques for determining the enantiomeric excess of this compound and its analogs, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The selection of an analytical technique for determining the enantiomeric excess of Boc-pyrrolidine-2-acetic acid is contingent on various factors, including the desired accuracy, sample throughput, instrument availability, and the complexity of the sample matrix. While chiral HPLC is a widely adopted and reliable method, other techniques such as chiral Supercritical Fluid Chromatography (SFC) and Circular Dichroism (CD) spectroscopy offer distinct advantages in specific scenarios.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Circular Dichroism (CD) Spectroscopy
Principle Differential partitioning of enantiomers with a chiral stationary phase.Separation using a supercritical fluid mobile phase and a chiral stationary phase.Differential absorption of circularly polarized light by enantiomers.
Sample Preparation Typically simple dissolution in the mobile phase.Dissolution in a suitable co-solvent.Dissolution in a suitable transparent solvent; may require derivatization.
Analysis Time 10-30 minutes.< 10 minutes.< 5 minutes per sample.
Resolution Generally high, baseline separation is often achievable.Often provides higher resolution and efficiency than HPLC.Does not provide physical separation of enantiomers.
Solvent Consumption Moderate to high, uses organic solvents.Significantly lower organic solvent consumption.Minimal solvent usage.
Instrumentation Standard HPLC system with a chiral column.Specialized SFC system.CD Spectropolarimeter.
Strengths Robust, versatile, wide range of available chiral stationary phases.Fast, high-throughput, environmentally friendly.Very fast, low sample consumption, provides information on absolute configuration.
Limitations Longer analysis times compared to SFC and CD.Higher initial instrument cost.Indirect method, requires calibration, potential for interference from other chiral compounds.

Experimental Protocols

Chiral HPLC Method for Boc-proline (a close analog of Boc-pyrrolidine-2-acetic acid)

This protocol outlines a direct method for the enantiomeric separation of Boc-proline using a polysaccharide-based chiral stationary phase. Due to the structural similarity, this method serves as an excellent starting point for the analysis of Boc-pyrrolidine-2-acetic acid.

Instrumentation:

  • Standard HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Hexane / Ethanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve the sample of Boc-pyrrolidine-2-acetic acid in the mobile phase to a concentration of approximately 1 mg/mL.

Quantitative Data for Boc-proline Separation:

Enantiomer Retention Time (t_R, min) Resolution (R_s)
D-Boc-proline ~8.5 > 2.0

| L-Boc-proline | ~10.2 | |

Note: Retention times and resolution are illustrative and may vary depending on the specific HPLC system and exact experimental conditions. Optimization of the mobile phase composition may be required for Boc-pyrrolidine-2-acetic acid.

Chiral Supercritical Fluid Chromatography (SFC) Method for Boc-proline

Chiral SFC offers a faster and more environmentally friendly alternative to HPLC.

Instrumentation:

  • SFC system with a UV detector and back-pressure regulator.

Chromatographic Conditions:

  • Column: CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Supercritical CO₂ with methanol as a co-solvent (e.g., a gradient of 5% to 40% methanol over 5 minutes).

  • Flow Rate: 2.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 220 nm.

Sample Preparation:

  • Dissolve the sample of Boc-pyrrolidine-2-acetic acid in methanol to a concentration of approximately 1 mg/mL.

Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess Determination

This protocol describes a general approach for determining the enantiomeric excess of a chiral carboxylic acid using CD spectroscopy.

Instrumentation:

  • Circular Dichroism Spectropolarimeter.

Experimental Procedure:

  • Prepare a stock solution of the racemic Boc-pyrrolidine-2-acetic acid in a suitable UV-transparent solvent (e.g., methanol, acetonitrile).

  • Prepare a series of calibration standards with known enantiomeric excess (e.g., 100:0, 80:20, 60:40, 50:50, 40:60, 20:80, 0:100 of the L- and D-enantiomers) at a constant total concentration.

  • Record the CD spectrum for each calibration standard over a suitable wavelength range (typically in the UV region where the molecule exhibits a Cotton effect).

  • Identify a wavelength of maximum difference in the CD signal between the enantiomers.

  • Construct a calibration curve by plotting the CD signal intensity (in millidegrees) at the chosen wavelength against the known enantiomeric excess.

  • Prepare a solution of the unknown sample at the same total concentration as the calibration standards.

  • Record the CD spectrum of the unknown sample.

  • Determine the enantiomeric excess of the unknown sample by interpolating its CD signal on the calibration curve.

Workflow and Decision Making

The selection of the most appropriate analytical method depends on the specific research needs. The following diagrams illustrate the experimental workflow for the chiral HPLC method and a decision-making pathway for method selection.

G Experimental Workflow for Chiral HPLC Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve Boc-pyrrolidine-2-acetic acid in mobile phase (1 mg/mL) equilibrate Equilibrate Chiral Column prep->equilibrate inject Inject Sample equilibrate->inject separate Isocratic Elution inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess integrate->calculate

Caption: Experimental Workflow for Chiral HPLC Analysis.

G Decision Pathway for Method Selection node_result node_result start Need to determine ee? throughput High throughput required? start->throughput Yes instrument SFC available? throughput->instrument Yes hplc Use Chiral HPLC throughput->hplc No sfc Use Chiral SFC instrument->sfc Yes cd Use Circular Dichroism instrument->cd No

Caption: Decision Pathway for Method Selection.

A Head-to-Head Comparison of Boc-β-Homoproline and Fmoc-β-Homoproline in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide synthesis, the incorporation of non-canonical amino acids like β-homoproline presents unique challenges and opportunities for designing novel peptidomimetics with enhanced structural and biological properties. The choice between the two most prevalent protecting group strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), is a critical determinant of synthesis efficiency, peptide purity, and overall yield. This guide provides an objective comparison of Boc-β-homoproline and Fmoc-β-homoproline in solid-phase peptide synthesis (SPPS), supported by experimental insights and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions.

Core Chemical Differences: Acid-Labile vs. Base-Labile Protection

The fundamental distinction between the Boc and Fmoc strategies lies in the lability of the α-amino protecting group. The Boc group is acid-labile and is typically removed using a moderately strong acid like trifluoroacetic acid (TFA).[1] In contrast, the Fmoc group is base-labile and is cleaved under mild basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[] This orthogonality dictates the entire synthetic strategy, including the choice of side-chain protecting groups and the final cleavage from the solid support.[]

Performance Comparison: A Quantitative Overview

Performance MetricBoc-β-homoproline StrategyFmoc-β-homoproline StrategyRationale
Crude Peptide Purity (%) Potentially higher for aggregation-prone sequences~70-95% (highly sequence-dependent)The acidic deprotection steps in the Boc strategy can help disrupt secondary structures and reduce aggregation.[1][]
Overall Yield (%) ~20-50%~30-60%Yield is highly dependent on the coupling efficiency at each step and the success of the final cleavage.
Coupling Efficiency Generally highCan be challenging due to the secondary amine nature of β-homoproline, potentially requiring double coupling or specialized reagents.[1]
Deprotection Efficiency Can be slow or incomplete, sometimes requiring extended reaction times or stronger acid concentrations.Generally rapid and can be monitored in real-time via UV absorbance of the dibenzofulvene-piperidine adduct.[]
Key Side Reactions Incomplete deprotection, t-butylation of sensitive residues.Diketopiperazine formation, aspartimide formation (if Asp is present).[1]

Experimental Protocols

Detailed methodologies for the key steps in both Boc and Fmoc SPPS for the incorporation of β-homoproline are provided below. These protocols are generalized and may require optimization based on the specific peptide sequence and the nature of the solid support.

Boc-β-Homoproline Incorporation Protocol

This protocol outlines a single cycle for the incorporation of Boc-β-homoproline.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours in a reaction vessel.[1]

2. Boc Deprotection:

  • Pre-wash the resin with 50% TFA in DCM for 1-2 minutes.[1]

  • Treat the resin with a fresh solution of 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc protecting group.[1]

  • Wash the resin thoroughly with DCM (3x), isopropanol (2x), and then DCM (3x) to remove residual acid.

3. Neutralization:

  • Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of diisopropylethylamine (DIPEA) in DCM for 5-10 minutes (2x).

  • Wash the resin with DCM (5x) to remove excess base.

4. Coupling of Boc-β-homoproline:

  • In a separate vessel, pre-activate Boc-β-homoproline (3-5 equivalents relative to resin loading) with a suitable coupling reagent such as HBTU (0.95 equivalents) and HOBt (1 equivalent) in DMF for 5-10 minutes.

  • Add DIPEA (2 equivalents) to the activated amino acid solution.

  • Add the activated Boc-β-homoproline solution to the deprotected and neutralized resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours. Due to the sterically hindered nature of β-homoproline, a longer coupling time or a double coupling may be necessary to ensure high efficiency.[4]

  • Monitor the coupling reaction using a qualitative method like the Kaiser test. A negative test indicates complete coupling.

  • Wash the resin with DMF (3x) and DCM (3x).

Fmoc-β-Homoproline Incorporation Protocol

This protocol outlines a single cycle for the incorporation of Fmoc-β-homoproline.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink amide or Wang resin) in DMF for 1-2 hours in a reaction vessel.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.[]

  • Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes.[]

  • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove piperidine and the dibenzofulvene-piperidine adduct.

3. Coupling of Fmoc-β-homoproline:

  • In a separate vessel, dissolve Fmoc-β-homoproline (3-5 equivalents) and a high-efficiency coupling reagent such as HATU or HCTU (0.95 equivalents) in a minimal amount of DMF.[5]

  • Add DIPEA (2 equivalents) to the solution to facilitate activation.

  • Add the activated Fmoc-β-homoproline solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours. As with the Boc strategy, a longer coupling time or double coupling is recommended for this sterically hindered amino acid.[4]

  • Monitor the reaction completion with a Kaiser test.

  • Wash the resin with DMF (3x) and DCM (3x).

Visualization of Synthesis Workflows

The following diagrams illustrate the cyclical workflows for both Boc and Fmoc solid-phase peptide synthesis.

Boc_SPPS_Workflow Resin Peptide-Resin Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash_Neutralize Wash & Neutralize (DCM, DIPEA) Deprotection->Wash_Neutralize Coupling Couple Boc-β-HP-OH (HBTU/HOBt/DIPEA) Wash_Neutralize->Coupling Wash_Final Wash (DMF, DCM) Coupling->Wash_Final Elongated_Peptide Elongated Peptide-Resin Wash_Final->Elongated_Peptide Elongated_Peptide->Deprotection Repeat Cycle

Caption: Boc-SPPS Workflow for β-homoproline incorporation.

Fmoc_SPPS_Workflow Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash_Deprotection Wash (DMF, DCM) Deprotection->Wash_Deprotection Coupling Couple Fmoc-β-HP-OH (HATU/DIPEA) Wash_Deprotection->Coupling Wash_Coupling Wash (DMF, DCM) Coupling->Wash_Coupling Elongated_Peptide Elongated Peptide-Resin Wash_Coupling->Elongated_Peptide Elongated_Peptide->Deprotection Repeat Cycle

Caption: Fmoc-SPPS Workflow for β-homoproline incorporation.

Conclusion and Recommendations

The choice between Boc- and Fmoc-protected β-homoproline is highly dependent on the specific requirements of the target peptide and the available synthetic instrumentation.

The Fmoc strategy is generally favored for its milder deprotection conditions, which are compatible with a wider range of sensitive functional groups, and the ability to monitor deprotection in real-time.[] This makes it particularly well-suited for the synthesis of complex peptides and for automated synthesis platforms. However, the basic conditions used for Fmoc removal can promote side reactions like diketopiperazine formation, especially when β-homoproline is at or near the N-terminus.

The Boc strategy , while employing harsher acidic conditions for deprotection, can be advantageous for the synthesis of long or aggregation-prone sequences, as the acidic treatment helps to disrupt secondary structures.[] The protonated state of the N-terminal amine after deprotection also reduces the propensity for diketopiperazine formation.[6]

For the incorporation of the sterically hindered β-homoproline, regardless of the chosen strategy, it is advisable to employ high-efficiency coupling reagents such as HATU, HCTU, or PyBOP and to consider extended coupling times or double coupling to ensure maximal incorporation and to avoid the formation of deletion sequences.[4][5] Ultimately, a thorough understanding of the chemical principles and potential pitfalls of each strategy will enable researchers to optimize their synthetic protocols and successfully incorporate β-homoproline into their target peptides.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Boc-Pyrrolidine-2-Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous journey. Boc-pyrrolidine-2-acetic acid and its derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a diverse range of biological activities. This guide provides a comprehensive comparison of the biological activities of various Boc-pyrrolidine-2-acetic acid derivatives, supported by experimental data and detailed protocols to aid in the evaluation and development of new drug candidates.

This comparative analysis focuses on three key areas of biological activity: inhibition of GABA uptake, anticancer activity, and antimicrobial effects. The quantitative data from various studies are summarized in structured tables for straightforward comparison, followed by detailed experimental methodologies for the key assays cited.

Comparative Biological Activity of Boc-Pyrrolidine-2-Acetic Acid Derivatives

The following tables summarize the biological activity of different derivatives of Boc-pyrrolidine-2-acetic acid, categorized by their therapeutic potential.

GABA Uptake Inhibition

Derivatives of pyrrolidine-2-acetic acid have been investigated as inhibitors of GABA transporters (GATs), which play a crucial role in regulating neurotransmission. The inhibitory potency is typically measured by the half-maximal inhibitory concentration (IC50).

DerivativeTargetIC50 (µM)Reference
(2S,4S)-4-Hydroxy-pyrrolidine-2-acetic acid derivative 89aGAT-13.29[1]
(2S,4R)-4-Hydroxy-pyrrolidine-2-acetic acid derivative 89aGAT-14.92[1]
(2S,4S)-4-Hydroxy-pyrrolidine-2-acetic acid derivative 89cGAT-15.14[1]
(2S,4R)-4-Hydroxy-pyrrolidine-2-acetic acid derivative 89cGAT-13.15[1]
(2R,4S)-4-Hydroxy-pyrrolidine-2-acetic acid derivative 89bGAT-319.9[1][2][3]
Anticancer Activity

The antiproliferative effects of pyrrolidine derivatives have been evaluated against various cancer cell lines. The data below showcases the cytotoxicity of these compounds, often expressed as IC50 values or percentage of cell viability reduction.

DerivativeCell LineActivityReference
5-Oxopyrrolidine derivative 18A549 (Lung Cancer)High[4][5]
5-Oxopyrrolidine derivative 19A549 (Lung Cancer)High[4][5]
5-Oxopyrrolidine derivative 20A549 (Lung Cancer)High[4][5]
5-Oxopyrrolidine derivative 21A549 (Lung Cancer)High[4][5]
5-Oxopyrrolidine derivative 22A549 (Lung Cancer)High[4][5]
Pyrrolidine chalcone 3IPMCF-7 (Breast Cancer)IC50: 25-30 µg/mL[6]
Pyrrolidine chalcone 3FPMDA-MB-468 (Breast Cancer)IC50: 25 µg/mL[6]
Pyrrolidine derivative 3h10 cancer cell linesIC50: 2.9-16 µM[7]
Pyrrolidine derivative 3k10 cancer cell linesIC50: 2.9-16 µM[7]
Antimicrobial Activity

Certain derivatives have demonstrated promising activity against various bacterial strains. The minimum inhibitory concentration (MIC) is a key parameter for assessing antimicrobial efficacy.

DerivativeBacterial StrainMIC (µg/mL)Reference
5-Oxopyrrolidine derivative 21Multidrug-resistant Staphylococcus aureusPromising and selective activity[4][5]
Pyrrolidine chalcone 3BPStaphylococcus aureus0.025[6]
Pyrrolidine chalcone 3CPStaphylococcus aureus0.025[6]
Pyrrolidine chalcone 3DPStaphylococcus aureus0.025[6]
Pyrrolidine chalcone 3APEnterococcus faecalis0.025[6]
Pyrrolidine chalcone 3IPEnterococcus faecalis0.025[6]
Pyrrolidine chalcone 3CPMycobacterium tuberculosis6.25[6]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate further research.

GABA Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing GABA transporters.

Materials:

  • HEK293 cells expressing the target GAT subtype

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Assay Buffer: 25 mM HEPES-Tris (pH 7.4), 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl2, 1.2 mM MgSO4, 5 mM D-glucose

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • Test compounds (Boc-pyrrolidine-2-acetic acid derivatives)

  • Reference inhibitor (e.g., Tiagabine)

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Cell Culture: Culture HEK293 cells expressing the target GAT subtype in DMEM supplemented with 10% FBS at 37°C in a humidified 5% CO2 atmosphere. Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitor in the assay buffer.

  • Assay Performance:

    • Wash the cells twice with pre-warmed assay buffer.

    • Add the assay buffer containing the desired concentration of the test compound or reference inhibitor to the wells.

    • Pre-incubate the cells with the compounds for 10-20 minutes at room temperature.

    • Initiate the uptake by adding the assay buffer containing a fixed concentration of [³H]GABA.

    • Incubate for a specific period (e.g., 10 minutes) at room temperature.

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

    • Lyse the cells by adding a suitable lysis buffer.

  • Scintillation Counting:

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of [³H]GABA uptake for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS

  • Test compounds (Boc-pyrrolidine-2-acetic acid derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Formazan Solubilization:

    • Remove the MTT-containing medium.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strain of interest

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Test compounds (Boc-pyrrolidine-2-acetic acid derivatives)

  • Positive control antibiotic

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds and the positive control antibiotic in the bacterial growth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the bacterial strain in the growth medium.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the optical density (OD) of the wells can be measured using a microplate reader to determine the inhibition of growth.

Visualizing the Methodologies

To further clarify the experimental processes, the following diagrams illustrate the workflows for the key biological assays described.

GABA_Uptake_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture 1. Culture GAT-expressing cells compound_prep 2. Prepare compound dilutions wash_cells 3. Wash cells compound_prep->wash_cells pre_incubate 4. Pre-incubate with compounds wash_cells->pre_incubate add_gaba 5. Add [3H]GABA pre_incubate->add_gaba incubate 6. Incubate add_gaba->incubate terminate 7. Terminate uptake incubate->terminate lyse 8. Lyse cells terminate->lyse count 9. Scintillation counting lyse->count analyze 10. Calculate IC50 count->analyze

Caption: Workflow for the GABA Uptake Inhibition Assay.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells 1. Seed cancer cells treat_cells 2. Treat with compounds seed_cells->treat_cells add_mtt 3. Add MTT reagent treat_cells->add_mtt incubate_mtt 4. Incubate add_mtt->incubate_mtt solubilize 5. Solubilize formazan incubate_mtt->solubilize read_absorbance 6. Read absorbance solubilize->read_absorbance calculate_viability 7. Calculate cell viability read_absorbance->calculate_viability determine_ic50 8. Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for the MTT Assay.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prepare_dilutions 1. Prepare compound dilutions prepare_inoculum 2. Prepare bacterial inoculum inoculate_plate 3. Inoculate microplate prepare_inoculum->inoculate_plate incubate_plate 4. Incubate inoculate_plate->incubate_plate observe_growth 5. Observe for growth incubate_plate->observe_growth determine_mic 6. Determine MIC observe_growth->determine_mic

Caption: Workflow for the MIC Assay.

References

A Structural Showdown: Pyrrolidine vs. Piperidine Acetic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a core heterocyclic scaffold is a critical decision that profoundly influences a drug candidate's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy. Among the most prevalent saturated heterocycles in medicinal chemistry are the five-membered pyrrolidine and the six-membered piperidine rings. This guide provides an objective, data-driven comparison of their acetic acid derivatives, offering insights into their structural nuances and functional consequences.

The addition of an acetic acid moiety to the pyrrolidine or piperidine ring creates a class of compounds with significant therapeutic potential, particularly as modulators of central nervous system (CNS) targets such as GABA transporters. While structurally similar, the seemingly minor difference of one carbon atom in the heterocyclic ring leads to distinct physicochemical and biological properties.

Physicochemical Properties: A Tale of Two Rings

The fundamental characteristics of a drug molecule, including its acidity (pKa) and lipophilicity (logP), are pivotal in determining its absorption, distribution, metabolism, and excretion (ADME) profile. While specific values for variously substituted acetic acid derivatives will differ, the core scaffolds of pyrrolidine and piperidine present inherent differences.

Both pyrrolidine and piperidine are secondary amines with similar basicity, though pyrrolidine is slightly more basic.[1][2] This subtle difference is attributed to the conformational stabilization of the protonated five-membered ring.[1] In terms of lipophilicity, the larger piperidine ring is slightly more lipophilic than pyrrolidine.[1][2] These foundational differences can be strategically utilized by medicinal chemists to fine-tune the properties of drug candidates.

PropertyPyrrolidinePiperidineKey Considerations for Drug Design
pKa of Conjugate Acid ~11.27[1]~11.22[1]Both are strongly basic, making them largely interchangeable when basicity is the primary driver of activity. The slightly higher basicity of pyrrolidine may be advantageous in certain target interactions.
logP (Octanol/Water) 0.46[1]0.84[1]Piperidine's higher lipophilicity can influence membrane permeability and volume of distribution. The choice between the two scaffolds can be a tool to modulate a compound's solubility and cell penetration.[2]
Conformational Flexibility More flexible, exists in multiple envelope and twist conformations.More rigid, predominantly adopts a chair conformation.The rigidity of the piperidine ring can be beneficial for locking in a bioactive conformation and improving binding affinity, while the flexibility of the pyrrolidine ring may allow for better adaptation to the binding site of a target protein.[1]

Biological Activity: A Focus on GABA Transporters

Derivatives of both pyrrolidine and piperidine acetic acid have been extensively investigated as inhibitors of GABA transporters (GATs), which are crucial for regulating the concentration of the inhibitory neurotransmitter GABA in the synaptic cleft. Inhibition of GATs can potentiate GABAergic neurotransmission, a therapeutic strategy for conditions like epilepsy and anxiety.

Structure-activity relationship (SAR) studies have revealed that the choice between the pyrrolidine and piperidine scaffold, as well as the substitution pattern, significantly impacts the potency and selectivity of GAT inhibition.

A study on 2-substituted pyrrolidine-2-yl-acetic acid derivatives demonstrated that these compounds can be potent and selective inhibitors of mouse GABA transporters (mGATs) and human GAT-1. For instance, the racemate rac-(u)-13c, a 2-hydroxy-2-pyrrolidine-2-yl-acetic acid derivative, showed high potency at mGAT1 (pIC50 5.67) and even higher potency at hGAT-1 (pIC50 6.14).[3] Another derivative, rac-(u)-13d, displayed high potency at mGAT4.[3]

Similarly, research on derivatives of 4-hydroxypyrrolidine-2-acetic acid has identified compounds with reasonable affinity for GAT-1 and GAT-3.[4] The stereochemistry at the C-2 and C-4 positions of the pyrrolidine ring was found to be crucial for potent inhibition.[4]

While direct head-to-head comparative data for identically substituted pyrrolidine- and piperidine-2-acetic acids is limited in the public domain, studies on related analogs provide valuable insights. For example, in a comparison of the GABA agonist piperidine-4-sulphonic acid (P4S) and its five-membered ring isomer, (RS)-pyrrolidin-3-yl-methanesulphonic acid (PMSA), P4S was found to be proportionally more potent.[1] This suggests that for this particular substitution pattern, the six-membered ring is favored for GABA-mimetic activity.

Compound ClassTargetIC50 / pIC50Key Findings
2-Hydroxy-2-pyrrolidine-2-yl-acetic acid derivativesmGAT1, hGAT-1, mGAT4pIC50 up to 6.14 for hGAT-1[3]Substituents on the pyrrolidine ring and the N-arylalkyl group significantly influence potency and selectivity.[3]
4-Hydroxypyrrolidine-2-acetic acid derivativesGAT-1, GAT-3IC50 values in the low micromolar range (e.g., 5.1 µM for GAT-1)[4]Stereochemistry is critical for potent inhibition.[4]

Pharmacokinetic Profiles: The Impact of the Scaffold

The choice between a pyrrolidine and piperidine scaffold can significantly impact a drug's ADME profile.[2] The inherent lipophilicity and conformational differences between the two rings influence properties like membrane permeability, metabolic stability, and volume of distribution.

Generally, the piperidine scaffold is considered metabolically stable and is present in numerous approved drugs.[5] However, it can be susceptible to oxidation at the carbon atoms adjacent to the nitrogen.[2] In some instances, the pyrrolidine ring may offer enhanced metabolic stability.[2]

The slightly higher lipophilicity of piperidine derivatives may lead to differences in how they cross biological membranes and distribute throughout the body compared to their pyrrolidine counterparts.[2]

Experimental Protocols

GABA Uptake Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of test compounds on GABA transporters.

Methodology:

  • Cell Culture: HEK-293 cells stably expressing the desired human GABA transporter subtype (e.g., hGAT-1) are cultured in appropriate media.

  • Assay Preparation: Cells are seeded into 96-well plates and allowed to adhere. On the day of the assay, the culture medium is replaced with a Krebs-Ringer-HEPES (KRH) buffer.

  • Compound Incubation: Test compounds (pyrrolidine or piperidine acetic acid derivatives) are added to the wells at various concentrations. A reference inhibitor (e.g., Tiagabine) and a vehicle control are also included. The plates are pre-incubated for a defined period.

  • GABA Uptake Initiation: A solution containing a fixed concentration of radiolabeled GABA (e.g., [³H]GABA) is added to each well to initiate the uptake process.

  • Termination of Uptake: After a specific incubation time, the uptake is terminated by rapidly washing the cells with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the radioactivity within the cells is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[6]

Microsomal Stability Assay

Objective: To assess the metabolic stability of the compounds in the presence of liver microsomes.

Methodology:

  • Incubation Mixture: The test compound is incubated with liver microsomes (human or other species) and NADPH (a cofactor for metabolic enzymes) in a phosphate buffer at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: The rate of disappearance of the compound is used to calculate its in vitro half-life (t½) and intrinsic clearance (CLint).[2]

Visualizing the Comparison

structural_comparison cluster_pyrrolidine Pyrrolidine Acetic Acid Derivatives cluster_piperidine Piperidine Acetic Acid Derivatives cluster_implications Implications for Drug Design Pyrrolidine Five-Membered Ring Pyrro_Flexibility Higher Flexibility Pyrrolidine->Pyrro_Flexibility Pyrro_Lipophilicity Lower Lipophilicity (logP ~0.46) Pyrrolidine->Pyrro_Lipophilicity Pyrro_Basicity Slightly More Basic (pKa ~11.27) Pyrrolidine->Pyrro_Basicity Piperidine Six-Membered Ring Binding_Affinity Binding Affinity Pyrro_Flexibility->Binding_Affinity Adaptable Fit ADME_Profile ADME Profile Pyrro_Lipophilicity->ADME_Profile Potentially Higher Solubility Pyrro_Basicity->Binding_Affinity Altered H-bonding Pip_Rigidity Higher Rigidity (Chair Conformation) Piperidine->Pip_Rigidity Pip_Lipophilicity Higher Lipophilicity (logP ~0.84) Piperidine->Pip_Lipophilicity Pip_Basicity Slightly Less Basic (pKa ~11.22) Piperidine->Pip_Basicity Pip_Rigidity->Binding_Affinity Pre-organized Conformation Pip_Lipophilicity->ADME_Profile Potentially Higher Permeability Pip_Basicity->Binding_Affinity Altered H-bonding Target_Selectivity Target Selectivity Binding_Affinity->Target_Selectivity gaba_signaling cluster_synapse GABAergic Synapse Presynaptic Presynaptic Neuron GABA_Release Presynaptic->GABA_Release Action Potential Postsynaptic Postsynaptic Neuron Neuronal_Inhibition Neuronal Inhibition Postsynaptic->Neuronal_Inhibition Synaptic_Cleft Synaptic Cleft GABA_Vesicle GABA Vesicles GABA_Vesicle->GABA_Release GABA GABA GABA_Release->GABA GAT1 GABA Transporter (GAT1) GABA->GAT1 Reuptake GABA_Receptor GABA Receptor GABA->GABA_Receptor Binding GAT1->Presynaptic GABA_Receptor->Postsynaptic Inhibitor Pyrrolidine/Piperidine Acetic Acid Derivative Inhibition Inhibitor->Inhibition Inhibition->GAT1 Blocks Reuptake

References

Comparative Guide to the Synthesis of (S)-2-(1-Boc-pyrrolidin-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two primary synthetic pathways for the production of (S)-2-(1-Boc-pyrrolidin-2-yl)acetic acid, a valuable chiral building block in the development of various pharmaceutical agents. The performance of each pathway is evaluated based on reported experimental data for key metrics such as yield and purity. Detailed experimental protocols and workflow visualizations are provided to assist researchers in selecting the most suitable method for their specific needs.

Pathway Comparison

Two principal synthetic routes for the preparation of (S)-2-(1-Boc-pyrrolidin-2-yl)acetic acid are presented: the Arndt-Eistert homologation of (S)-Boc-proline and a two-step sequence involving the oxidation of (S)-Boc-prolinol followed by a Wittig reaction.

ParameterPathway 1: Arndt-Eistert HomologationPathway 2: Oxidation and Wittig Reaction
Starting Material (S)-Boc-proline(S)-Boc-prolinol
Key Reactions Acid chloride formation, reaction with diazomethane (or equivalent), Wolff rearrangement.[1][2]Swern or Dess-Martin oxidation, Wittig reaction.
Overall Yield 70-85% (estimated)65-80% (estimated over two steps)
Purity High, often requires chromatographic purification.Generally high, may require purification after each step.
Stereochemical Integrity The Wolff rearrangement is known to proceed with retention of stereochemistry.[2]Oxidation and Wittig reactions are generally mild and not expected to cause epimerization.
Scalability Can be challenging due to the use of potentially explosive diazomethane. Safer alternatives like trimethylsilyldiazomethane are available but can be costly.[1][2]Generally scalable, avoiding the use of highly hazardous reagents.
Safety Considerations Diazomethane is toxic and explosive. Trimethylsilyldiazomethane is a safer but still hazardous alternative.Oxidation reagents like oxalyl chloride (for Swern oxidation) are corrosive and toxic. Wittig reagents can be air-sensitive.

Synthesis Pathway Diagrams

The logical flow of each synthetic pathway is depicted below.

digraph "Arndt-Eistert Homologation" {
  graph [rankdir="LR", splines=ortho, nodesep=0.5];
  node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
  edge [color="#4285F4"];

Boc_Proline [label="(S)-Boc-proline"]; Acid_Chloride [label="Boc-prolinoyl Chloride"]; Diazoketone [label="Diazoketone Intermediate"]; Target_Molecule [label="(S)-2-(1-Boc-pyrrolidin-2-yl)acetic acid", fillcolor="#FBBC05"];

Boc_Proline -> Acid_Chloride [label="SOCl₂ or (COCl)₂"]; Acid_Chloride -> Diazoketone [label="CH₂N₂ or TMSCHN₂"]; Diazoketone -> Target_Molecule [label="Ag₂O, H₂O (Wolff Rearrangement)"]; }

Caption: Oxidation and Wittig Reaction Pathway.

Experimental Protocols

Pathway 1: Arndt-Eistert Homologation of (S)-Boc-proline

This protocol is a representative procedure based on established methodologies for the Arndt-Eistert reaction.[1][2]

Step 1: Formation of (S)-Boc-prolinoyl Chloride

  • To a solution of (S)-Boc-proline (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

Step 2: Formation of the Diazoketone

  • Dissolve the crude (S)-Boc-prolinoyl chloride in anhydrous diethyl ether or THF and cool to 0 °C.

  • Slowly add a freshly prepared solution of diazomethane in diethyl ether (or a solution of trimethylsilyldiazomethane in hexanes, approximately 2 equivalents) until a persistent yellow color is observed.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Carefully quench any excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • Remove the solvent under reduced pressure to obtain the crude diazoketone.

Step 3: Wolff Rearrangement and Hydrolysis

  • Dissolve the crude diazoketone in a mixture of 1,4-dioxane and water.

  • Add silver(I) oxide or silver benzoate (0.1-0.2 equivalents) as a catalyst.

  • Heat the reaction mixture at 50-70 °C, monitoring the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the silver catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate.

  • Acidify the aqueous layer with 1 M HCl to pH 3-4 and extract with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel to obtain (S)-2-(1-Boc-pyrrolidin-2-yl)acetic acid.

Pathway 2: Oxidation of (S)-Boc-prolinol and Wittig Reaction

This pathway provides an alternative to the use of diazomethane.

Step 1: Oxidation of (S)-Boc-prolinol to (S)-Boc-prolinal

A representative procedure for the Swern oxidation is provided below.[3]

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C, add dimethyl sulfoxide (DMSO) (2.2 equivalents) dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of (S)-Boc-prolinol (1 equivalent) in DCM dropwise.

  • Stir the reaction mixture for 30-60 minutes at -78 °C.

  • Add triethylamine (5 equivalents) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude (S)-Boc-prolinal is often used in the next step without further purification.

Step 2: Wittig Reaction and Subsequent Transformations

  • To a suspension of a suitable phosphonium ylide (e.g., (carbethoxymethylene)triphenylphosphorane, 1.2 equivalents) in an appropriate solvent like THF, add the crude (S)-Boc-prolinal from the previous step.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting unsaturated ester by column chromatography.

  • The purified ester is then subjected to catalytic hydrogenation (e.g., H₂, Pd/C) to reduce the double bond.

  • Finally, hydrolyze the ester group (e.g., using LiOH in a THF/water mixture) to yield the target carboxylic acid.

  • After acidic workup, purify the final product by column chromatography.

References

A Comparative Guide to Commercial Boc-L-beta-homoproline for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide chemistry, the selection of appropriate building blocks is critical to ensure the synthesis of high-purity, target molecules. Boc-L-beta-homoproline ((S)-2-(1-Boc-2-pyrrolidinyl)acetic acid) is a valuable non-canonical amino acid incorporated into peptides to introduce conformational constraints and enhance biological activity and stability. This guide provides a comparative analysis of commercially available Boc-L-beta-homoproline, its common alternatives, and the experimental protocols for its application and quality assessment.

Product Specification Comparison

A critical aspect of selecting a chemical building block is its purity and characterization as detailed in the Certificate of Analysis (CoA). While lot-specific CoAs are available from suppliers upon purchase, the following table summarizes the typical specifications for Boc-L-beta-homoproline and two common alternatives: its alpha-isomer, Boc-L-homoproline, and the Fmoc-protected version, Fmoc-L-beta-homoproline.

ParameterBoc-L-beta-homoprolineBoc-L-homoproline (alpha-isomer)Fmoc-L-beta-homoproline
CAS Number 56502-01-3[1][2]26250-84-0[3][]193693-60-6[5][6]
Molecular Formula C₁₁H₁₉NO₄[1][2]C₁₁H₁₉NO₄[3][]C₂₁H₂₁NO₄[5][6]
Molecular Weight 229.28 g/mol [1]229.27 g/mol []351.40 g/mol [6][7]
Appearance White to off-white powder[1]White to off-white crystalline powder[3]White to off-white powder[5]
Purity (by HPLC) ≥98%[1]≥99%[3][]≥95% to ≥98%[5][6][7]
Optical Rotation [α]D²⁰ = -35 ± 1° (c=1 in DMF)[1][α]D²⁰ = -62 to -64° (c=1 in CH₃COOH)[3][α]D = -33.0 ± 3° (c=1 in DMF)[5]
Storage Conditions 0-8°C[1]2-8°C[]0-8°C or 2-8°C[5][7]

Performance and Application Comparison

Boc-L-beta-homoproline and its alternatives are primarily used in solid-phase peptide synthesis (SPPS) to create modified peptides. The choice between these building blocks depends on the desired peptide structure and the synthesis strategy employed.

  • Boc-L-beta-homoproline vs. Boc-L-homoproline (alpha-isomer): The key difference lies in the position of the carboxylic acid group relative to the pyrrolidine ring. The beta-isomer introduces a different kink in the peptide backbone compared to the alpha-isomer, which can significantly impact the peptide's secondary structure and its interaction with biological targets. The choice between the two is therefore driven by the specific structural hypothesis being tested in the drug design process.

  • Boc vs. Fmoc Protection: The choice between a Boc or Fmoc protecting group dictates the entire SPPS strategy.

    • Boc-SPPS utilizes an acid-labile Boc group for Nα-protection and typically employs strong acids like hydrogen fluoride (HF) for final cleavage from the resin.[8][9] This strategy is robust and can be advantageous for synthesizing long or hydrophobic peptides where Fmoc chemistry might lead to aggregation issues.[]

    • Fmoc-SPPS uses a base-labile Fmoc group, which is removed under milder conditions (e.g., piperidine).[11] This avoids the use of hazardous strong acids for deprotection cycles, making it a more common choice in many research labs.

Currently, there is a lack of publicly available, direct comparative studies detailing the coupling efficiency or performance of Boc-L-beta-homoproline versus its alpha-isomer in a standardized peptide sequence. Researchers should consider the desired final peptide conformation as the primary driver for selection.

Experimental Protocols

The following are representative protocols for the quality analysis and application of Boc-protected amino acids in peptide synthesis.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for determining the purity of Boc-protected amino acids.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve the Boc-L-beta-homoproline sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

    • Gradient: A typical gradient would be a linear increase in Mobile Phase B (e.g., 5% to 95% B over 20 minutes) to elute the compound and any impurities.

  • Data Analysis:

    • The purity is calculated by the area percentage of the main peak relative to the total area of all observed peaks.

HPLC_Purity_Analysis cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Prepare Mobile Phases (A: 0.1% TFA in H₂O) (B: 0.1% TFA in ACN) C Inject Sample onto C18 Column A->C B Dissolve Boc-L-beta-homoproline (1 mg/mL) B->C D Run Gradient Elution C->D E Detect at 210 nm D->E F Integrate Peak Areas E->F G Calculate % Purity F->G

Workflow for HPLC Purity Analysis.
Incorporation into a Peptide via Boc-SPPS

This protocol outlines a single coupling cycle for adding Boc-L-beta-homoproline to a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-L-beta-homoproline

  • Coupling reagent (e.g., HBTU)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes.

    • Follow with a longer treatment (20-30 minutes) with fresh deprotection solution to ensure complete removal of the Boc group.[12]

    • Wash the resin thoroughly with DCM.

  • Neutralization:

    • Treat the resin with a solution of 10% DIEA in DCM to neutralize the N-terminal ammonium salt.[12]

    • Wash the resin with DCM and then DMF.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate Boc-L-beta-homoproline (3 equivalents relative to resin loading) with a coupling reagent like HBTU (3 eq.) and DIEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Confirmation: Perform a qualitative test (e.g., ninhydrin test) to confirm the completion of the coupling reaction.

Boc_SPPS_Cycle Start Start: Peptide-Resin with N-terminal Boc Deprotection Boc Deprotection (25-50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM, DMF) Neutralization->Wash2 Coupling Couple Activated Boc-L-beta-homoproline (HBTU/DIEA in DMF) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 End End: Elongated Peptide-Resin with N-terminal Boc Wash3->End

A single cycle of Boc-SPPS.

References

comparative study of different activating agents for amide bond formation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Activating Agents for Amide Bond Formation

For researchers, scientists, and professionals in drug development, the formation of an amide bond is a cornerstone of chemical synthesis, pivotal in everything from peptide synthesis to the creation of small molecule therapeutics. The choice of activating agent is a critical decision that profoundly influences reaction efficiency, product purity, reaction time, and the preservation of stereochemical integrity. This guide provides an objective comparison of commonly used activating agents, supported by experimental data, to facilitate an informed choice for your specific synthetic needs.

Performance Comparison of Common Activating Agents

The efficacy of an activating agent is typically evaluated based on several key parameters: the yield of the desired amide, the extent of side reactions (most notably racemization of chiral centers), and the reaction kinetics. The following tables summarize quantitative data for some of the most widely utilized classes of activating agents.

Table 1: Efficiency in a Model Peptide Synthesis

This table summarizes the performance of various coupling reagents in the synthesis of the "difficult" acyl carrier protein (ACP) fragment (65-74), a common benchmark for evaluating coupling efficiency.[1][2]

Coupling ReagentClassCrude Purity (%)[1][2]Key Observations
HATU Uronium/Aminium Salt79.91Consistently high purity with fewer deletion products observed.[1][2]
HBTU Uronium/Aminium SaltLower than HATU/HCTUGenerally effective but can lead to more impurities compared to HATU.[1]
HCTU Uronium/Aminium SaltHighPerformance is very similar to HATU, producing peptides of high purity.[1]
PyBOP Phosphonium Salt70.27Can result in additional impurities in the crude product compared to HATU.[1][2]

Note: The exact purity percentages can vary depending on the specific reaction conditions and analytical methods used.[1]

Table 2: Racemization Levels in a Model Dipeptide Synthesis

This table compares the extent of racemization (formation of the D/L epimer) during the formation of Z-Phg-Pro-NH2 in a solution-phase synthesis. Data is sourced from studies specifically designed to evaluate racemization.[3]

Activating Agent/AdditiveD/L Epimer (%)[3]
DIC/HOBt 9.3
DIC/HOAt 3.3
DIC/OxymaPure 1.0

Note: The level of racemization is highly dependent on the amino acid sequence, solvent, and base used.

Mechanisms of Action and Logical Workflows

Understanding the mechanism of action is key to troubleshooting and optimizing amide bond formation reactions. The following diagrams illustrate the general pathways for different classes of reagents and a typical experimental workflow.

G cluster_workflow Experimental Workflow for Comparative Evaluation start Start: Carboxylic Acid + Amine reagent_selection Select Activating Agent (e.g., HATU, EDC/HOBt, PyBOP) start->reagent_selection activation Activation of Carboxylic Acid reagent_selection->activation coupling Amine Nucleophilic Attack activation->coupling workup Reaction Quenching & Work-up coupling->workup purification Purification (e.g., Chromatography) workup->purification analysis Analysis (Yield, Purity via HPLC, NMR, Racemization via Chiral HPLC) purification->analysis end End: Pure Amide Product analysis->end

Caption: A generalized workflow for the comparative study of activating agents.

G cluster_aminium Aminium/Uronium Salt Mechanism (e.g., HATU) RCOOH_A R-COOH OAt_ester OAt-Active Ester (Highly Reactive) RCOOH_A->OAt_ester + HATU, Base HATU HATU Base_A Base (e.g., DIPEA) Amide_A R-CONH-R' OAt_ester->Amide_A + R'-NH2 Amine_A R'-NH2 Byproduct_A Tetramethylurea + HOAt anion

Caption: General mechanism of aminium salt-mediated amide bond formation.

G cluster_carbodiimide Carbodiimide Mechanism (e.g., EDC/HOBt) RCOOH_C R-COOH O_acylisourea O-Acylisourea (Prone to side reactions) RCOOH_C->O_acylisourea + EDC EDC EDC OBt_ester OBt-Active Ester (More Stable) O_acylisourea->OBt_ester + HOBt HOBt HOBt (Additive) Amide_C R-CONH-R' OBt_ester->Amide_C + R'-NH2 Amine_C R'-NH2 Byproduct_C EDU (Urea)

Caption: Mechanism of carbodiimide coupling with an additive like HOBt.

Experimental Protocols

To conduct a comparative study of different activating agents, a standardized experimental protocol is crucial. The following is a general procedure for a solution-phase amide coupling reaction.

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • Activating agent (e.g., HATU, EDC, PyBOP) (1.1 eq)

  • Additive (if required, e.g., HOBt, OxymaPure) (1.1 eq)

  • Base (if required, e.g., DIPEA, NMM) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard laboratory glassware and stirring equipment

  • Analytical instruments: HPLC, LC-MS, NMR

General Procedure:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in the chosen anhydrous solvent.

  • Activation:

    • For Uronium/Phosphonium Reagents (e.g., HATU, PyBOP): Add the activating agent (1.1 eq) and the base (e.g., DIPEA, 2.0 eq) to the solution of the carboxylic acid. Stir the mixture at room temperature for a pre-activation time of 1-5 minutes.[4]

    • For Carbodiimide Reagents (e.g., EDC/HOBt): Add the additive (e.g., HOBt, 1.1 eq) to the solution of the carboxylic acid. Then, add the carbodiimide (e.g., EDC, 1.1 eq). If EDC hydrochloride is used, an additional equivalent of a non-nucleophilic base may be required. Stir at 0 °C to room temperature.

  • Coupling: Add the amine (1.1 eq) to the activated mixture. If the amine is provided as a salt, an additional equivalent of base will be necessary to liberate the free amine.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed. Reaction times can vary from 30 minutes to several hours depending on the substrates and reagents used.[2]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, DCM).

    • Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid or 1M HCl) to remove excess base and unreacted amine, followed by a weak base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid and the additive (e.g., HOBt, Oxyma), and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.

  • Analysis: Characterize the final product by NMR and Mass Spectrometry. Determine the final yield. Assess the purity by HPLC. For chiral products, determine the extent of racemization using chiral HPLC or GC analysis.

This protocol provides a framework for comparing the performance of different activating agents under identical conditions, allowing for an objective assessment of their relative efficacy.

References

A Comparative Guide to Purity Assessment of 2-(1-Boc-pyrrolidin-2-yl)acetic Acid: Titration vs. Chromatographic and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for raw materials and intermediates is a cornerstone of robust drug development and chemical research. This guide provides a comprehensive comparison of classical titration with modern chromatographic and spectroscopic techniques for assessing the purity of 2-(1-Boc-pyrrolidin-2-yl)acetic acid, a key building block in various synthetic pathways.

Introduction

2-(1-Boc-pyrrolidin-2-yl)acetic acid is a derivative of the amino acid proline, featuring a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. The purity of this compound is critical to ensure predictable reaction stoichiometry, high yields, and the minimization of impurities in subsequent synthetic steps. While titration is a long-established method for quantifying acidic or basic compounds, techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer alternative and often more detailed insights into sample purity. This guide presents a comparative overview of these methods, including their underlying principles, experimental protocols, and performance characteristics.

Comparison of Analytical Methods

The choice of analytical method for purity assessment depends on various factors, including the type of information required (e.g., total acidity vs. specific impurities), the required sensitivity, and the available instrumentation.

FeatureTitrationHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Principle Acid-base neutralization reaction to determine the total amount of acidic functional groups.Differential partitioning of the analyte and impurities between a stationary phase and a mobile phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field to provide structural and quantitative information.
Primary Use Assay of total acidity, providing an overall purity value based on the carboxylic acid content.Separation, identification, and quantification of the main component and any impurities, including chiral purity with appropriate columns.Structural confirmation, identification, and quantification of the main component and impurities with suitable internal standards (qNMR).
Sensitivity Low to ModerateHigh to Very HighModerate to High
Specificity Low; it is not specific to the target molecule and will quantify any acidic impurity.High; capable of separating structurally similar impurities and enantiomers.High; provides detailed structural information for impurity identification.
Sample Preparation Simple dissolution in a suitable solvent.Dissolution in the mobile phase, may require filtration.Dissolution in a deuterated solvent, often with the addition of an internal standard for quantitative analysis.
Instrumentation Standard laboratory glassware (burette, beaker) and a pH meter or indicator.HPLC system with a suitable column (e.g., C18) and detector (e.g., UV).NMR spectrometer.

Experimental Protocols

Titrimetric Purity Assessment

This method determines the purity of 2-(1-Boc-pyrrolidin-2-yl)acetic acid by quantifying its carboxylic acid functionality.

Materials:

  • 2-(1-Boc-pyrrolidin-2-yl)acetic acid sample

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Ethanol/water (1:1 v/v) mixture as solvent

  • Phenolphthalein indicator solution

  • Analytical balance

  • Burette, beaker, and magnetic stirrer

Procedure:

  • Accurately weigh approximately 200-300 mg of the 2-(1-Boc-pyrrolidin-2-yl)acetic acid sample into a clean beaker.

  • Dissolve the sample in 50 mL of the ethanol/water mixture.

  • Add 2-3 drops of phenolphthalein indicator to the solution.

  • Titrate the sample solution with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed.

  • Record the volume of NaOH solution consumed.

  • Calculate the purity of the sample based on the following formula:

    Purity (%) = (V × M × MW) / (W × 10)

    Where:

    • V = Volume of NaOH solution in mL

    • M = Molarity of NaOH solution

    • MW = Molecular weight of 2-(1-Boc-pyrrolidin-2-yl)acetic acid (229.27 g/mol )

    • W = Weight of the sample in mg

HPLC Purity Assessment

Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating and quantifying the main component and any potential impurities.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A typical gradient would be from 95% A to 5% A over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a stock solution of the 2-(1-Boc-pyrrolidin-2-yl)acetic acid sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of mobile phase A and B).

  • Filter the sample solution through a 0.45 µm syringe filter.

  • Inject the sample onto the HPLC system.

  • Record the chromatogram and integrate the peak areas.

  • Calculate the purity by the area percentage method:

    Purity (%) = (Area of the main peak / Total area of all peaks) × 100

Quantitative NMR (qNMR) Purity Assessment

qNMR allows for the determination of the absolute purity of a substance by comparing the integral of a specific analyte signal with that of a certified internal standard of known purity and concentration.

Instrumentation and Materials:

  • NMR Spectrometer: 400 MHz or higher.

  • Deuterated Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).

  • Sample Preparation:

    • Accurately weigh a specific amount of the 2-(1-Boc-pyrrolidin-2-yl)acetic acid sample and the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

Procedure:

  • Acquire the ¹H NMR spectrum of the prepared sample.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / I_std) × (N_std / N_analyte) × (MW_analyte / MW_std) × (m_std / m_analyte) × P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualization of Experimental Workflows

TitrationWorkflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve add_indicator Add Indicator dissolve->add_indicator titrate Titrate with NaOH add_indicator->titrate endpoint Observe Endpoint titrate->endpoint record_vol Record Volume endpoint->record_vol calculate Calculate Purity record_vol->calculate

Caption: Workflow for purity assessment by titration.

HPLCWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_sample Prepare Sample Solution (1 mg/mL) filter_sample Filter Sample prep_sample->filter_sample inject Inject into HPLC filter_sample->inject run_gradient Run Gradient Elution inject->run_gradient detect UV Detection run_gradient->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity by Area % integrate->calculate

Caption: Workflow for purity assessment by HPLC.

PurityMethodsComparison cluster_methods Analytical Methods cluster_info Information Obtained Purity Purity Assessment of 2-(1-Boc-pyrrolidin-2-yl)acetic acid Titration Titration Purity->Titration HPLC HPLC Purity->HPLC NMR NMR Purity->NMR TotalAcidity Total Acidity Titration->TotalAcidity ImpurityProfile Impurity Profile HPLC->ImpurityProfile NMR->ImpurityProfile StructuralInfo Structural Information NMR->StructuralInfo

Caption: Logical relationship of analytical methods to the type of purity information obtained.

Conclusion

The choice of method for assessing the purity of 2-(1-Boc-pyrrolidin-2-yl)acetic acid should be guided by the specific analytical needs.

  • Titration is a simple, cost-effective, and rapid method for determining the overall purity based on the acidic content. However, it lacks specificity and may overestimate purity if acidic impurities are present.

  • HPLC is a highly sensitive and specific method that provides a detailed impurity profile and is the gold standard for separating and quantifying closely related impurities. Chiral HPLC can also be employed to determine enantiomeric purity.

  • NMR offers invaluable structural information, confirming the identity of the compound and enabling the identification of impurities. qNMR provides a highly accurate method for determining absolute purity without the need for a reference standard of the analyte itself.

For comprehensive quality control in a research and drug development setting, a combination of these methods is often employed. For instance, NMR can be used to confirm the structure and identify major impurities, while HPLC can be used for routine purity checks and the detection of trace impurities. Titration can serve as a quick and convenient in-process control.

Safety Operating Guide

Safe Disposal of 2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of 2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid, a common building block in organic synthesis. Adherence to these guidelines is essential for minimizing risks and maintaining a safe research environment.

Hazard Identification and Personal Protective Equipment (PPE)

Based on safety data for structurally similar compounds, this compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate personal protective equipment to prevent exposure.

GHS Hazard Classification:

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Hand Protection Protective glovesChemical-resistant (e.g., nitrile rubber)
Eye Protection Safety glasses with side-shields or gogglesANSI Z87.1 compliant
Skin and Body Protection Laboratory coatStandard laboratory coat
Respiratory Protection Dust respiratorUse if handling in a way that generates dust or aerosols

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents its release into the environment. Do not allow the product to enter drains, waterways, or soil.[1]

1. Waste Collection:

  • Carefully sweep up any solid material, minimizing dust generation.[3]

  • For spills, absorb the material with an inert substance (e.g., vermiculite, sand, or earth).

  • Place the collected waste into a clearly labeled, sealable container suitable for hazardous chemical waste.

2. Labeling and Storage:

  • The waste container must be clearly labeled with the chemical name: "Waste this compound" and the appropriate hazard symbols (irritant).

  • Store the sealed waste container in a designated, well-ventilated, and locked-up area away from incompatible materials.[1][4]

3. Final Disposal:

  • Dispose of the contents and the container through an approved waste disposal plant.[1][3][4]

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for pickup by a licensed hazardous waste contractor.

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures immediately:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Labeling & Storage cluster_disposal Final Disposal start Start: Need to dispose of This compound ppe Don Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe collect Collect Waste Material: - Sweep solid or absorb liquid - Minimize dust/aerosol generation ppe->collect Proceed with caution container Place waste in a sealable, compatible container collect->container label_waste Label container with: - Chemical Name - Hazard Symbols container->label_waste store_waste Store in designated hazardous waste area label_waste->store_waste contact_ehs Contact Institutional EHS for waste pickup store_waste->contact_ehs Ready for disposal end_point End: Disposal by approved waste facility contact_ehs->end_point

References

Personal protective equipment for handling 2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling 2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid. Adherence to these procedures is critical for ensuring laboratory safety and procedural integrity.

Chemical Identifier:

  • Product Name: this compound

  • CAS No.: 204688-61-9[1]

Hazard Identification: According to the Global Harmonized System (GHS), this compound is classified as follows:

  • Acute toxicity, oral (Category 4)[1]

  • Skin corrosion/irritation (Category 2)[1]

  • Serious eye damage/eye irritation (Category 2A)[1]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1]

Signal Word: Warning[1]

Hazard Statements:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required equipment.

Protection Type Specific Equipment Standard/Specification Purpose
Eye/Face Protection Safety goggles with side-shields or a face shield.OSHA 29 CFR 1910.133 or European Standard EN166.[2]To prevent eye contact which can cause serious irritation.[1]
Skin Protection Impervious, chemical-resistant gloves (e.g., nitrile rubber).EU Directive 89/686/EEC and the standard EN 374.[3]To prevent skin contact which causes irritation.[1]
Body Protection Laboratory coat or impervious clothing.Not specified, but should prevent skin exposure.[1]To protect skin and personal clothing from contamination.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.NIOSH/MSHA or EN 149.[2]To be used if exposure limits are exceeded or if irritation occurs, especially when handling the powder form which may cause respiratory irritation.[1][2]

Operational Plan: Step-by-Step Handling Protocol

1. Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation of dust or vapors.[2]

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4]

2. Personal Preparation:

  • Thoroughly wash hands before and after handling the chemical.[1]

  • Don the appropriate PPE as detailed in the table above. Gloves must be inspected for integrity before use.[3]

3. Handling the Compound:

  • Avoid the formation of dust and aerosols.[5]

  • Do not eat, drink, or smoke in the area where the chemical is being handled.[1]

  • Keep the container tightly closed when not in use.[2]

4. Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.[2]

  • Store away from incompatible materials such as strong oxidizing agents.[2]

First-Aid Measures

  • If Swallowed: Do NOT induce vomiting. Immediately call a physician or poison control center.[2]

  • If on Skin: Immediately wash off with plenty of water for at least 15 minutes. Seek immediate medical attention.[2]

  • If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2]

  • If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[2]

Disposal Plan

1. Spill Management:

  • Evacuate personnel from the spill area.

  • Wear full PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material (e.g., diatomite, universal binders).[1]

  • Prevent the spill from entering drains or water systems.[2]

  • Collect the absorbed material into a suitable, closed container for disposal.[2]

  • Decontaminate the spill area and equipment by scrubbing with a suitable solvent like alcohol.[1]

2. Waste Disposal:

  • Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Waste should be placed in a suitable, closed container labeled for chemical waste.[2]

Experimental Workflow

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Close Container handle2->handle3 spill1 Evacuate Area handle2->spill1 If Spill Occurs clean1 Decontaminate Workspace handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4 spill2 Contain Spill spill1->spill2 spill3 Collect Waste spill2->spill3 spill4 Decontaminate spill3->spill4 spill4->clean2

Caption: Chemical Handling Workflow

References

×

Retrosynthesis Analysis

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2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid
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2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.